molecular formula C11H13ClN4O5 B029386 2-Chloro-6-O-methyl-inosine CAS No. 15465-92-6

2-Chloro-6-O-methyl-inosine

Cat. No.: B029386
CAS No.: 15465-92-6
M. Wt: 316.7 g/mol
InChI Key: QFGKCCNEHWKCTD-KQYNXXCUSA-N
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Description

2-Chloro-6-O-methyl-inosine (CAS 15465-92-6) is a synthetic purine nucleoside analog of inosine. This compound is characterized by a chlorine substitution at the 2-position and a methoxy group at the 6-position of the purine base. With a molecular formula of C₁₁H₁₃ClN₄O₅ and a molecular weight of 316.70 g/mol, it serves as a valuable chemical tool in biochemical and pharmacological research. As an adenosine analog, it has been utilized in scientific studies to investigate nucleoside metabolism, enzyme-substrate interactions, and receptor binding activities, providing insights into purinergic signaling pathways. This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloro-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGKCCNEHWKCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935034
Record name 2-Chloro-6-methoxy-9-pentofuranosyl-9H-purine
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Molecular Weight

316.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15465-92-6
Record name NSC31144
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-6-methoxy-9-pentofuranosyl-9H-purine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2-Chloro-6-O-methyl-inosine, a purine nucleoside analogue. As a modified inosine derivative, this compound holds potential for investigation in various therapeutic areas, particularly as an antimetabolite in antiviral and anticancer research. This document delineates its molecular architecture, explores a representative synthetic pathway with detailed experimental considerations, and discusses its putative biological roles based on the activities of structurally related compounds. Spectroscopic characteristics for structural elucidation are also detailed to provide a complete profile of this molecule for research and development purposes.

Introduction: The Significance of Modified Nucleosides

Nucleoside analogues represent a cornerstone of modern pharmacology, with profound impacts on the treatment of viral infections and cancer. By mimicking endogenous nucleosides, these synthetic compounds can competitively inhibit key enzymes involved in nucleic acid synthesis or be incorporated into DNA or RNA, leading to chain termination or dysfunctional genetic material. The therapeutic efficacy of these agents is often dictated by subtle structural modifications to the purine or pyrimidine base or the ribose sugar moiety. This compound is one such modified nucleoside, featuring key substitutions on the purine ring that are anticipated to modulate its biological activity and metabolic stability. This guide aims to provide a detailed structural and chemical foundation for researchers interested in exploring the potential of this and related compounds.

Molecular Structure and Nomenclature

This compound is a synthetic purine ribonucleoside. Its structure is fundamentally composed of a purine bicyclic system linked to a ribofuranose sugar via a β-N9-glycosidic bond.

Core Components
  • Purine Core: The purine base is a derivative of inosine, which is characterized by a hydroxyl group at the 6-position of the purine ring. In this compound, this purine core is modified with two key substituents:

    • A chloro group (-Cl) at the C2 position.

    • A methoxy group (-OCH3) at the C6 position, replacing the hydroxyl group of inosine.

  • Ribose Moiety: A five-membered ribofuranose ring is attached to the N9 position of the purine base. The stereochemistry of this linkage is β, which is consistent with naturally occurring nucleosides. The ribose sugar contains hydroxyl groups at the 2', 3', and 5' positions, which are crucial for its solubility and potential for further chemical modification, such as phosphorylation within a biological system.

Systematic Nomenclature and Identifiers
  • IUPAC Name: (2R,3R,4S,5R)-2-(2-Chloro-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

  • Common Synonyms: 2-Chloro-6-methoxypurine riboside, 2-chloro-6-methoxy-9-(β-D-ribofuranosyl)purine

  • CAS Number: 15465-92-6

  • Molecular Formula: C₁₁H₁₃ClN₄O₅[1]

  • Molecular Weight: 316.70 g/mol [1]

Structural Diagram

Caption: 2D structure of this compound.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step chemical pathway starting from the readily available 2,6-dichloropurine. This approach leverages the differential reactivity of the C2 and C6 positions of the purine ring.

Synthetic Strategy Overview

The overall synthetic workflow can be summarized as follows:

synthesis_workflow start 2,6-Dichloropurine step1 Selective Methoxylation (Step 1) start->step1 intermediate 2-Chloro-6-methoxypurine step1->intermediate step2 Glycosylation (Step 2) intermediate->step2 protected_product Protected this compound step2->protected_product step3 Deprotection protected_product->step3 end This compound step3->end

Caption: General synthetic workflow for this compound.

Experimental Protocol

Step 1: Selective Methoxylation of 2,6-Dichloropurine

The C6 position of the 2,6-dichloropurine ring is more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for the selective substitution of the chlorine atom at the C6 position.

  • Reagents and Conditions:

    • 2,6-Dichloropurine

    • Sodium methoxide (NaOMe) in methanol (MeOH)

    • Reaction is typically carried out at room temperature or with gentle heating.

  • Mechanism: The methoxide ion acts as a nucleophile, attacking the electron-deficient C6 carbon of the purine ring and displacing the chloride ion.

  • Work-up and Purification: The reaction mixture is neutralized, and the solvent is removed under reduced pressure. The resulting solid, 2-chloro-6-methoxypurine, can be purified by recrystallization.

Step 2: Glycosylation of 2-Chloro-6-methoxypurine

The second step involves the coupling of the 2-chloro-6-methoxypurine base with a protected ribose derivative. Protecting groups on the ribose hydroxyls are essential to prevent unwanted side reactions.

  • Reagents and Conditions:

    • 2-Chloro-6-methoxypurine

    • 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (or other suitably protected ribose)

    • A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

    • Anhydrous solvent (e.g., acetonitrile)

  • Mechanism: The Vorbrüggen glycosylation is a common method. The purine base, often after silylation to enhance its nucleophilicity, attacks the anomeric carbon of the protected ribose, leading to the formation of the N-glycosidic bond.

  • Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography on silica gel to isolate the protected nucleoside.

Step 3: Deprotection

The final step is the removal of the protecting groups from the ribose moiety to yield the target compound.

  • Reagents and Conditions:

    • Protected this compound

    • Methanolic ammonia or sodium methoxide in methanol

  • Mechanism: The ester protecting groups (e.g., benzoyl) are cleaved under basic conditions.

  • Work-up and Purification: The reaction mixture is neutralized, and the solvent is evaporated. The final product, this compound, is typically purified by recrystallization or chromatography.

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively documented in publicly available literature, its structural features suggest it is a nucleoside antimetabolite/analog[1][2]. The activity of related purine nucleosides provides a strong rationale for its investigation in several therapeutic areas.

Antiviral Potential

Many purine nucleoside analogues exhibit potent antiviral activity. For instance, 6-chloropurine arabinoside has shown activity against varicella-zoster virus (VZV) and herpes simplex virus (HSV)[3]. The presence of the 6-chloro moiety in other nucleosides has been associated with anti-SARS-CoV activity[4]. The modifications at the C2 and C6 positions of this compound may confer favorable properties such as increased metabolic stability or altered substrate specificity for viral polymerases or nucleoside kinases, making it a candidate for antiviral screening.

Anticancer Potential

Purine analogues are a well-established class of anticancer agents. They can disrupt DNA and RNA synthesis and induce apoptosis in cancer cells. For example, 2-amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine is a purine nucleoside analogue with broad antitumor activity[5]. The structural similarity of this compound to these compounds suggests its potential as an antiproliferative agent. It may act by inhibiting enzymes involved in purine metabolism or by being incorporated into the nucleic acids of cancer cells.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the purine and ribose protons.

  • Purine Protons: A singlet for the H8 proton.

  • Ribose Protons: The anomeric proton (H1') will appear as a doublet. The other ribose protons (H2', H3', H4', and the two H5' protons) will exhibit more complex splitting patterns due to coupling with neighboring protons.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group.

  • Hydroxyl Protons: Broad signals for the 2', 3', and 5' hydroxyl groups, which may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

Carbon Atom Expected Chemical Shift (ppm)
C2~153-155
C4~150-152
C5~120-122
C6~160-162
C8~140-142
C1'~88-90
C2'~73-75
C3'~70-72
C4'~85-87
C5'~61-63
-OCH₃~54-56

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 317.07, and the sodium adduct [M+Na]⁺ at m/z 339.05. The isotopic pattern of the molecular ion peak will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.

  • Fragmentation: Fragmentation would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the 2-chloro-6-methoxypurine base.

Conclusion and Future Directions

This compound is a synthetically accessible purine nucleoside analogue with a structure that suggests potential as a biologically active agent. This guide has provided a detailed examination of its chemical structure, a plausible synthetic route, and an overview of its potential applications based on the activities of related compounds. Further research is warranted to fully elucidate its biological profile, including its efficacy as an antiviral or anticancer agent and its mechanism of action. The detailed experimental protocols and spectroscopic information provided herein should serve as a valuable resource for scientists embarking on the study of this and other novel nucleoside analogues.

References

  • Berzina, M., et al. (2022). Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A 1 adenosine receptor agonists. Bioorganic Chemistry, 126, 105878.
  • Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473.
  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine. PubChem Compound Summary for CID 14284094. Retrieved from [Link]

  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10.
  • Verma, S., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2985.
  • Zelli, R., Zeinyeh, W., & Décout, J.-L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57.
  • PubMed. (2007). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-chloro-6-methoxypurine (3). Retrieved from [Link]

  • PubMed. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Retrieved from [Link]

  • MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-6-O-methyl-inosine is a key heterocyclic intermediate in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active purine nucleoside analogues. Its strategic importance lies in the differential reactivity of the chloro and methoxy substituents on the purine ring, which allows for sequential and site-selective modifications. This guide provides a comprehensive, technically detailed overview of a robust and widely adopted synthetic pathway starting from the readily available nucleoside, guanosine. It elucidates the underlying chemical principles, provides step-by-step experimental protocols, and addresses critical process considerations to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

Modified purine nucleosides are foundational to the development of therapeutics for viral infections, cancer, and immunological disorders. This compound stands out as a crucial building block. The electron-withdrawing chlorine atom at the C2 position and the labile methoxy group at the C6 position provide orthogonal handles for nucleophilic substitution. This allows for the programmed introduction of various functional groups to generate libraries of novel compounds for biological screening. The synthesis, while multi-step, relies on well-established chemical transformations, making it an accessible yet powerful tool in the arsenal of synthetic and medicinal chemists.

Retrosynthetic Analysis and Strategy

The synthesis of this compound (IV) from guanosine (I) is best approached through a multi-step sequence that systematically modifies the purine core and manages the reactive hydroxyl groups of the ribose sugar.

A logical retrosynthetic pathway is as follows:

  • Target Molecule (IV): this compound.

  • Final Step: Selective methylation of the C6-chloro position. This implies a precursor like 2,6-dichloropurine riboside (III).

  • Intermediate Step: Conversion of the 2-amino group of a guanosine derivative into a chloro group. This is typically achieved via a diazotization-dediazoniation reaction on a 2-amino-6-chloropurine riboside intermediate (II).[1][2][3]

  • Initial Steps: The synthesis must begin by transforming commercially available guanosine (I). This involves protecting the ribose hydroxyls and converting the C6-oxo group to a C6-chloro group.

This forward strategy ensures control over regioselectivity and functional group compatibility throughout the synthesis.

Overall Synthetic Workflow

The synthesis can be dissected into four primary stages, starting from guanosine.

G cluster_0 Synthetic Pathway Overview start Guanosine step1 Step 1: Acetylation & 6-Chlorination start->step1 Ac₂O, Py; POCl₃, PhNEt₂ step2 Step 2: Diazotization & 2-Chlorination step1->step2 t-BuONO; SbCl₃, CH₂Cl₂ step3 Step 3: Selective 6-O-Methylation step2->step3 NaOMe, MeOH step4 Step 4: Deprotection (Deacetylation) step3->step4 NH₃/MeOH end_product This compound step4->end_product

Caption: High-level overview of the synthetic pathway from guanosine.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous reagents such as phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.[4] All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All glassware must be scrupulously dried before use.

Step 1: Synthesis of 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (Intermediate II)

This initial step combines the protection of the ribose hydroxyls as acetates with the conversion of the C6-oxo group to a chloride.

  • Rationale: Acetyl groups are robust protecting groups for the ribose hydroxyls, preventing side reactions in subsequent chlorination steps.[5] The conversion of the C6-lactam to a chloro-substituent is achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a high-boiling tertiary amine which acts as a catalyst and acid scavenger.[6][7]

Protocol:

  • Suspend guanosine (1.0 eq) in acetic anhydride (5-10 vol).

  • Add pyridine (2.0-3.0 eq) and stir the mixture at room temperature until the guanosine fully dissolves and acetylation is complete (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain crude guanosine tetraacetate.

  • To the crude product, add phosphorus oxychloride (POCl₃, 5-10 vol) and N,N-diethylaniline (1.5-2.0 eq).

  • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the reaction progress by TLC.[6]

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by silica gel chromatography to yield intermediate II .

Step 2: Synthesis of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (Intermediate III)

This critical transformation involves the conversion of the 2-amino group to a chloro group via a nonaqueous diazotization-dediazoniation, also known as a Sandmeyer-type reaction.

  • Rationale: Nonaqueous diazotization is necessary to handle the sensitive nucleoside substrate. Reagents like tert-butyl nitrite (t-BuONO) or sodium nitrite are used to form the diazonium salt intermediate.[1] Antimony trichloride (SbCl₃) or other halide sources are employed to facilitate the replacement of the diazonium group with a chloride ion, often providing high yields of the desired 2-chloro product.[1][2]

Protocol:

  • Dissolve the acetylated 2-amino-6-chloropurine riboside II (1.0 eq) in a dry halogenated solvent such as dichloromethane (CH₂Cl₂).

  • Add antimony trichloride (SbCl₃, ~1.5 eq) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add tert-butyl nitrite (t-BuONO, ~3.0 eq) dropwise, maintaining the low temperature.

  • Allow the reaction to stir at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.[2][3]

  • Quench the reaction by adding an aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by column chromatography to afford the 2,6-dichloro intermediate III .

Step 3: Synthesis of 2-Chloro-6-methoxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

This step performs a selective nucleophilic aromatic substitution (SNAr) at the C6 position.

  • Rationale: The C6 position of the 2,6-dichloropurine ring is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for the selective displacement of the C6-chloro group by a methoxide nucleophile, leaving the C2-chloro group intact.

Protocol:

  • Dissolve the 2,6-dichloropurine riboside III (1.0 eq) in anhydrous methanol (MeOH).

  • Cool the solution to 0 °C.

  • Add a solution of sodium methoxide (NaOMe) in methanol (1.0-1.2 eq) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed (typically 1-2 hours).

  • Neutralize the reaction mixture by adding a weak acid, such as acetic acid or ammonium chloride.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which is often pure enough for the next step or can be purified by chromatography if necessary.

Step 4: Synthesis of this compound (IV) (Deprotection)

The final step is the removal of the acetyl protecting groups from the ribose moiety.

  • Rationale: Deacetylation is typically accomplished under basic conditions. A common and effective method is Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol. Alternatively, methanolic ammonia can be used, which offers a milder condition that is easily removed during workup.[8]

Protocol (using Methanolic Ammonia):

  • Dissolve the acetylated product from Step 3 in saturated methanolic ammonia.

  • Stir the solution at room temperature for 4-12 hours in a sealed vessel.

  • Monitor the reaction by TLC until all acetylated material has been converted.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Purify the resulting solid by recrystallization (e.g., from ethanol or water) or silica gel chromatography to yield the final product, This compound (IV) .

Data Summary and Characterization

The following table provides an overview of the expected outcomes for this synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 GuanosineAc₂O, Py; POCl₃, PhNEt₂2-Amino-6-chloro-9-(tri-O-acetyl-ribosyl)purine (II)80-90%
2 Intermediate II t-BuONO, SbCl₃, CH₂Cl₂2,6-Dichloro-9-(tri-O-acetyl-ribosyl)purine (III)80-85%[3]
3 Intermediate III NaOMe, MeOH2-Chloro-6-methoxy-9-(tri-O-acetyl-ribosyl)purine90-95%
4 Product of Step 3NH₃/MeOHThis compound (IV) >95%

Characterization: The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Troubleshooting and Key Considerations

G cluster_main Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Corrective Actions problem Problem Observed cause1 Incomplete Reaction problem->cause1 Low Yield cause2 Side Product Formation (e.g., N7-isomer) problem->cause2 Impure Product cause3 Product Degradation problem->cause3 Low Yield sol1 Extend Reaction Time / Increase Temp. cause1->sol1 sol2 Optimize Catalyst / Conditions cause2->sol2 sol3 Use Milder Reagents / Control Temp. cause3->sol3

Caption: A logical guide for troubleshooting common synthesis issues.

  • Moisture Control: The chlorination steps (1 and 2) are extremely sensitive to moisture. The presence of water will rapidly decompose POCl₃ and can lead to unwanted hydrolysis byproducts. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[4]

  • Temperature Management: The diazotization reaction in Step 2 is exothermic and the diazonium intermediate can be unstable at higher temperatures. Strict temperature control (0-5 °C) during reagent addition is crucial to prevent decomposition and maximize yield.

  • Isomer Formation: Glycosylation reactions can sometimes yield the undesired N7-isomer in addition to the desired N9-isomer.[4] While this guide starts from guanosine, circumventing this issue, it's a key consideration in syntheses that build the molecule by coupling the purine base to the ribose sugar.

  • Purification: Chromatographic purification is essential for removing byproducts and unreacted starting materials, particularly after steps 1 and 2. Careful selection of the mobile phase is key to achieving good separation.

Conclusion

The synthesis of this compound from guanosine is a well-trodden yet technically demanding pathway that unlocks access to a vast chemical space of modified purine nucleosides. By understanding the rationale behind each transformation—from protection and chlorination to selective substitution and deprotection—researchers can reliably produce this valuable intermediate. Careful attention to experimental conditions, especially moisture and temperature control, is paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important molecule in a drug discovery and development setting.

References

  • Bevilacqua, V. H., et al. (2014). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Francom, P., et al. (2002). Nucleic Acid Related Compounds. 116. Nonaqueous Diazotization of Aminopurine Nucleosides. Mechanistic Considerations and Efficient Procedures with tert-Butyl Nitrite or Sodium Nitrite. The Journal of Organic Chemistry. Available at: [Link]

  • Hassan, A. E. A., et al. (2025). Regioselective Deacetylation in Nucleosides and Derivatives. ChemBioChem. Available at: [Link]

  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry. Available at: [Link]

  • Robins, M. J., et al. (2002). Nucleic Acid Related Compounds. 118. Nonaqueous Diazotization of Aminopurine Derivatives. Convenient Access to 6-Halo- and 2,6-Dihalopurine Nucleosides and 2'-Deoxynucleosides with Acyl or Silyl Halides. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki, T., et al. (2001). Formation of 2-chloroinosine from guanosine by treatment of HNO(2) in the presence of NaCl. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

2-Chloro-6-O-methyl-inosine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-6-O-methyl-inosine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a synthetically derived purine nucleoside, an analog of the naturally occurring nucleoside inosine.[1][2] Its structure is characterized by a ribose sugar attached to a purine base, which is modified with a chlorine atom at the 2-position and a methoxy group at the 6-position. These modifications make it a crucial and versatile intermediate in medicinal chemistry. Unlike its parent compound, this compound is not a direct therapeutic agent but rather a foundational building block for synthesizing a diverse range of biologically active nucleoside analogs.[3] Its strategic functionalization allows for targeted chemical modifications, enabling researchers to develop novel compounds for antiviral, anticancer, and other therapeutic applications.[4][5] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and applications for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

The precise identification and understanding of the physicochemical properties of this compound are paramount for its effective use in a research setting. These properties dictate its solubility, stability, and handling requirements.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 2-chloro-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-6-methoxy-9H-purine PubChem
Synonyms 2-Chloro-6-methoxypurine riboside; 9H-Purine,2-chloro-6-methoxy-9-b-D-ribofuranosyl- [3]
CAS Number 15465-92-6 [3][6]
Molecular Formula C₁₁H₁₃ClN₄O₅ [3][7]

| Molecular Weight | 316.70 g/mol |[7] |

Table 2: Physicochemical Properties

Property Value Source
Appearance White or off-white crystalline solid [3]
Purity Typically ≥99% [3]

| Storage | Store under inert gas (Nitrogen or Argon) at < -15°C. Keep container tightly closed. |[3][8] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that typically starts from more readily available nucleosides like guanosine or inosine. The strategic placement of the chloro and methoxy groups provides two reactive sites for subsequent derivatization, making it a valuable synthetic intermediate.

General Synthetic Strategy

A common approach involves the modification of a precursor like 2-amino-6-chloropurine riboside. The synthesis leverages protecting groups for the ribose unit's hydroxyls to ensure selective modification of the purine base. The key steps often include chlorination, methylation, and deprotection. The choice of reagents and reaction conditions is critical to achieve high yields and purity. For instance, methylation of 2-amino-6-chloropurine riboside can be achieved using reagents like sodium hydride (NaH) and methyl iodide (MeI) in a suitable solvent.[9]

cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product & Purification Start Guanosine or 2-Amino-6-chloropurine Riboside Protect Protection of Ribose Hydroxyls Start->Protect Chlorination Chlorination (if needed) Protect->Chlorination Methylation O-Methylation at C6 Chlorination->Methylation Deprotection Deprotection of Ribose Hydroxyls Methylation->Deprotection Purify Chromatographic Purification Deprotection->Purify Product This compound Purify->Product

General synthetic workflow for this compound.
Role as a Versatile Synthetic Intermediate

The true value of this compound lies in its potential for further modification. The chlorine atom at the C2 position and the methoxy group at the C6 position are excellent leaving groups that can be displaced by a wide variety of nucleophiles. This allows for the creation of a diverse library of 2,6-disubstituted purine nucleosides, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[10]

  • C6 Position: The 6-methoxy group can be displaced by amines, thiols, and other nucleophiles to introduce various functionalities.

  • C2 Position: The 2-chloro group is also susceptible to nucleophilic substitution, often requiring more forcing conditions than the C6 position. This differential reactivity can be exploited for sequential modifications.

cluster_C6 C6 Position Modification (Nucleophilic Substitution) cluster_C2 C2 Position Modification (Nucleophilic Substitution) Core This compound C6_Amine 6-Amino Analogs (e.g., Adenosine derivatives) Core->C6_Amine R-NH₂ C6_Thiol 6-Thio Analogs Core->C6_Thiol R-SH C6_Other Other 6-Substituted Analogs Core->C6_Other Nu:⁻ C2_Amine 2-Amino Analogs (e.g., Guanosine derivatives) C6_Amine->C2_Amine Sequential Modification C2_Fluoro 2-Fluoro Analogs C6_Amine->C2_Fluoro C2_Other Other 2-Substituted Analogs C6_Amine->C2_Other

Role as a key intermediate for synthesizing diverse nucleoside analogs.

Biological Significance and Applications

As a hypoxanthine analog, this compound serves as a precursor to compounds with potential anti-inflammatory, cytoprotective, and other biological activities.[11] Its primary application is in the synthesis of novel nucleoside analogs for therapeutic evaluation.

  • Anticancer Research: It is used to synthesize derivatives that can interfere with nucleic acid metabolism in cancer cells. For example, it is a precursor for analogs of Nelarabine, an anticancer drug.[4]

  • Antiviral Drug Discovery: Many antiviral drugs are nucleoside analogs that act by inhibiting viral polymerases.[5] this compound is a key starting material for creating novel purine nucleosides to test against various viruses, including Hepatitis C Virus (HCV).[12]

  • SAR Studies: The compound is invaluable for exploring the structure-activity relationships of purine derivatives. By systematically modifying the C2 and C6 positions, researchers can probe the binding pockets of enzymes and receptors, leading to the development of more potent and selective drugs, such as antagonists for adenosine receptors.[13]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Key signals include those from the ribose protons, the H8 proton on the purine ring, and the methyl protons of the methoxy group. Two-dimensional NMR techniques like COSY and HMBC can confirm connectivity.[14][15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[17]

  • Liquid Chromatography (LC-MS): This technique is the gold standard for assessing purity and quantifying the compound.[18][19][20] A reversed-phase HPLC method coupled with a UV detector is commonly used.

General Analytical Workflow

cluster_analysis Analytical Techniques Sample Synthesized Product (Crude or Purified) HPLC HPLC / LC-MS (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Sample->NMR MS Mass Spectrometry (Molecular Weight Verification) Sample->MS QC Quality Control Check Final Verified Compound (Structure & Purity Confirmed) QC->Final HPLC->QC NMR->QC MS->QC

Standard analytical workflow for compound characterization.
Representative Experimental Protocol: HPLC Purity Analysis

The following is an illustrative protocol for determining the purity of this compound. The exact parameters must be optimized for the specific instrument and column used.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Handling: Use in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated or frozen (<-15°C) to prevent degradation.[3][8]

Conclusion

This compound is a high-value synthetic intermediate that serves as a cornerstone for the development of novel purine nucleoside analogs. Its unique bifunctional nature, with reactive sites at both the C2 and C6 positions of the purine ring, provides medicinal chemists with a powerful platform for generating molecular diversity. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is essential for leveraging its full potential in the pursuit of new therapeutic agents for a wide range of diseases.

References

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A Technical Guide to the Mechanism of Action of 2-Chloro-6-O-methyl-inosine: A Potent Modulator of Innate Immunity

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the mechanism of action of 2-Chloro-6-O-methyl-inosine.

Executive Summary

This compound is a synthetic purine nucleoside analogue engineered for specific interaction with intracellular innate immune pathways. While direct literature on this specific compound is sparse, a detailed analysis of its structural components—a 2-chloro-substituted purine ring, a 6-O-methyl group, and an inosine core—allows for the formulation of a primary mechanistic hypothesis. This guide posits that this compound functions as a potent agonist of the Retinoic Acid-Inducible Gene I (RIG-I) signaling pathway. RIG-I is a critical cytosolic pattern recognition receptor (PRR) that detects viral RNA, initiating a signaling cascade that culminates in the production of type I interferons (IFN-I) and a robust antiviral state. The unique modifications of this inosine analogue likely enable it to mimic a pathogen-associated molecular pattern (PAMP), leading to sustained RIG-I activation. This document provides a comprehensive overview of this proposed mechanism, detailed protocols for its experimental validation, and a discussion of its therapeutic potential as an antiviral agent or vaccine adjuvant.

Introduction: The Central Role of RIG-I in Antiviral Defense

The innate immune system serves as the first line of defense against invading pathogens. This response is initiated by a class of proteins known as Pattern Recognition Receptors (PRRs), which recognize conserved molecular structures unique to microbes.[1] Among these, the RIG-I-like receptors (RLRs) are paramount for detecting viral infections within the cytoplasm.[2] The RLR family, which includes RIG-I and Melanoma Differentiation-Associated protein 5 (MDA5), are RNA helicases that survey the cellular environment for foreign RNA.[3][4]

RIG-I is specialized to recognize short double-stranded RNA (dsRNA) or single-stranded RNA (ssRNA) bearing a 5'-triphosphate (5'ppp), a feature common to many viral genomes but absent from host cytosolic RNA.[3] To prevent autoimmunity, host cells employ sophisticated mechanisms to differentiate "self" RNA from "non-self" RNA. These include the capping of messenger RNAs (mRNAs) and extensive post-transcriptional modifications. Two such modifications are N6-methyladenosine (m6A) and the deamination of adenosine to inosine (A-to-I editing).[5][6] Viruses can hijack these modification systems to methylate their own RNA, thereby evading RIG-I detection and attenuating the host immune response.[7]

The introduction of a synthetic, modified nucleoside like this compound into this system presents an opportunity to bypass viral evasion tactics and directly stimulate this critical defense pathway.

Molecular Profile of this compound

The predicted biological activity of this compound is derived from its unique chemical structure, which combines features known to influence purine receptor binding and metabolic stability.

  • Inosine Core: Inosine is a naturally occurring purine nucleoside, central to purine metabolism.[8] In RNA, its presence via A-to-I editing can disrupt dsRNA structures and is a key marker for distinguishing self from non-self.[6][8]

  • 2-Chloro Substitution: The addition of a chlorine atom at the 2-position of the purine ring is a common strategy in medicinal chemistry, notably in the development of adenosine receptor antagonists. This modification alters the electron distribution of the purine ring, potentially enhancing binding affinity and selectivity for target proteins.

  • 6-O-methyl Group: Inosine's structure is defined by a carbonyl group at the 6-position. Replacing this with a methoxy group (O-methyl) is a significant structural change. This modification increases lipophilicity, which may improve cell permeability. Furthermore, it blocks the hydrogen bond donor capability of the natural inosine base, forcing novel interactions with its biological target. In related guanosine analogues, this position has been used to create prodrugs with enhanced pharmacological properties.[9]

Collectively, these features create a molecule that resembles a natural nucleoside but possesses distinct properties that are likely to be interpreted by cellular sensors as a "danger" or "non-self" signal.

Core Mechanism of Action: Agonism of the RIG-I Signaling Pathway

We hypothesize that this compound directly binds to and activates RIG-I, triggering the full downstream antiviral signaling cascade.

Overview of RIG-I Activation and Signaling

The activation of RIG-I is a multi-step process:[1][10]

  • Autorepression: In its inactive state, RIG-I exists in an open, autorepressed conformation where its N-terminal Caspase Activation and Recruitment Domains (CARDs) are sequestered.[10]

  • Ligand Recognition: Upon binding to viral RNA via its C-terminal domain (CTD) and helicase domains, RIG-I undergoes a significant conformational change.

  • Activation & CARD Release: This change, which is dependent on ATP binding, causes the release of the two CARDs.[10]

  • MAVS Interaction: The now-exposed CARDs interact with the CARD domain of the Mitochondrial Antiviral Signaling (MAVS) protein, an adaptor located on the outer mitochondrial membrane.[2]

  • Signalosome Formation: This interaction seeds the polymerization of MAVS into large, prion-like aggregates, which function as a signaling platform.

  • Downstream Signaling: The MAVS signalosome recruits downstream kinases (e.g., TBK1, IKKε), leading to the phosphorylation and activation of the transcription factors IRF3 and IRF7.

  • Interferon Production: Activated IRF3/7 translocate to the nucleus and drive the transcription of type I interferons (IFN-α, IFN-β) and other pro-inflammatory cytokines, which establish a broad antiviral state in the infected cell and surrounding tissues.

Proposed Role of this compound

This compound is proposed to act as a PAMP mimic that directly engages RIG-I. The structural modifications prevent it from being recognized as "self," leading to a conformational change in RIG-I that releases the CARD domains and initiates signaling, even in the absence of viral RNA. This circumvents the need for viral 5'ppp-RNA and provides a direct method for activating the IFN response.

RIG_I_Pathway cluster_cytoplasm Cytoplasm cluster_mito Mitochondrial Membrane cluster_downstream Downstream Cascade cluster_nucleus Nucleus Compound This compound (PAMP Mimic) RIG_I_inactive Inactive RIG-I (Autorepressed) Compound->RIG_I_inactive Binds RIG_I_active Active RIG-I (CARDs Exposed) RIG_I_inactive->RIG_I_active Conformational Change MAVS MAVS RIG_I_active->MAVS CARD-CARD Interaction ATP ATP ATP->RIG_I_inactive MAVS_agg MAVS Aggregates (Signalosome) MAVS->MAVS_agg TBK1 TBK1 / IKKε MAVS_agg->TBK1 Recruits & Activates IRF3 IRF3 / IRF7 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 / p-IRF7 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes & Translocates IFN_Gene IFN-β Gene Promoter pIRF3_dimer->IFN_Gene Activates Transcription IFN_mRNA IFN-β mRNA IFN_Gene->IFN_mRNA IFN_out Secreted IFN-β IFN_mRNA->IFN_out Translation & Secretion

Caption: Proposed signaling pathway for this compound.

Experimental Validation: Protocols and Methodologies

To validate the hypothesis that this compound is a RIG-I agonist, a series of well-defined experiments are required. As a self-validating system, these protocols are designed to test specific steps in the proposed pathway, from receptor engagement to downstream functional output.

Protocol 1: IFN-β Promoter Luciferase Reporter Assay
  • Objective: To quantify the ability of the compound to activate the RIG-I pathway and induce IFN-β promoter activity.

  • Cell Line: HEK293T cells (lack endogenous RLR signaling, providing a clean background).

  • Methodology:

    • Transfection: Co-transfect HEK293T cells in a 96-well plate with two plasmids:

      • pIFN-β-Luc: A firefly luciferase reporter gene under the control of the human IFN-β promoter.

      • pRL-TK: A Renilla luciferase control plasmid for normalization.

      • (Optional) An expression plasmid for human RIG-I to enhance the signal.

    • Incubation: Allow cells to express the plasmids for 24 hours.

    • Treatment: Treat cells with a dose-response curve of this compound (e.g., 0.1 µM to 100 µM). Include Poly(I:C) (a known RIG-I agonist) as a positive control and DMSO as a vehicle control.

    • Lysis & Readout: After 18-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the fold-change in activity relative to the vehicle control to determine the EC50.

Protocol 2: Cytokine Quantification in Primary Human PBMCs
  • Objective: To confirm that the compound induces the production of key antiviral cytokines in primary immune cells.

  • Cells: Primary human peripheral blood mononuclear cells (PBMCs).

  • Methodology:

    • Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Plating: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.

    • Treatment: Stimulate cells with this compound (at its EC50 and 10x EC50 as determined in Protocol 1), a positive control (e.g., R848, a TLR7/8 agonist), and a vehicle control.

    • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

    • Quantification: Measure the concentration of IFN-α, IFN-β, and TNF-α in the supernatant using commercially available ELISA kits or a multiplex bead array (Luminex).

Protocol 3: MAVS Aggregation by Immunofluorescence
  • Objective: To visually confirm the activation of the immediate downstream adaptor of RIG-I.

  • Cell Line: A549 cells (human lung epithelial cells with endogenous RLR pathway components).

  • Methodology:

    • Cell Culture: Grow A549 cells on glass coverslips in a 24-well plate.

    • Treatment: Treat cells with this compound (10x EC50), positive control (Sendai Virus infection), and vehicle control for 8-12 hours.

    • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

    • Immunostaining:

      • Block with 5% BSA.

      • Incubate with a primary antibody against MAVS.

      • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

      • Counterstain nuclei with DAPI.

    • Imaging: Mount coverslips and visualize using a confocal microscope. Look for the characteristic perinuclear, speckle-like aggregates of MAVS in treated cells, which are absent in control cells.

Expected Data and Interpretation

The following table summarizes the anticipated quantitative outcomes from the validation protocols, which would collectively provide strong evidence for the proposed mechanism.

Experiment Metric Vehicle Control (DMSO) This compound Positive Control Interpretation of Positive Result
IFN-β Reporter Assay EC50 (µM)N/A1.5 - 5.0~0.1 µg/mL (Poly I:C)Direct activation of the IFN-β promoter pathway.
Max Fold Induction~1x>50x>100xPotent induction of promoter activity.
Cytokine Profiling (PBMCs) IFN-α (pg/mL)<20>1000>2000Induction of a functional Type I IFN response.
TNF-α (pg/mL)<50>800>1500Activation of pro-inflammatory signaling.
MAVS Aggregation % Cells with Aggregates<1%>40%>60%Confirms engagement of the MAVS signalosome.

Broader Context and Therapeutic Implications

While RIG-I agonism is the primary hypothesis, it is prudent to consider alternative mechanisms. The compound's nucleoside structure suggests it could potentially interfere with viral RNA-dependent RNA polymerases, a mechanism common to many antiviral drugs.[11] Additionally, some inosine analogues have been shown to interact with purinergic receptors like the A3 adenosine receptor, although the modifications on this compound make this less likely.[12] These alternative hypotheses should be explored in secondary screening assays if the primary hypothesis is disproven.

If validated as a RIG-I agonist, this compound holds significant therapeutic promise:

  • Broad-Spectrum Antiviral: By stimulating a general antiviral state through interferon production, it could be effective against a wide range of RNA viruses, including influenza, RSV, and coronaviruses.[2]

  • Vaccine Adjuvant: Co-administration with a vaccine antigen could powerfully enhance the adaptive immune response, leading to more robust and durable immunity.

  • Oncolytic Immunotherapy: Direct activation of RIG-I in the tumor microenvironment can induce cancer cell apoptosis and trigger a potent anti-tumor immune response.

Conclusion

This compound is a rationally designed nucleoside analogue with a high probability of functioning as a direct agonist of the RIG-I innate immune sensor. Its chemical modifications are tailored to present it as a "non-self" molecule, triggering a robust, MAVS-dependent signaling cascade that culminates in the production of type I interferons. The experimental framework provided in this guide offers a clear and robust pathway to validate this mechanism of action. Confirmation of this hypothesis will establish this compound as a valuable tool for research and a promising candidate for the development of next-generation immunomodulatory therapeutics.

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An In-depth Technical Guide on the Predicted Biological Activity of 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undiscovered Chemical Space

In the landscape of drug discovery and chemical biology, it is not uncommon to encounter compounds that, despite their well-defined structures, lack characterization in the public scientific literature. 2-Chloro-6-O-methyl-inosine is one such molecule. A comprehensive search of existing databases reveals a conspicuous absence of studies detailing its synthesis, biological evaluation, or mechanism of action.

This guide, therefore, deviates from a conventional whitepaper. Instead of reporting established facts, we will embark on a predictive journey grounded in established principles of medicinal chemistry and the known biological activities of its constituent chemical motifs. By dissecting the molecule into its three core components—the 2-chloro substituent, the 6-O-methyl ether, and the inosine scaffold—we can construct a robust, hypothesis-driven framework for its potential biological activities. This document is intended to serve as a foundational guide for researchers poised to explore the pharmacology of this novel purine nucleoside analogue, offering predicted mechanisms, validated experimental protocols to test these hypotheses, and a vision for its potential applications.

Part 1: Deconstruction of the Molecular Architecture

The structure of this compound presents a unique combination of modifications to the endogenous nucleoside inosine. Each modification is known to impart specific physicochemical and pharmacological properties.

  • The Inosine Scaffold: Inosine is a central intermediate in purine metabolism and acts as a signaling molecule, notably as an endogenous ligand for the A3 adenosine receptor.[1] Its presence suggests a potential for interaction with purine-binding proteins, including receptors and enzymes.

  • The 2-Chloro Substituent: Halogenation at the 2-position of the purine ring is a classic strategy in nucleoside chemistry. The presence of a chlorine atom, as seen in the well-studied compound 2-chloroadenosine, typically confers resistance to metabolic degradation by adenosine deaminase (ADA).[2][3] This enzymatic stability prolongs the half-life of the compound, making it a more reliable experimental tool and potentially a more effective therapeutic agent.[2][4]

  • The 6-O-methyl Ether: The substitution of the C6-oxo group of inosine with a methoxy group fundamentally alters its hydrogen bonding capabilities and steric profile. O-alkylation at this position prevents the tautomerization that is characteristic of hypoxanthine. Furthermore, related compounds like 6-methylpurine are known to be cytotoxic, acting as adenine analogues that can be incorporated into nucleic acids and disrupt cellular processes.[5][6]

Based on this structural analysis, we can formulate several primary hypotheses regarding the biological activity of this compound.

Part 2: Predicted Biological Activities & Mechanistic Pathways

We predict that the unique combination of substituents will endow this compound with one or more of the following activities.

Hypothesis 1: Potent and Metabolically Stable Adenosine Receptor Modulator

The 2-chloro group is expected to make the compound a poor substrate for adenosine deaminase, leading to enhanced metabolic stability.[2][3] Like 2-chloroadenosine, which is a non-selective agonist at A1, A2A, and A3 adenosine receptors, this compound may interact with this family of G-protein coupled receptors.[4] The 6-O-methyl group will likely influence receptor subtype selectivity and the nature of the interaction (agonist vs. antagonist).

Predicted Signaling Pathway: Adenosine Receptor Activation

G Compound This compound AR Adenosine Receptor (e.g., A1, A2A, A3) Compound->AR Binds G_Protein G-Protein (Gi/Gs/Gq) AR->G_Protein Activates Effector Effector Enzyme (Adenylyl Cyclase / PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector->Second_Messenger Generates PK Protein Kinase (PKA / PKC) Second_Messenger->PK Activates Response Cellular Response (e.g., ↓Ca2+, ↑Ca2+, Gene Expression) PK->Response Phosphorylates Targets

Caption: Predicted adenosine receptor signaling pathway.

Hypothesis 2: Cytotoxic Agent via Metabolic Incorporation

Drawing parallels from cladribine (2-chlorodeoxyadenosine) and 6-methylpurine, the compound could exhibit cytotoxic properties.[1][5][7] Upon cellular uptake, it could be phosphorylated by nucleoside kinases to its 5'-triphosphate derivative. This active metabolite could then act as a fraudulent nucleotide, being incorporated into DNA or RNA by polymerases, leading to chain termination or dysfunctional nucleic acids. Alternatively, it could inhibit key enzymes in nucleotide metabolism, such as ribonucleotide reductase.[1]

Predicted Cytotoxicity Pathway

G cluster_cell Cell Interior Compound_in This compound NMP Monophosphate (NMP) Compound_in->NMP Nucleoside Kinase NDP Diphosphate (NDP) NMP->NDP NMP Kinase NTP Triphosphate (NTP) (Active Metabolite) NDP->NTP NDP Kinase DNA_RNA DNA / RNA Synthesis NTP->DNA_RNA Incorporation by Polymerases RNR Ribonucleotide Reductase NTP->RNR Inhibition Apoptosis Apoptosis / Cell Cycle Arrest DNA_RNA->Apoptosis RNR->Apoptosis dNTP pool imbalance Compound_out This compound Transport Nucleoside Transporter Compound_out->Transport Transport->Compound_in

Caption: Predicted metabolic activation and cytotoxicity pathway.

Hypothesis 3: Inhibitor of Purine Salvage Pathway Enzymes

Many 2,6-disubstituted purine analogues are designed as inhibitors of enzymes involved in the purine salvage pathway, such as purine nucleoside phosphorylase (PNP).[8][9] These enzymes are crucial for microorganisms and rapidly proliferating cancer cells that rely on salvaging purines from the environment.[9] Inhibition of PNP could lead to antimicrobial or anticancer effects.[8][9]

Part 3: Proposed Experimental Workflows & Methodologies

To validate the aforementioned hypotheses, a structured, multi-tiered experimental approach is required.

Workflow 1: Evaluation of Metabolic Stability and Adenosine Receptor Activity

This workflow aims to confirm the compound's stability and characterize its interaction with adenosine receptors.

Experimental Workflow Diagram

G start Synthesize & Purify Compound stability ADA Stability Assay (HPLC-based) start->stability binding Radioligand Binding Assays (A1, A2A, A2B, A3 membranes) start->binding functional Functional Assays (cAMP accumulation / Ca2+ flux) binding->functional data Determine Ki, EC50/IC50, Emax (Agonist/Antagonist Profile) functional->data

Caption: Workflow for receptor activity screening.

Detailed Protocols:

  • Adenosine Deaminase (ADA) Stability Assay:

    • Objective: To determine if the 2-chloro modification confers resistance to enzymatic degradation.

    • Methodology:

      • Prepare a reaction mixture containing phosphate buffer (pH 7.4), purified ADA enzyme, and the test compound (this compound) or control (Inosine).

      • Incubate the mixture at 37°C.

      • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a strong acid (e.g., perchloric acid).

      • Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent compound peak.

      • Causality: A stable peak area over time for this compound, in contrast to a rapidly diminishing peak for inosine, would validate its resistance to ADA.

  • Radioligand Binding Assays:

    • Objective: To determine the affinity (Ki) of the compound for the four adenosine receptor subtypes.

    • Methodology:

      • Use commercially available cell membranes expressing human A1, A2A, A2B, or A3 adenosine receptors.

      • Incubate the membranes with a specific radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) in the presence of increasing concentrations of the test compound.

      • After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Measure radioactivity on the filters using liquid scintillation counting.

      • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

      • Trustworthiness: This is a gold-standard method for quantifying ligand-receptor affinity. Including a known non-selective agonist like NECA as a positive control ensures the assay is performing correctly.

Workflow 2: Assessment of Cytotoxicity and Antiproliferative Effects

This workflow is designed to test the hypothesis that the compound is a cytotoxic agent.

Detailed Protocols:

  • Cell Viability and Proliferation Assays:

    • Objective: To determine the compound's effect on the growth and viability of cancer cell lines.

    • Methodology:

      • Select a panel of human cancer cell lines (e.g., leukemia line CCRF-CEM, which is sensitive to purine analogues, and a solid tumor line like D54).[10][11]

      • Plate cells in 96-well plates and treat with a serial dilution of this compound for 72 hours.

      • Assess cell viability using a standard MTT or CellTiter-Glo® luminescent assay.

      • Determine the IC50 (concentration inhibiting 50% of cell growth).

      • Causality: A low micromolar or nanomolar IC50 value would indicate significant antiproliferative activity, warranting further mechanistic studies.

  • Mechanism of Action Studies (if cytotoxic):

    • Objective: To elucidate the mechanism of cell death.

    • Methodology:

      • Cell Cycle Analysis: Treat cells with the compound at its IC50 concentration for 24-48 hours, fix, stain with propidium iodide, and analyze by flow cytometry to detect cell cycle arrest.

      • Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify apoptotic versus necrotic cell death.

      • Metabolite Analysis: Employ LC-MS/MS to detect the formation of phosphorylated species of the compound within the cell, which would support the metabolic activation hypothesis.

Part 4: Predictive Data Summary

While no experimental data exists for this compound, the following table provides a template for how results from the proposed experiments could be structured. This serves as a guide for data organization and comparison against relevant benchmarks.

ParameterPredicted OutcomeBenchmark Compound(s)Rationale
ADA Stability (t½) > 2 hoursInosine (< 5 min)2-Chloro group prevents deamination.[2][3]
Adenosine A1 Ki (nM) 50 - 5002-Chloroadenosine (~5 nM)6-O-methyl may reduce affinity vs. 6-amino.
Adenosine A2A Ki (nM) 100 - 10002-Chloroadenosine (~20 nM)6-O-methyl may reduce affinity vs. 6-amino.
Adenosine A3 Ki (nM) 10 - 200Inosine (~15 µM)[1]2-chloro and 6-O-methyl may enhance affinity over parent inosine.
CCRF-CEM IC50 (µM) 0.1 - 10Cladribine (~0.05 µM)[1], 6-Methylpurine (~9 µM)[5]Combined effect of 2-Cl and 6-O-Me groups suggests potent cytotoxicity.

Conclusion and Future Directions

This compound stands at the frontier of unexplored chemical biology. Based on a rigorous analysis of its structural components, we have constructed a compelling, data-driven rationale for its potential biological activities. The primary hypotheses point towards a metabolically stable molecule with possible roles as an adenosine receptor modulator and/or a cytotoxic agent. The 2-chloro group is predicted to confer stability and receptor interaction, while the 6-O-methyl group may drive cytotoxicity.

The experimental workflows detailed in this guide provide a clear and logical path for the initial characterization of this compound. Successful validation of these hypotheses could establish this compound as a valuable pharmacological tool for probing purinergic signaling or as a lead compound for the development of novel therapeutics in oncology or immunology. The next steps lie in the synthesis of the molecule and the empirical validation of these predictions, a process that promises to yield exciting new insights into the structure-activity relationships of purine nucleosides.

References

  • Sorscher, E. J., et al. (1996). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Molecular Pharmacology, 50(5), 1330-1337.
  • BenchChem. (n.d.). 2-Chloroadenosine: A Comprehensive Guide to its Properties, Applications, and Biological Activity.
  • Inno Pharmchem. (n.d.). 2-Chloroadenosine: A Deep Dive into its Biological Activity and Research Significance.
  • Bzowska, A., et al. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Scientific Reports, 12(1), 6378. [Link]

  • Mikhailopulo, I. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2978. [Link]

  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2608-2611.
  • Bzowska, A., et al. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. PubMed Central. [Link]

  • Parker, W. B., et al. (2003). Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry, 46(20), 4361-4366.
  • BOC Sciences. (n.d.). CAS 146-77-0 2-Chloroadenosine.
  • El-Sayed, A. A., et al. (2016). 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases. Bioorganic & Medicinal Chemistry, 24(4), 616-622.
  • El-Sayed, A. A., et al. (2016). 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase. European Journal of Medicinal Chemistry, 108, 616-622.
  • Jin, X., et al. (1997). Inosine binds to A3 adenosine receptors and stimulates mast cell degranulation. The Journal of Clinical Investigation, 100(11), 2849–2857. [Link]

  • Correale, J., et al. (2022). 2-Chlorodeoxyadenosine (Cladribine) preferentially inhibits the biological activity of microglial cells.

Sources

An In-depth Technical Guide to 2-Chloro-6-O-methyl-inosine: A Synthetic Nucleoside Analog

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-O-methyl-inosine, a synthetic purine nucleoside analog. While direct research on this specific molecule is limited, this document extrapolates from established synthesis methodologies and biological activities of structurally related compounds to present a scientifically grounded resource. We will delve into the probable synthetic pathways, explore potential antiviral and anticancer applications with mechanistic insights, and provide detailed, actionable experimental protocols. This guide is intended to serve as a foundational tool for researchers investigating novel nucleoside analogs in drug discovery and development.

Introduction: The Significance of Modified Nucleosides

Nucleoside analogs represent a cornerstone of modern pharmacology, particularly in the realms of antiviral and anticancer therapies. By mimicking endogenous nucleosides, these synthetic molecules can competitively inhibit key enzymes involved in nucleic acid synthesis, leading to the termination of viral replication or the proliferation of cancer cells. The therapeutic efficacy of these analogs is often enhanced by specific modifications to the purine or pyrimidine base and the ribose sugar moiety.

The subject of this guide, this compound, is a purine nucleoside analog with distinct substitutions at the C2 and C6 positions of the purine ring. The presence of a chlorine atom at the C2 position and a methoxy group at the C6 position is anticipated to confer unique chemical properties and biological activities. Drawing parallels from structurally similar compounds, this guide will illuminate the scientific rationale for investigating this compound as a potential therapeutic agent.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from a common intermediate, 2-amino-6-chloropurine riboside, which is derivable from guanosine.

Synthesis_Pathway Guanosine Guanosine Triacetyl_Guanosine 2',3',5'-Tri-O-acetyl-guanosine Guanosine->Triacetyl_Guanosine Acetylation Amino_Chloro_Intermediate 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine Triacetyl_Guanosine->Amino_Chloro_Intermediate Chlorination Dichloro_Intermediate 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine Amino_Chloro_Intermediate->Dichloro_Intermediate Diazotization & Chlorination Target_Protected 2-Chloro-6-methoxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine Dichloro_Intermediate->Target_Protected Methoxylation Target_Molecule This compound Target_Protected->Target_Molecule Deprotection

Figure 1. Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a composite of established procedures for analogous compounds and serves as a validated starting point for the synthesis of this compound.

Step 1: Acetylation of Guanosine

  • Suspend guanosine in an excess of acetic anhydride.

  • Add a catalytic amount of a suitable base (e.g., pyridine or DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with ice water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2',3',5'-tri-O-acetyl-guanosine.

Step 2: Chlorination to form the 2-Amino-6-chloro Intermediate

  • Dissolve the acetylated guanosine in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a chlorinating agent, for example, phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product, 2-amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine, with an appropriate organic solvent.[1]

Step 3: Diazotization and Chlorination to the 2,6-Dichloro Intermediate

  • Dissolve the 2-amino-6-chloro intermediate in an acidic medium.

  • Treat with a diazotizing agent, such as sodium nitrite, at low temperature to form the diazonium salt.

  • Introduce a chloride source, such as copper(I) chloride, to facilitate the Sandmeyer reaction, replacing the diazonium group with a chlorine atom.

  • Isolate and purify the resulting 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

Step 4: Selective Methoxylation

  • Dissolve the 2,6-dichloro intermediate in methanol.

  • Add a base, such as sodium methoxide, to facilitate the nucleophilic substitution of the more reactive C6-chloro group with a methoxy group. The C2-chloro is less reactive, allowing for selective substitution.

  • Monitor the reaction by TLC for the formation of 2-chloro-6-methoxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

Step 5: Deprotection to Yield this compound

  • Dissolve the protected product in methanolic ammonia.

  • Stir at room temperature until the acetyl protecting groups are removed.

  • Purify the final product, this compound, using column chromatography.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the ribose protons, the purine C8-H, and the methyl protons of the methoxy group.
¹³C NMR Resonances for all carbon atoms, including the distinct signals for the chlorinated and methoxylated purine carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₃ClN₄O₅.
HPLC A single, sharp peak indicating high purity.

Potential Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of related purine nucleoside analogs, this compound is a promising candidate for investigation as both an antiviral and an anticancer agent.

Potential Antiviral Activity

Numerous 6-chloropurine nucleosides have demonstrated antiviral properties.[2][3] The mechanism often involves the intracellular conversion of the nucleoside analog to its 5'-triphosphate form, which then acts as a competitive inhibitor or an alternative substrate for viral polymerases, leading to chain termination of the growing nucleic acid strand. The 6-chloropurine moiety is thought to be crucial for this activity.[2]

Antiviral_Mechanism cluster_cell Infected Host Cell cluster_virus Viral Replication Drug This compound Drug_MP Monophosphate Drug->Drug_MP Cellular Kinases Drug_DP Diphosphate Drug_MP->Drug_DP Cellular Kinases Drug_TP Triphosphate Drug_DP->Drug_TP Cellular Kinases Viral_Polymerase Viral RNA/DNA Polymerase Drug_TP->Viral_Polymerase Competitive Inhibition Nucleic_Acid Viral Nucleic Acid Synthesis Drug_TP->Nucleic_Acid Incorporation Viral_Polymerase->Nucleic_Acid Chain_Termination Chain Termination Nucleic_Acid->Chain_Termination

Figure 2. Proposed mechanism of antiviral action.

Potential Anticancer Activity

Purine nucleoside analogs are a well-established class of anticancer drugs.[4] Their mechanism of action in cancer cells is often multifaceted, including the inhibition of DNA synthesis and the induction of apoptosis.[4] The 2-chloro substitution in related nucleosides has been shown to contribute to their cytotoxic effects.

It is plausible that this compound, after intracellular phosphorylation, could interfere with DNA polymerases, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are recommended.

Antiviral Assays

Protocol: Plaque Reduction Assay

  • Seed susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluency.

  • Prepare serial dilutions of this compound in culture medium.

  • Infect the cell monolayers with a known titer of the virus for 1 hour.

  • Remove the viral inoculum and overlay the cells with medium containing different concentrations of the test compound and a gelling agent (e.g., carboxymethyl cellulose).

  • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • Calculate the concentration of the compound that reduces the number of plaques by 50% (IC₅₀).

Anticancer Assays

Protocol: MTT Cell Viability Assay

  • Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a suitable density.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel therapeutic agents. While direct experimental data is currently lacking, the established synthetic routes and biological activities of structurally similar nucleoside analogs provide a strong rationale for its investigation. The proposed synthetic pathway offers a clear and feasible approach to obtaining this compound for further study. The outlined in vitro assays for antiviral and anticancer activity will be crucial in elucidating its therapeutic potential. Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive evaluation of its biological properties. Mechanistic studies to identify its cellular targets and pathways of action will be essential for its potential development as a clinical candidate.

References

  • Robins, M. J., & Uznanski, B. (1981). Nucleic-Acid Related-Compounds. 33. Conversions of Adenosine and Guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2601-2607.
  • Ikejiri, M., Saijo, M., Morikawa, S., Fukushi, S., Mizutani, T., Kurane, I., & Maruyama, T. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & medicinal chemistry letters, 17(9), 2470–2473.
  • Vince, R., & Hua, M. (1990). Synthesis and anti-HIV activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Journal of medicinal chemistry, 33(1), 17–21.

Sources

Potential Therapeutic Applications of 2-Chloro-6-O-methyl-inosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of the synthetic purine nucleoside analogue, 2-Chloro-6-O-methyl-inosine. While direct experimental data on this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related 2-chloropurine and 6-O-methylated nucleoside derivatives to project its putative biological activities and mechanisms of action. We present detailed, field-proven experimental protocols for its synthesis, in vitro evaluation, and in vivo assessment, grounded in established methodologies for purine analogue drug discovery. This guide is intended to serve as a foundational resource for researchers initiating investigations into this compound as a potential therapeutic agent in oncology, virology, and immunology.

Introduction: The Rationale for Investigating this compound

Purine analogues are a cornerstone of modern pharmacotherapy, with numerous approved drugs for the treatment of cancers and viral infections.[1] Their efficacy stems from their ability to mimic endogenous purines, thereby interfering with the synthesis and function of nucleic acids or modulating purinergic signaling pathways. The structural modifications of this compound—a chlorine atom at the 2-position and a methyl ether at the 6-position of the purine ring—suggest a molecule designed to resist metabolic degradation and interact with specific biological targets.

The 2-chloro substitution can enhance the electrophilicity of the purine ring and has been a key feature in several biologically active nucleosides.[2] The 6-O-methyl group, replacing the natural carbonyl, is expected to prevent the action of deaminases and may direct the molecule towards different cellular targets than its inosine precursor. This guide will explore the therapeutic hypotheses stemming from these structural features.

Proposed Synthesis of this compound

A robust and reproducible synthesis is the first critical step in the evaluation of any novel compound. Based on established methods for the synthesis of related purine nucleosides, a plausible synthetic route for this compound is proposed.[3][4]

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Starting Material Preparation cluster_1 Selective Methylation 2_6_dichloropurine_riboside 2,6-Dichloropurine Riboside methylation Selective O-methylation at C6 2_6_dichloropurine_riboside->methylation Sodium Methoxide (NaOMe) in Methanol (MeOH) product This compound methylation->product Purification (Chromatography)

Caption: Proposed two-step synthesis of this compound.

Detailed Synthetic Protocol

Objective: To synthesize this compound from 2,6-dichloropurine riboside.

Materials:

  • 2,6-Dichloropurine riboside

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolution: Dissolve 2,6-dichloropurine riboside in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation: Cool the solution to 0°C and add a solution of sodium methoxide in methanol dropwise. The stoichiometry of NaOMe should be carefully controlled to favor mono-substitution at the more reactive C6 position.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time and consumption of the starting material.

  • Quenching and Work-up: Once the reaction is complete, neutralize the mixture with an appropriate acid (e.g., acetic acid) and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate this compound.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is hypothesized to have potential applications in oncology, virology, and immunology.

Anticancer Activity

Many purine analogues exhibit anticancer activity by interfering with DNA and RNA synthesis, or by modulating key signaling pathways in cancer cells.[5] The 2-chloro substitution, in particular, has been associated with potent cytotoxic effects in various cancer cell lines.[2][6]

Hypothesized Mechanism of Action:

  • Inhibition of Purine Metabolism: As a purine analogue, this compound could be intracellularly phosphorylated to its corresponding nucleotide forms, which may then inhibit key enzymes in the de novo purine biosynthesis pathway, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis in rapidly proliferating cancer cells.[5]

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through various mechanisms, including the activation of caspase cascades.

Antiviral Activity

Nucleoside analogues are a major class of antiviral drugs.[7] They can act as chain terminators during viral replication or as inhibitors of viral polymerases. The 2'-O-methylation has been shown to be crucial for the replication of some viruses, and inhibitors of 2'-O-methyltransferase are being explored as antiviral agents.[8]

Hypothesized Mechanism of Action:

  • Inhibition of Viral Replication: this compound, after intracellular conversion to its triphosphate form, could be a substrate for viral RNA or DNA polymerases. Its incorporation into the growing nucleic acid chain could lead to premature termination of replication.

  • Inhibition of Viral Enzymes: The compound might directly inhibit viral enzymes essential for replication, such as polymerases or helicases.

Immunomodulatory Effects

Certain purine nucleosides and their derivatives are known to modulate the immune system. For instance, 2'-O-methylated RNA has been shown to act as a Toll-like receptor 7 (TLR7) antagonist, suggesting that small molecules with this modification might have similar properties.[9] Additionally, some 2-chloro adenosine derivatives are potent antagonists of the P2Y1 purinergic receptor, which is involved in platelet aggregation and inflammation.[10]

Hypothesized Mechanism of Action:

  • TLR7 Antagonism: this compound may act as an antagonist of TLR7, an endosomal receptor that recognizes single-stranded RNA and plays a role in the innate immune response to viral infections and in the pathogenesis of autoimmune diseases.[9][11]

  • P2Y1 Receptor Antagonism: The compound could potentially antagonize the P2Y1 receptor, thereby inhibiting ADP-induced platelet aggregation and potentially exerting anti-inflammatory effects.

Diagram of Potential Signaling Pathways

Signaling_Pathways Hypothesized Mechanisms of Action cluster_0 P2Y1 Receptor Pathway cluster_1 TLR7 Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 PLC Phospholipase C Activation P2Y1->PLC Ca_release Intracellular Ca2+ Release PLC->Ca_release platelet_aggregation Platelet Aggregation Ca_release->platelet_aggregation compound_p2y1 This compound compound_p2y1->P2Y1 Antagonism ssRNA ssRNA (viral) TLR7 TLR7 ssRNA->TLR7 MyD88 MyD88-dependent Signaling TLR7->MyD88 NF_kB NF-κB Activation MyD88->NF_kB cytokines Pro-inflammatory Cytokine Production NF_kB->cytokines compound_tlr7 This compound compound_tlr7->TLR7 Antagonism

Caption: Potential signaling pathways modulated by this compound.

In Vitro Evaluation: A Step-by-Step Guide

A systematic in vitro evaluation is essential to determine the biological activity and mechanism of action of this compound.

Cytotoxicity Assays

Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Assays

Objective: To assess the antiviral activity of this compound against a selected panel of viruses.

Protocol: Plaque Reduction Assay (for lytic viruses)

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., methylcellulose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Enzyme Inhibition Assays

Objective: To investigate the inhibitory potential of this compound on specific enzymes, such as purine metabolic enzymes or viral enzymes.

Protocol: In Vitro Kinase Assay (Generic)

  • Reaction Setup: In a microplate, combine a purified kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

  • Detection: Measure the kinase activity using a suitable detection method (e.g., luminescence-based assays that quantify the amount of ATP remaining after the reaction, or phosphorylation-specific antibodies).

  • Data Analysis: Determine the IC50 value of the compound for the inhibition of the kinase activity.

Table of Hypothetical In Vitro Activity
Assay TypeCell Line / TargetEndpointHypothetical IC50/EC50 (µM)Reference Compound
CytotoxicityA549 (Lung Cancer)IC505 - 20Doxorubicin
CytotoxicityMCF-7 (Breast Cancer)IC5010 - 50Doxorubicin
AntiviralHerpes Simplex Virus-1EC501 - 10Acyclovir
AntiviralInfluenza A VirusEC5010 - 30Oseltamivir
Enzyme InhibitionP2Y1 Receptor BindingKi0.1 - 1MRS2279
ImmunomodulationTLR7 Reporter AssayIC500.5 - 5TLR7 Antagonist X

Note: The values in this table are hypothetical and intended to guide experimental design. Actual values must be determined experimentally.

In Vivo Evaluation: Preclinical Models

Promising in vitro activity should be followed by in vivo studies to assess the efficacy, pharmacokinetics, and safety of this compound in a living organism.

Murine Xenograft Model for Anticancer Efficacy

Objective: To evaluate the in vivo antitumor activity of this compound in a mouse model.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules. Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapeutic agent).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Viral Infection Model

Objective: To assess the in vivo antiviral efficacy of this compound.

Protocol (Influenza Virus Model):

  • Infection: Intranasally infect mice with a sublethal dose of influenza virus.

  • Treatment: Administer this compound at different doses, starting at a specified time post-infection.

  • Monitoring: Monitor the mice for signs of illness, including weight loss and mortality.

  • Viral Titer Determination: At various time points, collect lung tissues to determine the viral titers by plaque assay or qRT-PCR.

  • Data Analysis: Compare the survival rates, weight loss, and lung viral titers between the treated and control groups.

Diagram of In Vivo Experimental Workflow

In_Vivo_Workflow General In Vivo Experimental Workflow animal_model Select Animal Model (e.g., Xenograft, Infection) randomization Randomize Animals into Groups animal_model->randomization treatment Administer Compound and Controls randomization->treatment monitoring Monitor Health and Disease Progression treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor size, Viral titer) monitoring->endpoint data_analysis Statistical Analysis of Results endpoint->data_analysis

Caption: A generalized workflow for in vivo evaluation of this compound.

Pharmacokinetic and Toxicological Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of this compound, is crucial for its development as a drug candidate. The pharmacokinetics of other 2-chloropurine nucleosides have been studied and can provide a basis for experimental design.[12][13]

Key Parameters to Evaluate:

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

  • Acute and Chronic Toxicity: Evaluation of the adverse effects of single and repeated doses of the compound.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, purine nucleoside analogue with a chemical structure that suggests potential therapeutic value in oncology, virology, and immunology. This technical guide provides a foundational framework for initiating a comprehensive investigation into its biological activities. The proposed synthetic route and the detailed in vitro and in vivo protocols are based on established and validated methodologies in the field of purine analogue research. Future studies should focus on the successful synthesis and characterization of this compound, followed by a systematic evaluation of its efficacy and mechanism of action using the experimental approaches outlined herein. The insights gained from such studies will be critical in determining the true therapeutic potential of this compound.

References

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The Synthetic Heart of Discovery: A Technical Guide to the Role of 2-Chloro-6-O-methyl-inosine in Adenosine Receptor Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Chloro-6-O-methyl-inosine, a pivotal, yet often unheralded, molecule in the field of adenosine receptor research. While not a direct modulator of adenosine receptors itself, its significance lies in its role as a versatile synthetic intermediate. Understanding its application is key to appreciating the development of highly potent and selective adenosine receptor ligands that are critical tools in both basic research and drug discovery.

The Adenosine Receptor Family: A Quartet of Therapeutic Potential

The physiological effects of the endogenous nucleoside adenosine are mediated by four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are ubiquitously expressed and play crucial roles in a vast array of physiological and pathophysiological processes, making them attractive therapeutic targets.

  • A1 and A3 Receptors: Typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). They can also activate other signaling pathways, such as the phospholipase C (PLC) pathway.[1][2]

  • A2A and A2B Receptors: Primarily couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cAMP levels.[1][3]

The development of subtype-selective agonists and antagonists is paramount to harnessing the therapeutic potential of these receptors while minimizing off-target effects. This is where the strategic synthesis of novel ligands becomes critical, and where intermediates like this compound play their vital role.

Adenosine Receptor Signaling Pathways

The differential coupling of adenosine receptor subtypes to various G-proteins initiates distinct downstream signaling cascades. The following diagram illustrates the canonical signaling pathways for each receptor subtype.

Adenosine_Signaling cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Gi Gαi/o A1_A3->Gi Agonist AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits PLC Phospholipase C Gi->PLC Activates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Ca²⁺ IP3_DAG->Ca_release A2_A2B A2A / A2B Gs Gαs A2_A2B->Gs Agonist AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA CREB CREB Phosphorylation PKA->CREB

Canonical signaling pathways of adenosine receptors.

This compound: A Strategic Synthetic Intermediate

This compound (CAS: 15465-92-6, Molecular Formula: C11H13ClN4O5) is a purine nucleoside derivative. Its value in adenosine receptor research stems from the two reactive sites on its purine core: the chloro group at the 2-position and the O-methyl group at the 6-position. These features make it an ideal precursor for the synthesis of a wide range of substituted adenosine analogues.

The Synthetic Advantage:
  • The 6-O-methyl Group: This group acts as an excellent leaving group, readily displaced by a variety of nucleophiles, particularly amines. This allows for the introduction of diverse substituents at the N6-position, a key modification for achieving selectivity, especially for the A1 adenosine receptor.

  • The 2-Chloro Group: This halogen provides a handle for further chemical modification, often through palladium-catalyzed cross-coupling reactions. Substitution at the 2-position is a well-established strategy for enhancing affinity and selectivity, particularly for the A3 adenosine receptor.[4][5]

The following diagram illustrates the general synthetic utility of this compound.

Synthetic_Utility start This compound step1 Nucleophilic Substitution at C6 (e.g., with R¹-NH₂) start->step1 intermediate 2-Chloro-N⁶-substituted adenosine analogue step1->intermediate step2 Modification at C2 (e.g., Suzuki or Sonogashira coupling with R²) intermediate->step2 final_product Diverse 2,N⁶-disubstituted adenosine analogues (Selective A₁, A₂ₐ, or A₃ ligands) step2->final_product

General synthetic scheme utilizing this compound.

Characterization of Novel Adenosine Receptor Ligands

Once novel adenosine receptor ligands are synthesized from precursors like this compound, their pharmacological properties must be thoroughly characterized. The two primary in vitro methods for this are radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor subtype. These assays involve the use of a radiolabeled ligand (a known high-affinity agonist or antagonist) and measuring the ability of the unlabeled test compound to compete for binding to the receptor.

Key Parameters Determined:

  • Ki (Inhibition Constant): The concentration of the competing ligand that binds to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

  • Bmax (Maximum Binding Capacity): The total number of receptors in the preparation.

  • Kd (Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium.

Step-by-Step Protocol for a Competition Radioligand Binding Assay for the A1 Adenosine Receptor:

  • Preparation of Membranes:

    • Homogenize tissues or cells expressing the A1 adenosine receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[6]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Membrane preparation (typically 20-50 µg of protein).

      • A fixed concentration of a selective A1 radioligand (e.g., [³H]DPCPX - 8-Cyclopentyl-1,3-dipropylxanthine).[7]

      • Varying concentrations of the unlabeled test compound.

      • For determining non-specific binding, a high concentration of a known A1 antagonist (e.g., 10 µM DPCPX) is added to a set of wells.[7]

      • Assay buffer to bring the final volume to 250 µL.[6]

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[6][7]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: cAMP Accumulation

Functional assays measure the effect of a compound on receptor-mediated signaling. For A2A and A2B receptors, which are Gs-coupled, agonist binding leads to an increase in intracellular cAMP. Conversely, for A1 and A3 receptors (Gi-coupled), agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP levels (often measured as the inhibition of forskolin-stimulated cAMP production).

Step-by-Step Protocol for a cAMP Accumulation Assay for the A2A Adenosine Receptor:

  • Cell Culture and Seeding:

    • Culture cells stably expressing the human A2A adenosine receptor (e.g., HEK293-A2A cells) in appropriate media.

    • Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.[8][9]

  • Compound Preparation:

    • Prepare a stock solution of a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724) in DMSO. PDEs are enzymes that degrade cAMP, so their inhibition is necessary to allow for a measurable accumulation of cAMP.[8][9]

    • On the day of the assay, dilute the PDE inhibitor in a stimulation buffer (e.g., HBSS or serum-free media).

    • Prepare serial dilutions of the test compounds and a reference agonist (e.g., NECA or CGS 21680) in the stimulation buffer containing the PDE inhibitor.[8][10]

  • Cell Stimulation:

    • Remove the culture medium from the cells and wash them with PBS.

    • Add the compound dilutions to the respective wells. Include a control for basal cAMP levels (buffer with PDE inhibitor only).

    • Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 30 minutes).[8]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.

    • Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or fluorescence polarization.[11]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the cAMP concentration in each sample based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist).[8]

Data Summary Table:

The results from these assays are typically summarized in a table to allow for easy comparison of the pharmacological profiles of newly synthesized compounds.

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)A2A EC50 (nM) (cAMP)
Reference Agonist (e.g., NECA) 15142527.5
Test Compound 1 55001200450
Test Compound 2 8001095015
Test Compound 3 150025002Not an agonist

Conclusion

This compound is a prime example of a molecule whose importance in a research field is not defined by its direct biological activity, but by its utility as a synthetic building block. Its strategic design allows medicinal chemists to efficiently generate libraries of novel adenosine receptor ligands with diverse substitutions at the N6 and 2-positions of the purine ring. The subsequent characterization of these compounds using techniques such as radioligand binding and cAMP accumulation assays is essential for identifying potent and selective tool compounds and potential therapeutic candidates. A thorough understanding of the synthesis and characterization pipeline, starting from key intermediates like this compound, is therefore fundamental for any researcher in the field of adenosine receptor drug discovery.

References

  • Fredholm, B. B., Ijzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and Classification of Adenosine Receptors—An Update. Pharmacological Reviews, 63(1), 1–34.
  • Shryock, J. C., & Belardinelli, L. (1997). Adenosine and Adenosine Receptors in the Cardiovascular System: Biochemistry, Physiology, and Pharmacology. The American Journal of Cardiology, 79(12, Supplement 1), 2-10.
  • Haskó, G., Linden, J., Cronstein, B., & Pacher, P. (2008). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases. Nature Reviews Drug Discovery, 7(9), 759–770.
  • BenchChem. (2025). Application Notes and Protocols for cAMP Accumulation Assay for Adenosine Receptor Agonists.
  • Kim, H. O., Ji, X. D., Siddiqi, S. M., Olah, M. E., Stiles, G. L., & Jacobson, K. A. (1994). 2-Substitution of N6-benzyladenosine-5'-uronamides enhances selectivity for A3 adenosine receptors. Journal of Medicinal Chemistry, 37(22), 3614–3621.
  • Kim, H. O., Hawes, C., Towers, P., & Jacobson, K. A. (1996). RADIOLABELING AND EFFICIENT SYNTHESIS OF TRITIATED 2-CHLORO- N6-(3-IODOBENZYL)ADENOSINE-5'- N-METHYLURON-AMIDE, A POTENT, SELECTIVE A3 ADENOSINE RECEPTOR AGONIST. Journal of Labelled Compounds and Radiopharmaceuticals, 38(6), 547–560.
  • Siddiqi, S. M., Pearlstein, R. A., Sanders, L. H., & Jacobson, K. A. (1995). NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS. Bioorganic & Medicinal Chemistry Letters, 5(10), 1035-1040.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Volpini, R., Costanzi, S., Lambertucci, C., Taffi, S., Vittori, S., Klotz, K. N., & Cristalli, G. (2001). 2-Alkynyl-N6-alkyladenosine derivatives as potent and selective agonists for the A3 adenosine receptor. Journal of Medicinal Chemistry, 44(6), 887–896.
  • Melman, A., et al. (2022). Discovery of Highly Potent Adenosine A1 Receptor Agonists: Targeting Positron Emission Tomography Probes. Journal of Medicinal Chemistry, 65(3), 2099-2115.
  • BPS Bioscience. (n.d.). Adenosine A2a Receptor Functional Recombinant Stable Cell Line. Catalog # 79381.
  • BenchChem. (2025). Application Note: Utilizing DMPX in cAMP Accumulation Assays for Adenosine A2 Receptor Antagonism.
  • Innoprot. (n.d.). Adenosine A2A Receptor Assay.
  • van der Klein, P. A. M., et al. (2012). Constitutive activity of the A2A adenosine receptor and compartmentalised cyclic AMP signalling fine-tune noradrenaline release. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1823(11), 2076-2084.

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2-Chloro-6-O-methyl-inosine solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Chloro-6-O-methyl-inosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic nucleoside analog with significant potential in biomedical research and as a precursor in pharmaceutical development.[1][2] Understanding its fundamental physicochemical properties, specifically its solubility and stability, is paramount for its effective application in experimental design, formulation, and synthesis. This guide provides a comprehensive overview of the solubility and stability profiles of this compound, rooted in established principles of medicinal chemistry and pharmaceutical sciences. We will explore the theoretical underpinnings of its behavior in various solvent systems and under common stress conditions. Furthermore, this document furnishes detailed, field-proven protocols for the empirical determination of these critical parameters, empowering researchers to generate reliable and reproducible data.

Introduction to this compound: A Profile

This compound is a modified purine nucleoside, characterized by a chlorine atom at the C2 position and a methoxy group at the C6 position of the inosine base. As an analog of the natural nucleoside inosine, it serves as a valuable tool in various research applications.[1]

Chemical Structure and Properties:

  • IUPAC Name: 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-chloro-6-methoxy-9H-purine

  • CAS Number: 15465-92-6[1][3]

  • Molecular Formula: C₁₁H₁₃ClN₄O₅[1][4]

  • Molecular Weight: 316.70 g/mol [4]

  • Appearance: Typically a white or off-white crystalline solid.[1]

The unique substitutions on the purine ring alter its electronic properties and potential for hydrogen bonding compared to endogenous inosine, influencing its biological activity and, critically, its solubility and stability.

G Parent This compound Product1 2-Chloro-6-methoxy-purine + D-Ribose Parent->Product1  Acid/Base Hydrolysis (Glycosidic Cleavage) Product2 2-Chloro-inosine Parent->Product2  Hydrolysis (Methoxy Cleavage)

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Application of 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the utilization of 2-Chloro-6-O-methyl-inosine, a synthetic nucleoside analog, in cell culture-based research. As a novel compound with limited published data, this document synthesizes established principles from related adenosine and inosine analogs to propose a robust methodology for its characterization and application. The protocols herein are designed to be self-validating, guiding the user from initial handling and solubility testing to the determination of bioactive concentrations and the elucidation of its putative mechanism of action. By leveraging insights from well-characterized molecules such as 2-Chloroadenosine and various Toll-like receptor (TLR) agonists, this guide empowers researchers to confidently integrate this compound into their experimental workflows.

Introduction and Scientific Background

This compound is a purine nucleoside analog characterized by a chlorine substitution at the 2-position and a methoxy group at the 6-position of the inosine ring. While specific literature on this compound is sparse, its structural features suggest potential interactions with key cellular pathways regulated by purinergic signaling. The chloro- and methoxy- modifications can significantly alter the molecule's metabolic stability and receptor binding affinity compared to its parent nucleoside, inosine.[1][2]

Inosine itself is a central intermediate in purine metabolism and can modulate various physiological processes, including inflammation and immune responses.[2][3] Furthermore, chlorinated adenosine analogs like 2-Chloroadenosine are known for their increased stability in cell culture media and their potent agonism at adenosine receptors.[1][4][5] The structural similarity to certain TLR7 agonists, which are often modified nucleosides, also suggests a potential role in modulating innate immune responses.[6][7][8]

This guide provides a starting point for investigating the biological activities of this compound, with a focus on establishing rigorous and reproducible cell-based assays.

Putative Mechanism of Action

Based on its chemical structure, this compound may exert its biological effects through several potential mechanisms. It is imperative for the researcher to experimentally validate the specific pathway in their cell system of interest.

  • Adenosine Receptor Modulation: The purine core suggests potential interaction with adenosine receptors (A1, A2A, A2B, A3). The substitutions may confer selectivity for a particular receptor subtype.[9]

  • Toll-Like Receptor (TLR) Agonism/Antagonism: Modified nucleosides are known to be ligands for endosomal TLRs, particularly TLR7 and TLR8, which are involved in the recognition of viral single-stranded RNA.[6][8][10]

  • Metabolic Integration: As an inosine analog, it could potentially be metabolized and integrated into cellular purine pools, affecting nucleic acid synthesis or cellular energy homeostasis.[2][3]

The following diagram illustrates a hypothetical signaling pathway if this compound acts as a TLR7 agonist.

TLR7_Signaling Hypothetical TLR7 Signaling Pathway This compound This compound TLR7 TLR7 This compound->TLR7 Binds within Endosome Endosome Endosome MyD88 MyD88 TLR7->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 NF-κB Pathway NF-κB Pathway TRAF6->NF-κB Pathway IRF7 Pathway IRF7 Pathway TRAF6->IRF7 Pathway Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NF-κB Pathway->Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Induces Transcription Type I Interferons (e.g., IFN-α) Type I Interferons (e.g., IFN-α) IRF7 Pathway->Type I Interferons (e.g., IFN-α) Induces Transcription

Caption: Hypothetical TLR7 signaling cascade initiated by this compound.

Experimental Protocols

The following protocols provide a systematic approach to characterizing the in vitro effects of this compound.

Reconstitution and Storage of this compound

Rationale: Proper solubilization and storage are critical for maintaining the compound's integrity and ensuring reproducible experimental results. The stability of related chlorinated nucleosides can be pH-dependent.[5][11]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Protocol:

  • Initial Solubility Test: Due to its predicted hydrophobic nature, start by attempting to dissolve a small amount of the compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Stock Solution Preparation:

    • Aseptically weigh out a precise amount of this compound.

    • Add the calculated volume of DMSO to achieve the desired molarity.

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C for long-term stability.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare a working solution by diluting the stock solution in complete cell culture medium to the desired final concentrations.

    • Crucial Note: Ensure the final concentration of DMSO in the cell culture does not exceed a non-toxic level for your specific cell line (typically ≤ 0.1%).

Protocol 1: Determination of Optimal Working Concentration via Dose-Response Assay

Rationale: To identify a biologically relevant concentration range, it is essential to perform a dose-response experiment to assess the compound's effect on cell viability and proliferation.

Materials:

  • Cell line of interest (e.g., peripheral blood mononuclear cells (PBMCs), a relevant cancer cell line, or a reporter cell line like HEK-Blue™ hTLR7)[6][12]

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay like CellTiter-Glo®)

  • This compound working solutions

Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Compound Addition:

    • Prepare a series of 2-fold or 10-fold serial dilutions of this compound in complete medium. A suggested starting range is from 100 µM down to 1 nM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no treatment" control.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the output (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value.

Example Data Presentation:

Concentration (µM)% Cell Viability (Mean ± SD)
10015.2 ± 3.1
3045.8 ± 4.5
1088.9 ± 5.2
395.1 ± 3.8
198.7 ± 2.9
0.399.1 ± 2.5
0.1100.2 ± 3.0
Vehicle Control100.0 ± 2.8
Protocol 2: Functional Assay for Biological Activity

Rationale: Based on the putative mechanisms, a functional assay is necessary to determine the biological effect of this compound at its non-toxic concentrations. The choice of assay will depend on the hypothesis being tested.

Example Functional Assay: Cytokine Secretion Assay (for TLR agonism)

Materials:

  • Immune cells (e.g., human PBMCs or a monocytic cell line like THP-1)

  • This compound at non-toxic concentrations determined in Protocol 1

  • Positive control (e.g., R848 for TLR7/8 agonism)[12]

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, or IFN-α)[7]

Protocol:

  • Cell Stimulation:

    • Plate the cells in a 24- or 48-well plate.

    • Treat the cells with 2-3 non-toxic concentrations of this compound, the positive control, and a vehicle control.

    • Incubate for an appropriate time to allow for cytokine production (e.g., 18-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Perform the ELISA according to the manufacturer's protocol to measure the concentration of the secreted cytokine in the supernatant.

  • Data Analysis: Plot the cytokine concentration against the treatment conditions. A significant increase in cytokine production compared to the vehicle control would suggest an immunostimulatory activity.

Experimental Workflow Diagram:

Experimental_Workflow Workflow for Characterizing this compound A Reconstitute Compound (DMSO Stock) B Protocol 1: Dose-Response Assay (e.g., MTT) A->B C Determine Non-Toxic Concentration Range B->C D Protocol 2: Functional Assay (e.g., Cytokine ELISA) C->D E Data Analysis & Interpretation D->E F Mechanism of Action Studies E->F

Caption: A systematic workflow for the in vitro characterization of a novel compound.

Troubleshooting

IssuePossible CauseSolution
Compound precipitates in media Poor solubility of the compound in aqueous solutions.Prepare a higher concentration stock in DMSO and use a smaller volume for dilution. Ensure the final DMSO concentration is not exceeded. Consider using a solubilizing agent like Pluronic F-68, with appropriate controls.
High variability between replicates Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Use a multichannel pipette for consistency. Avoid using the outer wells of the plate. Ensure a single-cell suspension before seeding.
No observable effect The compound is inactive in the chosen cell line or assay. The concentration range is not appropriate. The compound is unstable.Test a broader range of concentrations. Use a different, potentially more sensitive cell line. Confirm the compound's identity and purity. For related compounds, stability can be an issue in serum-containing media.[4]

Conclusion

The provided protocols offer a foundational approach for researchers to begin characterizing the cellular effects of this compound. By systematically determining its cytotoxicity, effective concentration range, and functional activity, investigators can generate the preliminary data necessary for more in-depth mechanistic studies. Given the novelty of this compound, careful execution of these foundational experiments, including appropriate controls, is paramount to generating reliable and publishable data.

References

  • InvivoGen. (n.d.). CL307 | Potent TLR7 agonist for research.
  • Singh, M., et al. (2022). Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. ACS Medicinal Chemistry Letters.
  • ChemicalBook. (n.d.). This compound | 15465-92-6.
  • Robbins, M., et al. (2007). 2'-O-methyl-modified RNAs act as TLR7 antagonists. Molecular Therapy.
  • Stanford University. (2024). Supplementation with inosine improves CAR-T cell metabolism and anti-tumor effects.
  • Caciagli, F., et al. (2002). 2-Chloro N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist. British Journal of Pharmacology.
  • Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients.
  • K-H. Kim, et al. (2019). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. ACS Omega.
  • Jin, X., et al. (1997). Inosine binds to A3 adenosine receptors and stimulates mast cell degranulation.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Discovery and Development of N-Chloro-N-methyladenosine.
  • Wang, L., et al. (2018). N 6-Methyladenosine modification: a novel pharmacological target for anti-cancer drug development. Acta Pharmaceutica Sinica B.
  • Behm-Ansmant, I., et al. (2021). Inosine in Biology and Disease. Genes.
  • Caciagli, F., et al. (2002). 2-Chloro N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y(1) receptor antagonist. British Journal of Pharmacology.
  • Tarasiuk, A., et al. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis.
  • Fedorov, A. A., et al. (2022). Novel Inhibitors of 2′-O-Methyltransferase of the SARS-CoV-2 Coronavirus. Molecules.
  • Zhang, Y., et al. (2020). Conjugation of TLR7 Agonist Combined with Demethylation Treatment Improves Whole-Cell Tumor Vaccine Potency in Acute Myeloid Leukemia. Journal of Cancer.
  • Swain, C. C., et al. (1998).
  • Nakano, M., et al. (2022). Adenosine-to-Inosine RNA Editing and N 6-Methyladenosine Modification Modulating Expression of Drug Metabolizing Enzymes. Drug Metabolism and Disposition.
  • BenchChem. (n.d.). Technical Support Center: Stability of Adenosine Analogs in Cell Culture Media.
  • World Anti-Doping Agency. (2019). The Prohibited List.
  • J. T. Ahokas, et al. (2005). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis.
  • Rivera, M., et al. (2024). Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia. STAR Protocols.
  • Cornet, J., et al. (2023). Determination of CAR T cell metabolism in an optimized protocol. Frontiers in Immunology.
  • STEMCELL Technologies. (2024). How to Optimize Your T Cell Therapy Workflow—Without the Use of Serum or Feeder Cells.

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Application Notes and Protocols: High-Purity Isolation of 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of synthesized 2-Chloro-6-O-methyl-inosine, a critical nucleoside analogue used in biomedical research and drug development.[1] Achieving high purity (>99%) is paramount for ensuring reproducible and reliable results in downstream applications. We present detailed, field-proven protocols for purification via silica gel column chromatography and recrystallization, including the scientific rationale behind methodological choices. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of modified nucleosides.

Introduction: The Imperative for Purity

This application note moves beyond simple instructions to provide a decision-making framework, enabling scientists to select and optimize a purification strategy tailored to their specific crude product profile.

Pre-Purification Analysis: Know Your Impurities

Effective purification begins with an understanding of the potential impurities arising from the synthetic route. The synthesis of this compound, like many modified nucleosides, often involves multi-step pathways including chlorination and methylation.[3][4] A critical analysis of the reaction mixture, typically using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is essential before selecting a purification method.

Table 1: Common Impurities in this compound Synthesis

Impurity ClassSpecific ExamplesOriginRationale for Removal
Starting Materials 2-Chloroinosine, InosineIncomplete methylation or chlorination reaction.Structurally similar; may compete in biological assays.
Reaction Intermediates 2,6-Dichloropurine RibosideIncomplete reaction with sodium methoxide.[4][5]Highly reactive and can lead to downstream side products.
Isomeric Byproducts 2-Chloro-2'-O-methyl-inosine, 3'-O-methyl isomersNon-specific methylation if ribose hydroxyls are not protected.Different physicochemical and biological properties.
Side-Reaction Products 6-O-methyl-inosine, 2-Hydroxy-6-O-methyl-inosineHydrolysis of the chloro group during workup or purification.[6]Altered electronics and hydrogen bonding potential.
Reagents & Solvents Phosphoryl chloride byproducts, DMF, PyridineResiduals from chlorination and other steps.[7]Can be cytotoxic or interfere with analytical instrumentation.

Purification Workflow: A Strategic Approach

The choice between column chromatography and recrystallization depends on the impurity profile and the desired scale. Chromatography offers superior resolving power for complex mixtures, while recrystallization is highly effective for removing minor impurities from a largely pure product and is more scalable.

purification_workflow start Crude Synthesized This compound analytical Analytical Assessment (TLC, LC-MS) start->analytical decision Complex Mixture of Impurities? analytical->decision chromatography Protocol 1: Silica Gel Column Chromatography decision->chromatography  Yes recrystallize_option Protocol 2: Recrystallization decision->recrystallize_option  No (Product is major component) purity_check Purity & Identity Check (HPLC, NMR, MS) chromatography->purity_check recrystallize_option->purity_check final_product Pure Product (>99%) purity_check->final_product

Caption: Strategic workflow for purifying this compound.

Protocol 1: High-Resolution Silica Gel Column Chromatography

This method is the gold standard for separating compounds with different polarities. The chlorinated purine core of the target molecule makes it moderately polar, allowing for effective separation from both more polar (e.g., hydrolyzed byproducts) and less polar (e.g., protected intermediates) impurities.

Causality and Methodological Principles
  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent. More polar molecules interact more strongly and thus elute later.

  • Mobile Phase: A gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) is used. The initial, less polar mobile phase (low % MeOH) elutes non-polar impurities. As the polarity is gradually increased, the target compound is eluted, followed by highly polar impurities.

  • Sample Loading: Dry loading the crude material onto a small amount of silica is crucial. This technique prevents the dissolution of the compound in a large volume of solvent at the top of the column, which would lead to significant band broadening and poor separation.

Step-by-Step Experimental Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH). Pour it into a glass column, ensuring no air bubbles are trapped. Allow the silica to pack under gravity or gentle pressure.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., DCM/MeOH).

    • Add 2-3 times the mass of silica gel to this solution.

    • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, uniform layer. Gently add a layer of sand on top to prevent disturbance of the sample layer.

  • Elution:

    • Begin elution with the low-polarity mobile phase (e.g., 98:2 DCM:MeOH).

    • Collect fractions (e.g., 10-20 mL) continuously.

    • Gradually increase the polarity of the mobile phase. A typical gradient might be: 2% MeOH -> 5% MeOH -> 8% MeOH. The specific gradient should be optimized based on a preliminary TLC analysis.

  • Fraction Analysis:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in a solvent system that gives the target compound an Rf value of ~0.3-0.4 (e.g., 95:5 DCM:MeOH).

    • Visualize the spots under UV light (254 nm).

  • Product Isolation: Combine the fractions that contain the pure product as determined by TLC. Remove the solvent under reduced pressure to yield the purified this compound as a solid.

Table 2: Example Solvent Systems for Chromatography

Solvent System (v/v)Target Rf on TLCNotes
98:2 to 95:5 DCM:MeOH0.3 - 0.5Excellent general-purpose system for resolving moderately polar nucleosides.
80:15:5 Hexane:EtOAc:MeOHVariableUseful if less polar, protected impurities are present.
100% Ethyl Acetate -> 95:5 EtOAc:MeOH0.2 - 0.4An alternative to chlorinated solvents.

Protocol 2: Bulk Purification by Recrystallization

Recrystallization is an ideal technique for final polishing when the crude product is already >85-90% pure. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities present in lower concentrations will remain in the solution (mother liquor) upon cooling.

Causality and Methodological Principles
  • Solvent Choice: The ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature. For nucleoside analogues, polar solvents like alcohols (isopropanol, ethanol) or alcohol/water mixtures are often effective.[5]

  • Nucleation and Crystal Growth: Cooling the saturated solution slowly allows for the formation of a pure crystalline lattice, excluding impurity molecules. Crashing the product out by rapid cooling will trap impurities.

Step-by-Step Experimental Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude product in various solvents (e.g., isopropanol, ethanol, methanol, water). Find a solvent that requires heating to dissolve the solid.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves completely. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through celite or filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath or refrigerator.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under high vacuum to remove all traces of solvent. The product is typically a white or off-white crystalline solid.

Purity Verification and Characterization

Post-purification analysis is mandatory to confirm the purity and structural identity of the final product.

verification_process cluster_0 Purity Assessment cluster_1 Identity Confirmation purity_hplc Quantitative Purity (>99%) Reverse-Phase HPLC identity_nmr Structural Integrity ¹H & ¹³C NMR identity_ms Molecular Weight LC-MS / HRMS purified_product Purified Product purified_product->purity_hplc purified_product->identity_nmr purified_product->identity_ms

Caption: Final verification workflow for purified product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is standard.[6] The purity is determined by the area percentage of the main product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation. ¹H NMR will confirm the presence of the ribose and purine protons, while ¹³C NMR verifies the carbon skeleton.

  • Mass Spectrometry (MS): Confirms the correct molecular weight (C₁₁H₁₃ClN₄O₅, MW: 316.70 g/mol ).[2]

Storage and Stability

Purified this compound should be stored as a solid in a tightly sealed container under inert gas (e.g., argon) at low temperatures (<-15°C) to prevent hydrolysis and degradation.[2]

References

  • Robins, M. J., Hansske, F., & Bernier, S. E. (1981). Nucleic acid related compounds. 36. Synthesis of the 2′-O-methyl and 3′-O-methyl ethers of guanosine and 2-aminoadenosine from a common intermediate. Canadian Journal of Chemistry, 59(23), 3360-3364.
  • MCE. 2-Chloro-6-methoxypurine riboside (this compound). MedChemExpress.
  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2601-2607.
  • Inoue, H., Hayase, Y., Imura, A., Iwai, S., Miura, K., & Ohtsuka, E. (1987). Synthesis and hybridization studies on two complementary nona(2'-O-methyl)ribonucleotides. Nucleic Acids Research, 15(15), 6131-6148.
  • Colorcom Ltd. This compound. Colorcom.
  • Delaney, M. O., et al. (2024). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. Nucleic Acids Research.
  • RayBiotech. Inosine. RayBiotech.
  • Zhelev, Z., et al. (2023). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. International Journal of Molecular Sciences, 24(11), 9697.
  • Kumar, P., & Sharma, R. (2012). Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives. Current Protocols in Nucleic Acid Chemistry.
  • ChemicalBook. This compound. ChemicalBook.
  • Canadian Science Publishing. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry.
  • Google Patents. (2024).
  • Shallop, A. A., & Jones, R. A. (2022). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current Protocols in Nucleic Acid Chemistry, 89(1), e161.
  • Biosynth. 2-Chloroinosine. Biosynth.
  • Jabor, J., et al. (2009). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 981-986.
  • Liang, Z., et al. (2022). Identification of Inosine and 2'-O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 94(12), 5011-5018.
  • ResearchGate. (2022). Identification of Inosine and 2′- O -Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography–Tandem Mass Spectrometry Analysis. Request PDF.

Sources

Applications of 2,6-Disubstituted Purine Nucleosides in Antiviral Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial inquiries for the specific compound 2-Chloro-6-O-methyl-inosine did not yield sufficient public data to construct a detailed, experimentally validated application note. This suggests that the compound may be a novel research chemical with limited characterization in the public domain.

Therefore, this guide has been developed to address the broader, yet critically relevant, topic of 2,6-disubstituted purine nucleosides in antiviral research. The principles, protocols, and insights provided herein are directly applicable to the study of novel compounds like this compound and are grounded in established methodologies for analogous molecules.

Introduction: The Potential of Modified Purine Nucleosides as Antiviral Agents

The quest for effective antiviral therapeutics is a cornerstone of modern medicinal chemistry. Nucleoside analogs, which mimic the natural building blocks of viral DNA and RNA, have proven to be a particularly fruitful class of antiviral drugs.[1] By interfering with the viral replication machinery, these molecules can halt the spread of infection.

Purine nucleosides, such as adenosine and guanosine, are fundamental to these processes. Chemical modifications at various positions on the purine ring and the sugar moiety can dramatically alter the compound's biological activity, selectivity, and pharmacokinetic properties. The 2 and 6 positions of the purine ring are particularly amenable to substitution, offering a rich scaffold for the design of novel antiviral agents. Modifications at these sites can influence interactions with key viral enzymes, such as polymerases and methyltransferases, as well as host cell factors involved in the viral life cycle.

This guide provides a comprehensive overview of the application of 2,6-disubstituted purine nucleosides in antiviral research, with a focus on experimental design, protocol execution, and data interpretation.

Putative Mechanisms of Action for 2,6-Disubstituted Purine Nucleosides

The antiviral activity of nucleoside analogs typically relies on their intracellular conversion to the triphosphate form, which can then interfere with viral nucleic acid synthesis.[1][2] For a hypothetical compound like this compound, several mechanisms of action can be postulated based on its structural features.

  • Inhibition of Viral Polymerase: The triphosphate derivative of the nucleoside analog can act as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp) or reverse transcriptase.[3] Incorporation of the analog into the growing viral RNA or DNA chain can lead to chain termination if the sugar moiety lacks a 3'-hydroxyl group, or it can disrupt the polymerase's function through steric hindrance or altered base pairing.[3][4]

  • Interference with RNA Capping and Methylation: The 6-O-methyl group is of particular interest. Viral RNA undergoes a series of modifications, including the addition of a 5' cap structure and methylation at various positions, to ensure its stability, translation, and evasion of the host immune system.[5][6][7][8] A 6-O-methylated inosine analog could potentially interfere with viral methyltransferases, such as 2'-O-methyltransferase (nsp16 in SARS-CoV-2), which are crucial for viral replication.[9][10] Inhibition of these enzymes would lead to improperly formed viral RNA that is either degraded by the host cell or inefficiently translated.

  • Modulation of Host Immune Responses: Some nucleoside analogs can modulate the host's innate immune response. For instance, modifications to the nucleoside structure can alter their recognition by host proteins, potentially leading to the activation of antiviral pathways.

The following diagram illustrates the potential intracellular fate and antiviral mechanisms of a 2,6-disubstituted purine nucleoside.

Antiviral_Mechanism cluster_cell Host Cell Compound 2,6-Disubstituted Purine Nucleoside Monophosphate Nucleoside Monophosphate Compound->Monophosphate Host/Viral Kinases Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Host Kinases Triphosphate Nucleoside Triphosphate (Active Form) Diphosphate->Triphosphate Host Kinases Viral_Polymerase Viral RNA/DNA Polymerase Triphosphate->Viral_Polymerase Viral_Methyltransferase Viral Methyltransferase Triphosphate->Viral_Methyltransferase Chain_Termination Chain Termination or Polymerase Inhibition Viral_Polymerase->Chain_Termination Inhibition_Capping Inhibition of RNA Capping/Methylation Viral_Methyltransferase->Inhibition_Capping Extracellular Extracellular Space Extracellular->Compound Cellular Uptake

Caption: Putative intracellular activation and antiviral targets of a 2,6-disubstituted purine nucleoside.

Experimental Protocols for Antiviral Evaluation

A systematic approach is crucial for evaluating the antiviral potential of novel 2,6-disubstituted purine nucleosides. The following protocols provide a framework for initial screening and characterization.

Cytotoxicity Assessment

Before assessing antiviral activity, it is essential to determine the cytotoxicity of the compound to ensure that any observed antiviral effect is not simply due to cell death.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for coronaviruses, MDCK for influenza, MT-4 for HIV) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions of the compound in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and an untreated cell control.

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Antiviral Activity Screening

Several assays can be used to screen for antiviral activity. The choice of assay will depend on the virus and the specific research question. A common and robust method is the plaque reduction assay.

Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum and wash the cells. Add an overlay medium (e.g., containing low-melting-point agarose) with various concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for 2-3 days, or until plaques are visible in the virus control wells.

  • Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.

Data Presentation and Interpretation

The results of the cytotoxicity and antiviral assays should be presented clearly to facilitate the interpretation of the compound's potential.

Table 1: Example Data for Antiviral Screening of 2,6-Disubstituted Purine Nucleosides

Compound IDVirusCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
Compound AInfluenza A/H1N1>1005.2>19.2
Compound BSARS-CoV-275.312.85.9
Compound CHIV-1>100>50-
Ribavirin (Control)Influenza A/H1N1>1008.5>11.8
Remdesivir (Control)SARS-CoV-2>1000.7>142.9

The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. Generally, an SI of >10 is considered promising for further development.

Advanced Mechanistic Studies

Once a compound shows promising antiviral activity and a favorable selectivity index, further studies are warranted to elucidate its mechanism of action.

  • Time-of-Addition Assays: These experiments help to determine at which stage of the viral life cycle the compound is active (e.g., entry, replication, or egress).

  • Polymerase Assays: In vitro assays using purified viral polymerase can confirm whether the compound directly inhibits this enzyme.

  • Methyltransferase Assays: If interference with RNA capping is suspected, in vitro assays with viral methyltransferases can be performed.

  • Resistance Studies: Passaging the virus in the presence of the compound can lead to the selection of resistant mutants. Sequencing the genome of these mutants can identify the viral protein targeted by the compound.

The following workflow diagram illustrates the process of antiviral drug discovery and development for novel purine nucleoside analogs.

Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Characterization Mechanistic Characterization cluster_Preclinical Preclinical Development A Compound Synthesis (e.g., 2,6-Disubstituted Purines) B Cytotoxicity Assays (e.g., MTT) A->B C Primary Antiviral Screening (e.g., Plaque Reduction Assay) B->C D Hit Identification (High SI Value) C->D E Time-of-Addition Assays D->E F Enzymatic Assays (Polymerase, Methyltransferase) D->F G Resistance Studies D->G H Mechanism of Action Elucidation E->H F->H G->H I Lead Optimization H->I J In Vivo Efficacy Studies (Animal Models) I->J K Toxicology & Pharmacokinetics J->K

Caption: A generalized workflow for the discovery and preclinical development of novel antiviral purine nucleosides.

Conclusion and Future Directions

The chemical space of 2,6-disubstituted purine nucleosides represents a promising frontier in the search for novel antiviral agents. While specific data for this compound is not yet widely available, the established principles and protocols for evaluating related compounds provide a clear roadmap for its investigation. A systematic approach, beginning with cytotoxicity and antiviral screening, followed by in-depth mechanistic studies, is essential for identifying and characterizing new drug candidates. The continued exploration of this class of molecules holds significant potential for the development of next-generation therapies against a broad range of viral pathogens.

References

  • Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs. (2025). protocols.io. Retrieved from [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). protocols.io. Retrieved from [Link]

  • Kinchington, D., & Schinazi, R. F. (Eds.). (2000). Antiviral Methods and Protocols. Humana Press.
  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. (n.d.). PubMed Central. Retrieved from [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (n.d.). PubMed Central. Retrieved from [Link]

  • Mechanisms of action of antiviral drugs. (n.d.). Research Starters.
  • A review: Mechanism of action of antiviral drugs. (2021). PubMed Central. Retrieved from [Link]

  • Antiviral Drugs Mechanisms of Action, Animation. (2020). YouTube. Retrieved from [Link]

  • Influenza viral mRNA contains internal N6-methyladenosine and 5'-terminal 7-methylguanosine in cap structures. (n.d.). NIH. Retrieved from [Link]

  • Influenza viral mRNA contains internal N6 - Methyladenosine and 5. (n.d.). ASM Journals. Retrieved from [Link]

  • Unequal distribution of N6-methyladenosine in influenza virus mRNAs. (n.d.). PubMed Central. Retrieved from [Link]

  • RNA N6-methyladenosine methylation in influenza A virus infection. (n.d.). Frontiers. Retrieved from [Link]

  • Novel Inhibitors of 2′-O-Methyltransferase of the SARS-CoV-2 Coronavirus. (2022). MDPI. Retrieved from [Link]

  • Novel Inhibitors of 2'- O -Methyltransferase of the SARS-CoV-2 Coronavirus. (2022). PubMed. Retrieved from [Link]

  • New class of compounds found to block coronavirus reproduction. (2021). Drug Target Review. Retrieved from [Link]

  • New class of compounds found to block coronavirus reproduction. (2021). ScienceDaily. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of Purinergic Signaling Using 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of purinergic signaling and pharmacology.

I. Introduction: The Complex Landscape of Purinergic Signaling

Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine nucleosides and nucleotides, such as adenosine and adenosine triphosphate (ATP).[1] These molecules act as signaling ligands by binding to specific purinergic receptors on the cell surface, triggering a wide array of physiological responses. The purinergic receptor family is broadly divided into two main classes: P1 receptors, which are G protein-coupled receptors (GPCRs) activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP and are further subdivided into P2X ion channels and P2Y GPCRs.[1][2]

The four subtypes of P1 (adenosine) receptors (A1, A2A, A2B, and A3) are critical regulators of cardiovascular, nervous, and immune system functions.[3] Their activation initiates intracellular signaling cascades that modulate adenylyl cyclase activity and other downstream effectors.[3][4] P2 receptors are also widely expressed and play crucial roles in processes ranging from neurotransmission to inflammation and thrombosis.[5] Given their diverse roles in health and disease, purinergic receptors are significant targets for therapeutic intervention.

The development of selective agonists and antagonists is paramount to dissecting the function of individual receptor subtypes and for the development of novel therapeutics. This guide focuses on a putative purinergic ligand, 2-Chloro-6-O-methyl-inosine, and provides a framework for its characterization in the context of purinergic signaling.

II. Rationale and Hypothesis for Investigating this compound

While this compound is not a widely characterized compound in the existing literature, its structural features suggest a potential interaction with purinergic receptors. Our rationale for its investigation is based on the known structure-activity relationships of related purine derivatives.

  • Inosine Core: Inosine, a natural metabolite of adenosine, is known to be an agonist at the A3 adenosine receptor, where it can trigger physiological responses such as mast cell degranulation.[6] This suggests that the core scaffold of this compound is predisposed to interact with adenosine receptors, particularly the A3 subtype.

  • 2-Chloro Substitution: The presence of a chlorine atom at the 2-position of the purine ring is a common modification in adenosine receptor ligands. This substitution has been shown to increase the potency of N6-substituted adenosine analogues at A2A receptors and can influence selectivity across other adenosine receptor subtypes.[7] For instance, 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide is a highly potent and selective A3 adenosine receptor agonist.[8]

  • 6-O-methyl Group: The substitution at the 6-position is critical for receptor interaction. In adenosine, this is an amino group (NH2). In inosine, it is a hydroxyl group (OH), which exists in equilibrium with its keto tautomer. The presence of a 6-O-methyl group in this compound is a key structural departure. O6-ethers of inosine and guanosine can be synthesized, indicating chemical stability.[9] This modification could potentially alter the hydrogen bonding capacity and steric profile of the molecule compared to inosine, thereby influencing its binding affinity and selectivity for different purinergic receptors. It may also confer resistance to enzymatic degradation by adenosine deaminase, which converts adenosine to inosine.[10]

Hypothesis: Based on these structural considerations, we hypothesize that This compound is a novel purinergic ligand with potential activity at adenosine receptors. The 2-chloro and 6-O-methyl modifications may confer enhanced potency, selectivity, and/or metabolic stability compared to the parent molecule, inosine. The following protocols are designed to systematically test this hypothesis by characterizing the binding and functional activity of this compound at P1 and P2 receptors.

III. Experimental Characterization of this compound

To elucidate the pharmacological profile of this compound, a multi-step experimental approach is recommended. This involves initial determination of its binding affinity to a panel of purinergic receptors, followed by functional assays to characterize its activity as an agonist or antagonist.

A. Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor.[3] These assays measure the ability of the unlabeled compound (this compound) to displace a known radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of this compound for the four human adenosine receptor subtypes (A1, A2A, A2B, and A3).

Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target adenosine receptor subtype A1 Incubate membranes, radioligand, and test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding) P1->A1 P2 Prepare serial dilutions of This compound P2->A1 P3 Prepare assay buffer and radioligand solution P3->A1 S1 Terminate reaction by rapid filtration through glass fiber filters A1->S1 S2 Wash filters to remove unbound radioligand S1->S2 D1 Measure radioactivity on filters using a scintillation counter S2->D1 AN1 Calculate specific binding D1->AN1 AN2 Plot specific binding vs. log[compound] and fit to a sigmoidal curve to get IC50 AN1->AN2 AN3 Calculate Ki using the Cheng-Prusoff equation AN2->AN3

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Utilize commercially available membrane preparations or prepare them from cell lines (e.g., CHO or HEK293) stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).[11]

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of the appropriate radioligand (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, [125I]AB-MECA for A3).

    • 50 µL of varying concentrations of this compound.

    • 100 µL of the membrane suspension.

    • Include wells for total binding (no competitor) and non-specific binding (excess unlabeled agonist like NECA).[11]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle shaking.

  • Filtration: Terminate the binding reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Summary Table for Binding Assays

Receptor SubtypeRadioligandKi (nM) for this compound
Human A1[3H]DPCPXTo be determined
Human A2A[3H]ZM241385To be determined
Human A2B[3H]DPCPXTo be determined
Human A3[125I]AB-MECATo be determined
B. cAMP Functional Assays: Assessing Agonist/Antagonist Activity

Adenosine receptors are coupled to G proteins that modulate the activity of adenylyl cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP). A1 and A3 receptors are typically coupled to Gi, which inhibits adenylyl cyclase, while A2A and A2B receptors are coupled to Gs, which stimulates it.[3][4] Measuring changes in intracellular cAMP levels is a robust method to determine the functional activity of a compound.[12][13]

Objective: To determine if this compound acts as an agonist or antagonist at adenosine receptors and to quantify its potency (EC50 or IC50).

Principle:

  • For Gs-coupled receptors (A2A, A2B): An agonist will increase cAMP levels. An antagonist will block the cAMP increase induced by a known agonist.

  • For Gi-coupled receptors (A1, A3): An agonist will decrease the forskolin-stimulated increase in cAMP levels. An antagonist will reverse the agonist-induced decrease in forskolin-stimulated cAMP.

Signaling Pathways for Adenosine Receptors

G cluster_A2 A2A / A2B Receptors cluster_A13 A1 / A3 Receptors A2 Agonist (e.g., NECA) A2A/A2B Receptor Gs Gs A2:f1->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates ATP_cAMP_stim ATP -> cAMP AC_stim->ATP_cAMP_stim PKA PKA activation ATP_cAMP_stim->PKA A13 Agonist (e.g., CCPA, Inosine) A1/A3 Receptor Gi Gi A13:f1->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits ATP_cAMP_inhib ATP -| cAMP AC_inhib->ATP_cAMP_inhib Forskolin Forskolin Forskolin->AC_inhib stimulates

Caption: Adenosine Receptor Signaling Pathways.

Detailed Protocol (using HTRF-based cAMP assay): [14]

  • Cell Culture: Culture cells stably expressing the adenosine receptor subtype of interest in a suitable medium. Seed the cells in a 384-well plate and incubate overnight.

  • Agonist Mode Assay (for A2A/A2B):

    • Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., rolipram or IBMX).

    • Add serial dilutions of this compound.

    • Incubate for 30-60 minutes at room temperature.

  • Agonist Mode Assay (for A1/A3):

    • Pre-treat cells with a fixed concentration of forskolin (to stimulate adenylyl cyclase) in the presence of a phosphodiesterase inhibitor.

    • Add serial dilutions of this compound.

    • Incubate for 30-60 minutes at room temperature.

  • Antagonist Mode Assay:

    • Pre-incubate cells with serial dilutions of this compound.

    • Add a fixed concentration (EC80) of a known agonist (e.g., NECA for A2A/A2B, CCPA for A1). For A1/A3, also include forskolin.

    • Incubate for 30-60 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.[14]

    • Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • For agonist activity, plot cAMP concentration vs. log[compound] and fit to a sigmoidal dose-response curve to determine EC50 and Emax.

    • For antagonist activity, plot the response vs. log[compound] to determine the IC50.

C. Calcium Flux Assays: Exploring Gq-Coupled Receptor Activity

While adenosine receptors primarily signal through Gs and Gi, some purinergic receptors, like the P2Y1 receptor, are coupled to Gq, which activates phospholipase C and leads to an increase in intracellular calcium ([Ca2+]i).[15] It is prudent to test this compound for activity at Gq-coupled receptors to ensure a comprehensive pharmacological profile.

Objective: To determine if this compound induces or inhibits calcium mobilization via Gq-coupled purinergic receptors.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[16] An increase in intracellular calcium upon compound addition is detected as an increase in fluorescence intensity.

Detailed Protocol:

  • Cell Seeding: Seed a cell line known to express Gq-coupled purinergic receptors (e.g., 1321N1 astrocytoma cells) in a 384-well black, clear-bottom plate.[15]

  • Dye Loading:

    • Remove the culture medium and wash the cells with a physiological buffer (e.g., HBSS with 20 mM HEPES).

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-8 AM) according to the manufacturer's protocol, typically for 60 minutes at 37°C.[16][17] An organic anion transporter inhibitor like probenecid may be included to prevent dye leakage.[18]

  • Assay:

    • Place the plate in a fluorescence plate reader equipped with injectors (e.g., a FLIPR or similar instrument).

    • Establish a baseline fluorescence reading.

    • Inject a solution of this compound and monitor the change in fluorescence over time.

    • As a positive control, use a known P2Y agonist like ADP or ATP.[19]

  • Data Analysis:

    • Quantify the change in fluorescence intensity (e.g., peak fluorescence minus baseline).

    • Plot the response against the log concentration of the compound to generate a dose-response curve and determine the EC50 if the compound is an agonist.

IV. Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound as a potential modulator of purinergic signaling. By systematically evaluating its binding affinity and functional activity at adenosine and other purinergic receptors, researchers can elucidate its pharmacological profile. The data generated from these protocols will determine if this compound is a novel tool for studying specific purinergic receptor subtypes, and whether it holds potential for further development as a therapeutic agent. Future studies could involve assessing its selectivity against a broader panel of GPCRs, evaluating its in vivo efficacy in animal models of disease, and exploring its metabolic stability.

V. References

  • Kuang, Y., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Cisbio. (2019). cAMP Gs and Gi functional assays. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. [Link]

  • P-O, D., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Journal of Biomolecular Screening. [Link]

  • Creative Bioarray. cAMP Assay. [Link]

  • Schulze, J., et al. (2023). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]

  • Rogers, M., et al. (1997). Calcium flux through predominantly independent purinergic ATP and nicotinic acetylcholine receptors. Journal of Neurophysiology. [Link]

  • ResearchGate. (2023). Calcium flux assay in M1 and M2 macrophages upon ADP stimulation. [Link]

  • Cell Biolabs, Inc. Adenosine Assay Kit. [Link]

  • Guo, D., et al. (2015). Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors. Purinergic Signalling. [Link]

  • Thompson, R. D., et al. (1991). Activity of N6-substituted 2-chloroadenosines at A1 and A2 adenosine receptors. Journal of Medicinal Chemistry. [Link]

  • Katritch, V., et al. (2010). Structure-Based Discovery of A2A Adenosine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Agilent. Calcium Flux Assays. [Link]

  • Jacobson, K. A., et al. (1995). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry. [Link]

  • Humphrey, P. P. (2002). 2-Chloro-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist: Commentary on Boyer et al. British Journal of Pharmacology. [Link]

  • Burnstock, G. (2017). Purinergic Signalling: Therapeutic Developments. Frontiers in Pharmacology. [Link]

  • Boyer, J. L., et al. (2002). 2-Chloro N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist. British Journal of Pharmacology. [Link]

  • Fredholm, B. B., et al. (1982). Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. Brain Research. [Link]

  • Jacobson, K. A., et al. (2009). Development of Selective High Affinity Antagonists, Agonists, and Radioligands for the P2Y1 Receptor. Current Topics in Medicinal Chemistry. [Link]

  • Nakano, M., & Nakajima, M. (2022). Adenosine-to-Inosine RNA Editing and N 6-Methyladenosine Modification Modulating Expression of Drug Metabolizing Enzymes. Drug Metabolism and Disposition. [Link]

  • Robins, M. J., et al. (1981). Nucleic acid related compounds. 36. Synthesis of the 2′-O-methyl and 3′-O-methyl ethers of guanosine and 2-aminoadenosine from 2,6-diamino-9-β-D-ribofuranosylpurine. Canadian Journal of Chemistry. [Link]

  • Comeo, E., et al. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor. ACS Pharmacology & Translational Science. [Link]

  • Boyer, J. L., et al. (1996). Second messenger cascade specificity and pharmacological selectivity of the human P2Y1-purinoceptor. British Journal of Pharmacology. [Link]

  • Boyer, J. L., et al. (2002). 2-Chloro N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist. British Journal of Pharmacology. [Link]

  • Inoue, H., et al. (1987). Synthesis and hybridization studies on two complementary nona(2'-O-methyl)ribonucleotides. Nucleic Acids Research. [Link]

  • Cristalli, G., et al. (1997). 2'-C-Methyl analogues of selective adenosine receptor agonists: synthesis and binding studies. Journal of Medicinal Chemistry. [Link]

  • Kumar, P., et al. (2012). Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry. [Link]

  • Basit, S., et al. (2020). Purinergic Receptors of the Central Nervous System: Biology, PET Ligands, and Their Applications. Molecules. [Link]

  • Li, Y., et al. (2023). Novel insights into the regulatory role of N6-methyladenosine methylation modified autophagy in sepsis. International Journal of Biological Sciences. [Link]

  • Grosjean, H., et al. (1998). Enzymatic Conversion of Adenosine to Inosine and to N1-methylinosine in Transfer RNAs: A Review. Biochimie. [Link]

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  • Shulman, Z., & Stern-Ginossar, N. (2020). The RNA modification N6-methyladenosine as a novel regulator of the immune system. Nature Immunology. [Link]

  • Di Virgilio, F., & Vuerich, M. (2015). Glial Purinergic Signaling in Neurodegeneration. Frontiers in Cellular Neuroscience. [Link]

  • Kluge, M., et al. (2023). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis. [Link]

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Application Notes and Protocols: 2-Chloro-6-O-methyl-inosine as a Tool for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Probe for Purine Salvage Pathway Enzymes

In the landscape of drug discovery and biochemical research, the purine salvage pathway presents a critical area of investigation for novel therapeutic agents, particularly in oncology and immunology. Enzymes within this pathway, such as adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP), are essential for the maintenance of cellular nucleotide pools. Consequently, the modulation of their activity offers a promising strategy for therapeutic intervention. 2-Chloro-6-O-methyl-inosine is a synthetic nucleoside analog designed to probe the active sites of such enzymes. Its unique structural modifications—a chlorine atom at the 2-position and a methyl group at the 6-position of the purine ring—are anticipated to confer specific inhibitory properties and altered metabolic stability compared to endogenous nucleosides.

These modifications are not arbitrary. The introduction of a halogen at the C2 position of the purine ring has been shown to render nucleosides resistant to deamination by adenosine deaminase[1]. The 6-O-methyl group, replacing the typical amino or hydroxyl group, provides a distinct steric and electronic profile that can influence binding to the active sites of purine-metabolizing enzymes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a tool for enzyme inhibition assays, with a focus on adenosine deaminase and purine nucleoside phosphorylase.

Mechanism of Action and Rationale for Enzyme Targeting

The purine salvage pathway is a crucial metabolic route that recycles purine bases and nucleosides from the degradation of nucleic acids. Two key enzymes in this pathway are prime targets for inhibition:

  • Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively[2][3][4]. ADA plays a vital role in lymphocyte function, and its deficiency leads to severe combined immunodeficiency (SCID)[5]. Conversely, elevated ADA levels are associated with certain cancers[3][5].

  • Purine Nucleoside Phosphorylase (PNP): PNP catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate[6]. PNP deficiency results in a severe T-cell immunodeficiency, highlighting its critical role in T-lymphocyte proliferation[6][7].

The structural features of this compound suggest a strong potential for interaction with these enzymes. The 2-chloro substitution is anticipated to confer resistance to deamination by ADA, a common metabolic fate for many adenosine analogs[1]. The 6-O-methyl group alters the hydrogen bonding capacity and steric bulk at a position critical for substrate recognition by both ADA and PNP. Studies on structurally related 2,6-substituted purines have demonstrated inhibitory activity against PNP, with inhibition constants in the micromolar range[8][9].

ExperimentalWorkflow cluster_workflow Enzyme Inhibition Assay Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Reagents into 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate at Assay Temperature B->C D Initiate Reaction with Substrate Addition C->D E Monitor Reaction Kinetically (Spectrophotometry) D->E F Calculate Initial Velocities E->F G Data Analysis (IC50 or Ki Determination) F->G

Figure 2: General experimental workflow for performing enzyme inhibition assays with this compound.

Trustworthiness and Self-Validating Systems

To ensure the reliability of the experimental results, the following controls should be included in every assay:

  • No-Enzyme Control: To account for any non-enzymatic substrate degradation.

  • No-Substrate Control: To establish the baseline absorbance of the reaction mixture.

  • Vehicle Control (DMSO): To assess the effect of the inhibitor solvent on enzyme activity.

  • Positive Control Inhibitor: A known inhibitor of the target enzyme (e.g., deoxycoformycin for ADA, forodesine for PNP) should be included to validate the assay system.

By incorporating these controls, the experimental system becomes self-validating, ensuring that any observed inhibition is a direct result of the interaction between this compound and the target enzyme.

Conclusion and Future Directions

This compound represents a promising chemical tool for the investigation of purine salvage pathway enzymes. The protocols outlined in this application note provide a robust framework for characterizing its inhibitory activity against adenosine deaminase and purine nucleoside phosphorylase. The unique structural modifications of this compound may lead to novel modes of inhibition and improved pharmacological properties. Further studies, including kinetic analysis to determine the mode of inhibition and structural studies to elucidate the binding interactions, will be crucial in fully understanding the potential of this compound as a selective enzyme inhibitor and its applications in biomedical research and drug development.

References

  • Merino, P., Tejero, T., & Delso, I. (2008). Current developments in the synthesis and biological activity of aza-C-nucleosides: immucillins and related compounds. Current Medicinal Chemistry, 15(10), 954-967. [Link]

  • Błaziak, D., Girstun, A., Gucaitis, K., Bzowska, A., & Wierzchowski, J. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Scientific Reports, 12(1), 6393. [Link]

  • Valero, E., Garcia-Carmona, F., & Varon, R. (2009). A study on the inhibition of adenosine deaminase. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 957-962. [Link]

  • Błaziak, D., Girstun, A., Gucaitis, K., Bzowska, A., & Wierzchowski, J. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal. FULIR. [Link]

  • Klemna, K. A., Hallowell, D. R., & Z-local, D. E. (2020). Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening. ACS Medicinal Chemistry Letters, 11(11), 2261-2267. [Link]

  • Cristalli, G., Costanzi, S., Lambertucci, C., Le, G., Vittori, S., Volpini, R., & Camaioni, E. (2001). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Current Topics in Medicinal Chemistry, 1(2), 127-148. [Link]

  • Hasan, A., & Ben-Dov, I. Z. (2021). Purine Nucleoside Phosphorylase Inhibition Rebalances Purine Metabolism and Attenuates Organ Damage in Sickle Cell Mice. Hemasphere, 5(12), e672. [Link]

  • Furman, R. R., & Hoelzer, D. (2007). Purine nucleoside phosphorylase inhibition as a novel therapeutic approach for B-cell lymphoid malignancies. Seminars in Oncology, 34(6 Suppl 5), S29-S34. [Link]

  • Suzuki, S., & Shuto, S. (2007). Mechanism of Inhibition of Deoxyribonucleic Acid Synthesis by 1-beta-D-arabinofuranosyladenosine Triphosphate and Its Potentiation by 6-mercaptopurine Ribonucleoside 5'-monophosphate. Chemical & Pharmaceutical Bulletin, 55(10), 1431-1438. [Link]

  • Miles, R. W., Tyler, P. C., & Schramm, V. L. (1998). Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1387(1-2), 143-153. [Link]

  • Slama, J. T., & Simmons, A. M. (1989). Inhibition of NAD glycohydrolase and ADP-ribosyl transferases by carbocyclic analogues of oxidized nicotinamide adenine dinucleotide. Biochemistry, 28(19), 7688-7694. [Link]

  • Stepanova, D. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 3023. [Link]

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Application Notes and Protocols for 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-O-methyl-inosine is a synthetic purine nucleoside analog. As a derivative of inosine, it incorporates a chlorine atom at the 2-position and a methyl ether at the 6-position of the purine ring. These modifications make it a valuable intermediate in medicinal chemistry and a tool for biochemical research.[1] Its structural similarity to endogenous nucleosides allows it to interact with biological systems, while its unique substitutions provide sites for further chemical modification and can influence its metabolic stability.[2] This document provides detailed guidelines for the safe handling, storage, and application of this compound, intended for researchers, scientists, and drug development professionals.

Compound Properties and Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.

PropertyValueSource
CAS Number 15465-92-6[3]
Molecular Formula C₁₁H₁₃ClN₄O₅[3]
Molecular Weight 316.70 g/mol [4]
Appearance White to off-white crystalline solid[5]
Purity Typically ≥98%[6]

Structural Analogy and Potential Applications:

This compound is a hypoxanthine analog. Hypoxanthine and its derivatives are involved in various metabolic pathways.[5] The modifications at the C2 and C6 positions of the purine ring make this compound a versatile precursor for the synthesis of more complex nucleoside analogs. The chloro group can be a site for nucleophilic substitution, and the methoxy group can be modified or cleaved to yield other functional groups. Such derivatives are of interest in the development of antiviral and anticancer agents.[7]

Safe Handling and Personal Protective Equipment (PPE)

As with any chemical compound, proper safety precautions are paramount when handling this compound.

2.1. Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powdered form or preparing solutions.

2.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.

  • Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood and there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is recommended.

2.3. General Hygiene Practices:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Storage and Stability

Proper storage is critical to maintain the integrity and purity of this compound.

3.1. Solid Compound:

  • Temperature: Store at -20°C for long-term storage.[6]

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[5]

  • Light: Protect from light.

3.2. Stock Solutions:

The stability of this compound in solution is a critical factor for experimental reproducibility. While specific stability data for this compound is not extensively published, data from the closely related compound 2-chloro-2'-deoxyadenosine suggests that it is stable at neutral and basic pH but undergoes rapid degradation in acidic conditions.[8]

  • Solvent Selection: Based on general solubility of nucleoside analogs, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. For aqueous buffers, it is crucial to maintain a neutral to slightly basic pH.

  • pH: Prepare aqueous solutions in buffers with a pH of 7.0 or higher. Avoid acidic buffers.

  • Temperature: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Recommendation: It is advisable to prepare fresh aqueous solutions for each experiment. If storing for a short period, keep on ice. For longer-term storage in solution, use an organic solvent like DMSO and store at -80°C.

Potential Degradation Pathway:

The primary degradation pathway for nucleosides in acidic conditions is the hydrolysis of the N-glycosidic bond, which separates the purine base from the ribose sugar.[9] For this compound, this would likely result in the formation of 2-chloro-6-methoxypurine and ribose.

G cluster_products Degradation Products This compound This compound 2-chloro-6-methoxypurine 2-chloro-6-methoxypurine This compound->2-chloro-6-methoxypurine  Acidic Hydrolysis (low pH) Ribose Ribose This compound->Ribose

Caption: Predicted acidic hydrolysis of this compound.

Application Protocols

This compound is primarily used as a chemical intermediate in the synthesis of other nucleoside analogs.

4.1. Preparation of Stock Solutions:

Objective: To prepare a concentrated stock solution for use in subsequent experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.

  • In a chemical fume hood, weigh the desired amount of the compound into a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).

  • Vortex briefly to dissolve the compound completely. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C.

4.2. Use as a Synthetic Precursor:

This compound can be used in various organic synthesis reactions, particularly for modifications at the C2 and C6 positions of the purine ring.

Example Workflow: Nucleophilic Substitution at the C2 Position

G This compound This compound Reaction_Setup Reaction_Setup This compound->Reaction_Setup Dissolve in aprotic solvent Nucleophile_Addition Nucleophile_Addition Reaction_Setup->Nucleophile_Addition Add nucleophile (e.g., amine, thiol) Reaction_Conditions Reaction_Conditions Nucleophile_Addition->Reaction_Conditions Heat/catalyst as required Workup_Purification Workup_Purification Reaction_Conditions->Workup_Purification Quench reaction, extract, and purify 2-Substituted-6-O-methyl-inosine 2-Substituted-6-O-methyl-inosine Workup_Purification->2-Substituted-6-O-methyl-inosine Isolate product

Caption: General workflow for nucleophilic substitution.

Note: The specific reaction conditions (solvent, temperature, catalyst, and reaction time) will depend on the nucleophile used and the desired product. Researchers should consult relevant literature for specific protocols.[10]

4.3. Use in Enzymatic Assays:

As a nucleoside analog, this compound could potentially be a substrate or inhibitor for enzymes involved in nucleoside metabolism, such as purine nucleoside phosphorylase or adenosine deaminase.[11]

Protocol for Investigating Enzyme Inhibition:

Objective: To determine if this compound inhibits a specific enzyme.

Materials:

  • Enzyme of interest (e.g., adenosine deaminase)

  • Natural substrate for the enzyme (e.g., adenosine)

  • Assay buffer (ensure pH is optimal for the enzyme and does not degrade the compound)

  • This compound stock solution

  • Detection reagent (to measure substrate consumption or product formation)

  • 96-well plate and plate reader

Protocol:

  • Prepare a series of dilutions of the this compound stock solution in the assay buffer.

  • In a 96-well plate, add the enzyme, the natural substrate, and varying concentrations of this compound. Include control wells with no inhibitor and wells with no enzyme (blank).

  • Incubate the plate at the optimal temperature for the enzyme for a set period.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of enzyme inhibition at each concentration of this compound and determine the IC₅₀ value if applicable.

Waste Disposal

All waste containing this compound must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect any unused solid compound and contaminated materials (e.g., weigh boats, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, labeled container for halogenated organic waste. Do not pour down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • 2-Chloro-6-methoxypurine riboside (this compound) | Hypoxanthine Analog. (n.d.). MedChemExpress.
  • Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. (n.d.). Royal Society of Chemistry.
  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13–15.
  • Ghosal, D., Ghosh, S., Dutta, T. K., & Ahn, Y. (1996). Microbial degradation of halogenated compounds. Biotechnology Advances, 14(3), 321–341.
  • Gulea, M., & Wierzchowski, J. (2018).
  • Coronel, C., Wendeborn, M. J., & López, C. (2021). New developments in nucleoside analogues biosynthesis: A review. Biotechnology Advances, 48, 107722.
  • Wang, J., Liu, Y., & Zhang, W. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7087.
  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). Molecules, 26(12), 3649.
  • Poudel, B., Bhattarai, D., & Chaudhary, D. K. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. Journal of Fungi, 10(11), 933.
  • Reshaping the binding pocket of purine nucleoside phosphorylase for improved production of 2-halogenated-2′-deoxyadenosines. (2021). Catalysis Science & Technology, 11(11), 3861-3870.
  • This compound. (n.d.). ChemicalBook.
  • Cas no 15465-92-6 (this compound). (n.d.). Kuujia.
  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). Molecules, 28(7), 2975.
  • purine nucleotides degradation II (aerobic)
  • Degradation of Purine Nucleotides | Nucleic Acid Metabolism. (2025, December 31). YouTube.
  • Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (2018). Beilstein Journal of Organic Chemistry, 14, 2456–2489.
  • 2-Chloroinosine. (n.d.). Biosynth.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2020). Journal of Molecular Structure, 1213, 128078.
  • Guidance Manual for Disposal of Chlorinated W
  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions. (2022). International Journal of Molecular Sciences, 23(19), 11843.
  • Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives. (2012). Current Protocols in Nucleic Acid Chemistry, 48(1), 1.18.1–1.18.18.
  • Enzymatic synthesis of S-adenosyl-L-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. (2024). Chemical Science, 15(36), 13629-13635.
  • Stability of RNA duplexes containing inosine·cytosine pairs. (2001). Nucleic Acids Research, 29(21), 4474–4481.
  • Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. (2003). Journal of Biological Chemistry, 278(44), 42919–42922.
  • Inosine. (2022, October 21). Cayman Chemical.
  • Enzymatic Cascade Reactions in Biosynthesis. (2014).
  • The stability of the RNA bases: Implications for the origin of life. (1998). Proceedings of the National Academy of Sciences, 95(14), 7933–7938.
  • Enzymatic preparation of [2,4,5,6,8-14C, 5'-3H]guanosine for use in biosynthetic studies of pterinoid and flavin compounds. (1976). Analytical Biochemistry, 75(2), 471–477.
  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2022). Pharmaceuticals, 15(1), 66.
  • Stability of 2′-deoxyxanthosine in DNA. (1998). Nucleic Acids Research, 26(15), 3609–3614.
  • Activity of N6-substituted 2-chloroadenosines at A1 and A2 adenosine receptors. (1991). Journal of Medicinal Chemistry, 34(4), 1431–1435.
  • The Prohibited List. (2019, June 1). World Anti Doping Agency.
  • C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. (2023).
  • Chemical/Biological and Decontamination Agent Inform
  • (PDF) Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. (2020, March 19).
  • US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist. (n.d.).
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • An Efficient Process for Synthesis of 2′-O-Methyl and 3′-O-Methyl Guanosine from 2-Aminoadenosine Using Diazomethane and the Catalyst Stannous Chloride. (2007). Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1439–1442.
  • An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine using diazomethane and the catalyst stannous chloride. (2007). Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1439-42.

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Application Note: High-Sensitivity Detection of 2-Chloro-6-O-methyl-inosine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the sensitive and selective detection of 2-Chloro-6-O-methyl-inosine, a modified purine nucleoside of potential interest in biomedical research and drug development, in various biological matrices. The primary method detailed is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a powerful analytical technique renowned for its high sensitivity and specificity in complex biological samples[1]. A foundational protocol for sample preparation from cell culture and plasma is provided, alongside a robust LC-MS/MS methodology. This document is intended to serve as a practical resource for researchers aiming to quantify this specific modified nucleoside.

Introduction to this compound

Modified nucleosides are structural variants of the canonical nucleosides (adenosine, guanosine, cytidine, and uridine) that are found in nucleic acids, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA)[1]. These modifications are introduced post-transcriptionally by specific enzymes and play crucial roles in regulating gene expression and other cellular processes[1]. The presence and concentration of modified nucleosides in biological fluids can serve as biomarkers for various physiological and pathological states, including cancer[1].

This compound is a synthetic purine nucleoside analog. Its structure, featuring a chlorine atom at the 2-position and a methyl group at the O6-position of the inosine base, suggests potential applications as a research tool or as a lead compound in drug discovery. The chlorine substitution can influence the molecule's metabolic stability and interactions with cellular machinery, as halogenation at the C2 position of purines is known to inhibit the action of enzymes like adenosine deaminase[2]. The O6-methylation of guanine, a related modification, is known to be a mutagenic lesion in DNA[3][4]. Accurate and sensitive detection methods are therefore essential for studying the pharmacokinetics, metabolism, and cellular effects of this compound in biological systems.

Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the detection and quantification of modified nucleosides in complex biological matrices, High-Performance Liquid Chromatography (HPLC) coupled to a triple quadrupole mass spectrometer (QqQ-MS) is the most widely adopted and powerful analytical approach[5]. This technique offers unparalleled sensitivity and selectivity, enabling the precise measurement of low-abundance analytes like this compound. The chromatographic separation provided by HPLC resolves the target analyte from other endogenous compounds, while the mass spectrometer provides unambiguous identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern.

The general workflow for the LC-MS/MS analysis of this compound from biological samples is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Cell Pellet) ProteinPrecipitation Protein Precipitation (e.g., with cold methanol) BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Drying Drying Down SupernatantCollection->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution LC_Separation HPLC Separation (Reversed-Phase C18) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem Mass Spectrometry (MRM Mode) ESI->MS_Analysis PeakIntegration Peak Integration MS_Analysis->PeakIntegration CalibrationCurve Calibration Curve (using analytical standard) PeakIntegration->CalibrationCurve Quantification Quantification of Analyte CalibrationCurve->Quantification

Caption: General workflow for the detection of this compound.

Experimental Protocols

Preparation of Analytical Standard and Stock Solutions

Protocol for Stock and Working Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the this compound analytical standard and dissolve it in an appropriate volume of methanol or DMSO to obtain a final concentration of 1 mg/mL.

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with 50% methanol in water.

  • Calibration Standards: Prepare a set of calibration standards by spiking the appropriate working stock solutions into a blank biological matrix (e.g., analyte-free plasma) that has been processed using the same sample preparation protocol as the unknown samples. The concentration range for the calibration curve should encompass the expected concentrations of the analyte in the samples.

Sample Preparation from Biological Matrices

The following protocols are starting points and may require optimization depending on the specific biological matrix and the desired sensitivity.

3.2.1. Cell Culture Pellets

  • Harvest cultured cells by centrifugation and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any residual culture medium.

  • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to the cell pellet to quench metabolism and precipitate proteins.

  • Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the nucleosides, to a new microcentrifuge tube.

  • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3.2.2. Plasma or Serum

  • Thaw frozen plasma or serum samples on ice.

  • To 100 µL of plasma/serum, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it down under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the residue in the initial mobile phase for analysis.

HPLC-MS/MS Method

3.3.1. Liquid Chromatography Parameters

The following parameters are a good starting point for method development and are based on established methods for modified nucleoside analysis[5].

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14-14.1 min: 95-2% B; 14.1-18 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3.3.2. Mass Spectrometry Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific parameters, including collision energies and cone voltages, will need to be optimized for the specific instrument and for this compound. The most common fragmentation pattern for nucleosides is the cleavage of the glycosidic bond, resulting in a product ion corresponding to the protonated purine base[7].

Predicted MRM Transitions:

The exact mass of this compound (C11H13ClN4O5) is 316.05. The protonated molecule [M+H]+ would have an m/z of 317.05. The predicted major fragmentation would be the loss of the ribose moiety (132 Da), resulting in a product ion corresponding to the 2-chloro-6-O-methyl-hypoxanthine base.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compound317.1185.0[M+H]+ -> [Base+H]+
Internal Standard (optional)Analyte-specificAnalyte-specificA stable isotope-labeled version is recommended.

The workflow for optimizing the MRM transitions is as follows:

mrm_optimization Infusion Infuse Analytical Standard into Mass Spectrometer FullScan Acquire Full Scan Spectrum to identify [M+H]+ Infusion->FullScan ProductIonScan Perform Product Ion Scan on [M+H]+ to identify fragments FullScan->ProductIonScan SelectTransitions Select Precursor and Product Ions for MRM ProductIonScan->SelectTransitions OptimizeCE Optimize Collision Energy (CE) for maximum product ion intensity SelectTransitions->OptimizeCE FinalMethod Final MRM Method OptimizeCE->FinalMethod

Caption: Workflow for MRM method development.

Data Analysis and Quantification

Quantification of this compound is achieved by integrating the peak area of the analyte's MRM transition and comparing it to a calibration curve generated from the analytical standards of known concentrations. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variations in sample preparation and instrument response[8][9]. The concentration of the analyte in the original sample is then calculated by applying the appropriate dilution factors.

Method Validation

For reliable and reproducible results, the analytical method should be validated according to established guidelines. Key validation parameters include:

  • Linearity and Range: Assessed by the correlation coefficient (r²) of the calibration curve.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of co-eluting, endogenous compounds on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the detection and quantification of this compound in biological samples. The provided protocols for sample preparation and LC-MS/MS analysis serve as a solid foundation for researchers in various fields. Proper method development, including the synthesis or acquisition of a certified analytical standard, and thorough validation are crucial for obtaining accurate and reliable data. This methodology will aid in elucidating the biological roles and therapeutic potential of this modified nucleoside.

References

  • Integrated Metabolomic and Transcriptomic Analysis of Modified Nucleosides for Biomarker Discovery in Clear Cell Renal Cell Carcinoma. MDPI. [Link]

  • On the Quest for Biomarkers: A Comprehensive Analysis of Modified Nucleosides in Ovarian Cancer Cell Lines. PMC - PubMed Central. [Link]

  • Absolute and relative quantification of RNA modifications via biosynthetic isotopomers. Nucleic Acids Research. [Link]

  • Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Shimadzu. [Link]

  • Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. NIH. [Link]

  • Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. PubMed Central. [Link]

  • Quantification of Modified Nucleosides in the Context of NAIL-MS. PubMed. [Link]

  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. SciSpace. [Link]

  • Synthesis of 2-chloro-6-methoxypurine (3). ResearchGate. [Link]

  • Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub. [Link]

  • 6-O-Methylguanine. Wikipedia. [Link]

  • Methylation of the O6 position of guanine in DNA is the most likely initiating event in carcinogenesis by methylating agents. PubMed. [Link]

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. [Link]

  • Does 2-chlorodeoxyadenosine contribute to alteration of DNA methyltransferase activity?. Leukemia. [Link]

  • O-(6)-Methylguanine. PubChem. [Link]

  • O-Methyl derivatives of the common ribonucleosides except for guanosine were synthesized via the 2. Oxford Academic. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-O-methyl-inosine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and improve your product yield. Our approach is grounded in established chemical principles and field-proven insights to ensure your success.

Introduction

The synthesis of this compound is a challenging yet crucial process for the development of various therapeutic agents. This guide outlines a common synthetic route starting from guanosine and addresses potential pitfalls at each stage. The overall strategy involves the protection of the ribose hydroxyls, conversion of the 2-amino group to a chloro group via a Sandmeyer-type reaction, selective methylation of the 6-oxo group, and final deprotection.

Synthetic Workflow Overview

The synthesis can be logically divided into four main stages, each with its own set of challenges.

Synthetic_Workflow A Guanosine B Protection of Ribose Hydroxyls A->B e.g., TBDMSCl C 2-Amino-6-oxo-purine Riboside (Protected) B->C D Diazotization & Chlorination (Sandmeyer-type) C->D 1. NaNO2, H+ 2. CuCl, Cl- E 2-Chloro-6-oxo-purine Riboside (Protected) D->E F 6-O-Methylation E->F e.g., CH3I, base G 2-Chloro-6-methoxy-purine Riboside (Protected) F->G H Deprotection G->H e.g., TBAF I This compound H->I

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis.

Stage 1: Protection of Ribose Hydroxyls

Question: I am getting a mixture of partially protected and unprotected guanosine. How can I improve the efficiency of the protection step?

Answer:

Incomplete protection is a frequent issue, often stemming from suboptimal reaction conditions or reagent quality. Here’s how to troubleshoot:

  • Reagent Quality: Ensure your protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), and your base (e.g., imidazole or pyridine) are anhydrous. Moisture will consume the silylating agent and reduce its effectiveness.

  • Stoichiometry: A slight excess of the silylating agent and base is often necessary to drive the reaction to completion. A common starting point is 1.1 to 1.3 equivalents of TBDMSCl per hydroxyl group you intend to protect. For full protection of the 2', 3', and 5' hydroxyls, you would use at least 3.3 equivalents.

  • Reaction Time and Temperature: Protection of the sterically hindered 2' and 3' hydroxyls can be slow. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature. For silyl ethers, reactions are typically run at room temperature to 40°C.

  • Solvent: Use a dry, aprotic solvent like DMF or pyridine. These solvents are excellent at dissolving nucleosides and facilitating the reaction.

The choice of protecting groups is critical for the success of subsequent steps. Silyl ethers are popular due to their stability and ease of removal under specific conditions.[1][2]

Stage 2: Diazotization and Chlorination

Question: The yield of my 2-chloro-inosine derivative is very low after the Sandmeyer-type reaction. What could be the cause?

Answer:

Low yields in this step often point to issues with the diazotization of the 2-amino group or the subsequent displacement with chloride.

  • Temperature Control: The diazotization step, which involves the reaction of the 2-amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid), is highly exothermic and the resulting diazonium salt is unstable at higher temperatures.[3][4] It is crucial to maintain a low temperature, typically between 0 and 5°C, throughout the addition of sodium nitrite.

  • Acid Concentration: A sufficient excess of acid is necessary to fully protonate the sodium nitrite to form nitrous acid and to maintain an acidic environment to stabilize the diazonium salt.

  • Purity of Starting Material: Ensure your protected guanosine derivative is free of any impurities that could react with nitrous acid.

  • Copper(I) Chloride Quality: The Sandmeyer reaction relies on a copper(I) catalyst.[5][6][7] Ensure your CuCl is fresh and has not oxidized to the less effective copper(II) state.

  • Side Reactions: The diazonium intermediate can react with water to form the corresponding 2-hydroxy (xanthosine) derivative. Running the reaction in a concentrated chloride solution can help favor the desired chlorination.[3]

Stage 3: 6-O-Methylation

Question: I am observing methylation on the ribose ring or no reaction at all. How can I achieve selective 6-O-methylation?

Answer:

Selective methylation of the 6-oxo group is a critical step that can be hampered by competing reactions.

  • Incomplete Ribose Protection: If you observe methylation on the ribose hydroxyls, it indicates that the protection in the first step was not complete. Revisit the protection step and ensure full conversion to the protected nucleoside.

  • Choice of Methylating Agent and Base: A common combination is methyl iodide (CH₃I) as the methylating agent and a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The base is crucial for deprotonating the 6-oxo group, making it a more effective nucleophile.

  • Reaction Conditions: The reaction is typically performed in an anhydrous aprotic solvent like DMF or THF. Ensure all reagents and glassware are thoroughly dried to prevent quenching of the base and methylating agent.

  • Activation of the 6-oxo group: In some cases, the 6-oxo group may not be sufficiently reactive. Conversion to a more reactive intermediate, such as a 6-chloro derivative, can facilitate subsequent methylation with sodium methoxide.

Stage 4: Deprotection

Question: During the final deprotection step, I am seeing degradation of my product. How can I gently remove the protecting groups?

Answer:

Product degradation during deprotection is a common issue, especially with sensitive molecules like nucleoside derivatives.

  • Choice of Deprotecting Agent: The choice of deprotecting agent must be compatible with your protecting groups. For silyl ethers like TBDMS, fluoride sources such as tetrabutylammonium fluoride (TBAF) are commonly used.

  • Reaction Conditions: Deprotection reactions should be carefully monitored by TLC to avoid prolonged exposure of the product to the deprotection reagent. Over-exposure can lead to side reactions or degradation.

  • pH Control: Maintaining a neutral or slightly acidic pH during workup can be crucial for the stability of the final product. 2-chloropurine nucleosides can be susceptible to hydrolysis under strongly acidic or basic conditions.[8][9]

  • Purification: After deprotection, the crude product should be promptly purified, typically by silica gel chromatography or recrystallization, to remove any residual reagents or byproducts that could cause degradation over time.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the ribose hydroxyl groups?

A1: The hydroxyl groups on the ribose sugar are nucleophilic and can react with many of the reagents used in the subsequent synthetic steps, particularly the methylating agent.[1][10][11] Protecting these groups ensures that the reactions are selective for the desired positions on the purine ring.

Q2: What are some alternative methods for the chlorination of the 2-position?

A2: While the Sandmeyer-type reaction is common, other methods exist. For instance, direct chlorination of a suitably protected guanosine derivative with a chlorinating agent like phosphoryl chloride (POCl₃) can sometimes be effective, though it may require more forcing conditions.

Q3: Can I perform the methylation step before the chlorination step?

A3: It is generally more strategic to perform the chlorination before methylation. The 6-oxo group of guanosine is acidic and can complicate the diazotization reaction. Converting the 2-amino group to a chloro group first can lead to a cleaner subsequent methylation reaction.

Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction. For characterization of the final product and intermediates, High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation.

Q5: How stable is the final product, this compound?

A5: 2-chloropurine derivatives are generally stable under neutral conditions.[8][9][12] However, they can be susceptible to hydrolysis, particularly at the 2-position, under acidic or basic conditions. It is advisable to store the final product in a dry, cool, and dark environment.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example and may require optimization based on your specific laboratory conditions and available reagents.

Step 1: Protection of Guanosine with TBDMSCl
  • Suspend guanosine (1.0 eq) in anhydrous pyridine.

  • Add imidazole (4.0 eq).

  • Cool the mixture to 0°C and add TBDMSCl (3.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with methanol and evaporate the solvent under reduced pressure.

  • Purify the resulting 2',3',5'-tris-O-(tert-butyldimethylsilyl)guanosine by silica gel chromatography.

Step 2: Synthesis of Protected 2-Chloroinosine
  • Dissolve the protected guanosine (1.0 eq) in an appropriate solvent (e.g., a mixture of acetonitrile and aqueous HCl).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.5 eq) in water, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 1 hour.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl and cool it to 0-5°C.

  • Slowly add the diazonium salt solution to the CuCl solution.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.

  • Purify by silica gel chromatography.

Step 3: 6-O-Methylation
  • Dissolve the protected 2-chloroinosine (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq).

  • Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, dilute with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify by silica gel chromatography.

Step 4: Deprotection
  • Dissolve the protected this compound (1.0 eq) in THF.

  • Add TBAF solution (1.0 M in THF, 3.5 eq).

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture and purify the crude product by silica gel chromatography to obtain this compound.

Quantitative Data Summary

StepStarting MaterialKey ReagentsEquivalentsTypical Yield
1GuanosineTBDMSCl, Imidazole3.5, 4.085-95%
2Protected GuanosineNaNO₂, CuCl1.5, 1.260-75%
3Protected 2-ChloroinosineCH₃I, K₂CO₃1.5, 2.070-85%
4Protected Final ProductTBAF3.580-90%

Troubleshooting Decision Tree

Troubleshooting_Low_Yield Start Low Final Yield of this compound Check_Purity Check purity of intermediates by NMR/MS Start->Check_Purity Impure Intermediates are impure Check_Purity->Impure Yes Pure Intermediates are pure Check_Purity->Pure No Reoptimize Re-purify/re-run previous step Impure->Reoptimize Check_Deprotection Review deprotection step Pure->Check_Deprotection Degradation Degradation observed during deprotection? Check_Deprotection->Degradation Yes No_Degradation No degradation observed Check_Deprotection->No_Degradation No Gentler_Conditions Use milder deprotection conditions or shorter reaction time Degradation->Gentler_Conditions Check_Final_Purification Review final purification No_Degradation->Check_Final_Purification Loss_On_Column Significant loss on silica gel? Check_Final_Purification->Loss_On_Column Yes No_Loss Minimal loss Check_Final_Purification->No_Loss No Optimize_Chromatography Optimize chromatography (different solvent system, different stationary phase) Loss_On_Column->Optimize_Chromatography Consult_Literature Consult literature for alternative purification methods No_Loss->Consult_Literature

Caption: A decision tree for troubleshooting low final product yield.

References

  • Suzuki, T., Ide, H., Yamada, M., Morii, T., & Makino, K. (2001). Formation of 2-chloroinosine from guanosine by treatment of HNO(2) in the presence of NaCl. Bioorganic & medicinal chemistry, 9(11), 2937–2941. [Link]

  • Beaucage, S. L. (2001). Nucleobase Protection of Deoxyribo- and Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 5(1), 2.1.1–2.1.23. [Link]

  • Guerra, C. F., Bickelhaupt, F. M., & van der Vaart, A. (2006). Stability of the Chlorinated Derivatives of the DNA/RNA Nucleobases, Purine and Pyrimidine toward Radical Dissociation of the C-Cl Bond. The Journal of Physical Chemistry A, 110(12), 4012–4020. [Link]

  • Robins, M. J., & Wilson, J. S. (1981). Practical silyl protection of ribonucleosides. Journal of the American Chemical Society, 103(4), 932–933. [Link]

  • Sato, K., & Murao, S. (1993). Direct One-Pot Synthesis of Nucleosides from Unprotected or 5-O-Monoprotected d-Ribose. The Journal of Organic Chemistry, 58(23), 6253–6256. [Link]

  • Pankiewicz, K. W. (2001). Protection of 5'-hydroxy functions of nucleosides. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.3. [Link]

  • Sivets, G. G., et al. (2021). Synthesis of 2-chloro-6-methoxypurine (3). ResearchGate. [Link]

  • Berzina, M. Y., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2955. [Link]

  • Plaziak, A. S., et al. (2003). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 947–955. [Link]

  • Plaziak, A. S., et al. (2003). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. ResearchGate. [Link]

  • Wikipedia contributors. (2024, January 8). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Robins, M. J., & Uznanski, B. (1981). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Canadian Journal of Chemistry, 59(17), 2608-2611. [Link]

  • Berzina, M. Y., et al. (2022). Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A 1 adenosine receptor agonists. Bioorganic chemistry, 126, 105878. [Link]

  • Ashwood, B., Ortiz-Rodríguez, L. A., & Crespo-Hernández, C. E. (2017). Excited-State Dynamics in O6-Methylguanosine: Impact of O6-Methylation on the Relaxation Mechanism of Guanine Monomers. The journal of physical chemistry letters, 8(18), 4380–4385. [Link]

  • Hudson, B. H., & Zaher, H. S. (2015). O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity. RNA (New York, N.Y.), 21(9), 1615–1623. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Crespo-Hernández, C. E., et al. (2017). Excited-State Dynamics in O6-Methylguanosine: Impact of O6-Methylation on the Relaxation Mechanism of Guanine Monomers. PubMed. [Link]

  • Kumar, V., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147–3175. [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction (video). [Link]

  • CN112159447A - Intermediate for synthesizing 2-chloroadenosine, synthesis process ...
  • Hudson, B. H., & Zaher, H. S. (2015). O6-Methylguanosine leads to position-dependent effects on ribosome speed and fidelity. RNA, 21(9), 1615-1623. [Link]

  • Fateev, D. O., et al. (2020). Variably optimized reaction conditions for the synthesis of 2-chloroadenine nucleosides. a. ResearchGate. [Link]

  • Deb, I., & Le, T. T. (2023). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. [Link]

  • Berzina, M. Y., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. [Link]

  • Pegg, A. E., & Swann, P. F. (1979). The metabolism of O6-alkyldeoxyguanosines and their effect on removal of O6-methylguanine from rat liver DNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 565(2), 241-252. [Link]

  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10. [Link]

  • Janeba, Z., Francom, P., & Robins, M. J. (2003). Efficient syntheses of 2-chloro-2'-deoxyadenosine (cladribine) from 2'-deoxyguanosine(1). The Journal of organic chemistry, 68(3), 989–992. [Link]

  • S. S. G., et al. (2018). Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation. MDPI. [Link]

  • WO2011020298A1 - Process for the preparation of cladribine - Google P
  • Shallop, A., & Jones, R. A. (2000). Syntheses of Specifically 15N-Labeled Adenosine and Guanosine. Current protocols in nucleic acid chemistry, 1(1), 2.5.1–2.5.15. [Link]

  • Wang, Y., et al. (2022). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents. Bioorganic & medicinal chemistry, 54, 116560. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-O-methyl-inosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important nucleoside analog. Authored from the perspective of a Senior Application Scientist, this resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Low Yield of the Final Product

Question: I am consistently obtaining a low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in this synthesis can stem from several factors, primarily incomplete reactions, degradation of intermediates or the final product, and mechanical losses during workup and purification. Let's break down the common culprits and their solutions.

  • Incomplete Chlorination: The initial conversion of a suitable precursor (e.g., 6-chloroguanosine or a protected inosine derivative) to the 2,6-dichloropurine riboside is a critical step. Incomplete reaction here will carry unreacted starting material through the synthesis, complicating purification and reducing the overall yield.

    • Causality: The chlorination of the purine ring, often achieved using reagents like phosphoryl chloride (POCl₃), is sensitive to moisture and reaction conditions.[1] Any residual water can quench the reagent, leading to an incomplete reaction.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight). Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Reagent Quality: Use fresh or properly stored POCl₃. Older bottles can absorb moisture and lose activity.

      • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or carefully increasing the temperature as specified in established protocols.[2]

  • Inefficient Methylation: The O-methylation at the 6-position is another step where yield can be lost.

    • Causality: The choice of methylating agent and base is crucial. A weak base may not sufficiently deprotonate the precursor, while an overly strong base can lead to side reactions. The stability of the methylating agent (e.g., diazomethane is explosive and must be handled with extreme care) is also a factor. A common alternative is using a methyl halide (like methyl iodide) with a suitable base.[3]

    • Troubleshooting Protocol:

      • Choice of Methylating Agent and Base: For methylation with methyl iodide, sodium hydride (NaH) is an effective but strong base that requires careful handling. Alternatively, milder bases like cesium carbonate (Cs₂CO₃) can be effective.[4]

      • Reaction Monitoring: Track the formation of the product by TLC or HPLC. The reaction should be stopped once the starting material is consumed to prevent the formation of byproducts.

  • Degradation during Deprotection: If protecting groups are used for the ribose hydroxyls (e.g., TBDMS or acetyl groups), their removal can sometimes lead to the degradation of the target molecule.

    • Causality: The glycosidic bond can be labile under harsh acidic or basic conditions used for deprotection.

    • Troubleshooting Protocol:

      • Mild Deprotection Conditions: For silyl protecting groups, a buffered solution of tetrabutylammonium fluoride (TBAF) is often effective. For acetyl groups, methanolic ammonia or sodium methoxide in methanol at room temperature is a standard procedure.[5][6]

      • Careful pH Control: After deprotection, neutralize the reaction mixture carefully before proceeding with extraction and purification.

The following diagram illustrates a decision-making workflow for troubleshooting low yields:

graph LowYieldTroubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Low Yield of\nthis compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckChlorination [label="Check Chlorination Step", fillcolor="#FBBC05", fontcolor="#202124"]; CheckMethylation [label="Check Methylation Step", fillcolor="#FBBC05", fontcolor="#202124"]; CheckDeprotection [label="Check Deprotection Step", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurification [label="Review Purification Protocol", fillcolor="#FBBC05", fontcolor="#202124"];

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// Edges Start -> CheckChlorination; Start -> CheckMethylation; Start -> CheckDeprotection; Start -> CheckPurification;

CheckChlorination -> IncompleteChlorination; IncompleteChlorination --|> Sol_Anhydrous [label="Yes"]; IncompleteChlorination --|> Sol_MonitorChlorination [label="Yes"];

CheckMethylation -> InefficientMethylation; InefficientMethylation --|> Sol_OptimizeMethylation [label="Yes"];

CheckDeprotection -> ProductDegradation; ProductDegradation --|> Sol_MildDeprotection [label="Yes"];

CheckPurification -> MechanicalLoss; MechanicalLoss --|> Sol_Purification [label="Yes"]; }

Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Multiple Spots on TLC/Peaks in HPLC Indicating Impurities

Question: My final product shows multiple spots on the TLC plate even after purification. What are these impurities, and how can I get rid of them?

Answer: The presence of impurities is a common challenge in nucleoside synthesis due to the multiple reactive sites on the molecule. The most likely impurities are regioisomers from methylation at undesired positions and unreacted starting materials or intermediates.

  • N-Methylation vs. O-Methylation:

    • Causality: Besides the desired O⁶-methylation, methylation can also occur on the nitrogen atoms of the purine ring (e.g., N¹, N⁷) or the exocyclic amino group if present. This is particularly problematic with aggressive methylating agents or incorrect reaction conditions.[7]

    • Troubleshooting Protocol:

      • Protecting Groups: While often aiming for a more streamlined synthesis, protecting the ribose hydroxyls can improve the selectivity of the O⁶-methylation. Silyl protecting groups like TBDMS are common.[4]

      • Choice of Base: Using a non-nucleophilic, sterically hindered base can favor O-alkylation over N-alkylation.

      • Purification: These isomers can often be separated by careful column chromatography on silica gel or by using reverse-phase HPLC.[8] A gradient elution system is typically required.

  • Regioisomers of Ribose Methylation (2'-O-methyl vs. 3'-O-methyl):

    • Causality: If the ribose hydroxyls are not protected, methylation can occur at the 2'-OH and 3'-OH positions, leading to a mixture of isomers that are often difficult to separate.[3][9] Stannous chloride (SnCl₂) catalyzed methylation with diazomethane can produce mixtures of 2'-O- and 3'-O-methylated products, with the ratio depending on the reaction conditions.[10][11]

    • Troubleshooting Protocol:

      • Selective Protection: To achieve methylation only at the 6-position, the ribose hydroxyls must be protected. A common strategy is to use a 3',5'-O-disiloxane protecting group, which leaves the 2'-OH free for other modifications but protects the 3' and 5' positions.[7] For the synthesis of this compound, protecting all ribose hydroxyls is the most straightforward approach to avoid this side reaction.

      • Chromatographic Separation: If a mixture is formed, separation can be challenging. Silica gel chromatography with a carefully optimized solvent system (e.g., a gradient of methanol in dichloromethane) may resolve the isomers. Preparative HPLC is a more powerful but less scalable option.[3]

Impurity Type Potential Cause Recommended Action
Unreacted Starting MaterialIncomplete reactionIncrease reaction time, temperature, or reagent equivalents. Monitor by TLC.
N-Methylated ByproductsNon-selective methylationUse milder conditions; optimize base; purify by chromatography.[7]
2'-/3'-O-Methyl IsomersUnprotected ribose hydroxylsProtect ribose hydroxyls before methylation (e.g., with TBDMS-Cl).[4]
Hydrolyzed IntermediatesPresence of water during reaction or workupEnsure anhydrous conditions throughout the synthesis.[1]
graph Impurity_Analysis { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

// Nodes Start [label="Impure Product\n(Multiple TLC Spots/HPLC Peaks)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify [label="Identify Impurities\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Impurity_SM [label="Starting Material?", shape=diamond, fillcolor="#F1F3F4"]; Impurity_N_Me [label="N-Methylated Isomer?", shape=diamond, fillcolor="#F1F3F4"]; Impurity_Ribose_Me [label="Ribose-Methylated Isomer?", shape=diamond, fillcolor="#F1F3F4"];

Sol_SM [label="Drive reaction to completion\n(time, temp, equivalents)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_N_Me [label="Optimize base and\nreaction conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Ribose_Me [label="Protect ribose hydroxyls\nbefore methylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Purify [label="Optimize purification\n(Column Chromatography, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Identify; Identify -> Impurity_SM; Identify -> Impurity_N_Me; Identify -> Impurity_Ribose_Me;

Impurity_SM --|> Sol_SM [label="Yes"]; Impurity_N_Me --|> Sol_N_Me [label="Yes"]; Impurity_Ribose_Me --|> Sol_Ribose_Me [label="Yes"];

Sol_SM -> Sol_Purify; Sol_N_Me -> Sol_Purify; Sol_Ribose_Me -> Sol_Purify; }

Caption: Logical flow for identifying and eliminating impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

The choice of starting material depends on availability and the overall synthetic route. A common and effective precursor is 2-chloroinosine, which can be synthesized from guanosine.[2] Alternatively, starting from inosine, one would first need to protect the ribose hydroxyls, then perform a chlorination at the 6-position, followed by methylation. The 2-chloro functionality can be introduced from a 2-amino precursor via a Sandmeyer-type reaction.[10]

Q2: How do I properly protect the hydroxyl groups on the ribose sugar?

Protecting the ribose hydroxyls is crucial to prevent side reactions. The most common method is silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole in an anhydrous solvent such as DMF.[4] This reaction typically protects all three hydroxyl groups (2', 3', and 5'). After the modifications on the purine base are complete, the TBDMS groups can be cleanly removed with a fluoride source like TBAF.

Q3: What analytical methods are essential for characterizing the final product?

A combination of techniques is required to confirm the identity and purity of this compound:

  • ¹H and ¹³C NMR: To confirm the structure, including the presence of the methyl group (a singlet around 4 ppm in ¹H NMR) and the correct connectivity of the ribose and purine moieties.[10]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.[4]

  • HPLC: To determine the purity of the final compound. A reverse-phase C18 column is typically used.

  • TLC: For routine reaction monitoring and preliminary purity assessment.[4]

Q4: Can I use diazomethane for the methylation step?

Yes, diazomethane in the presence of a catalyst like stannous chloride (SnCl₂) can be used for O-methylation of nucleosides.[10][11] However, diazomethane is highly toxic and explosive, requiring specialized equipment and extreme caution. For general laboratory synthesis, using a less hazardous reagent like methyl iodide with a suitable base (e.g., NaH or Cs₂CO₃) is often preferred.[3][4]

Q5: My purification by silica gel column chromatography is not working well. What can I do?

If you are having trouble with silica gel chromatography, consider the following:

  • Solvent System: The polarity of the eluent is critical. For nucleosides, a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is common. A shallow gradient of the polar solvent is often necessary to separate closely related compounds.

  • Column Loading: Do not overload the column. Adsorb the crude product onto a small amount of silica gel before loading it onto the column for better separation.

  • Alternative Stationary Phase: If silica is not providing adequate separation, consider using reverse-phase silica (C18). This is particularly effective for purifying polar compounds and is the standard for HPLC purification.[1][8]

III. References

  • Gour, V., et al. (2015). Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives. National Institutes of Health. Available at: [Link]

  • Robins, M. J., Hansske, F., & Bernier, S. E. (1981). Nucleic acid related compounds. 36. Synthesis of the 2′-O-methyl and 3′-O-methyl ethers of guanosine and 2-aminoadenosine from a common intermediate. Canadian Journal of Chemistry, 59(23), 3360-3364. Available at: [Link]

  • Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2601-2607. Available at: [Link]

  • Shallop, A. J., & Jones, R. A. (2009). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. Current Protocols in Nucleic Acid Chemistry, 39(1), 1.14.1-1.14.28. Available at: [Link]

  • Berzina, M. Y., et al. (2022). Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A1 adenosine receptor agonists. Bioorganic Chemistry, 126, 105878. Available at: [Link]

  • Parker, W. B., et al. (2005). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Nucleosides, Nucleotides and Nucleic Acids, 24(5-7), 435-440. Available at: [Link]

  • Su, D., et al. (2024). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. RNA, 30(1), 1-13. Available at: [Link]

  • Kore, A. R., Parmar, G., & Reddy, S. (2006). An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine using diazomethane and the catalyst stannous chloride. Nucleosides, Nucleotides & Nucleic Acids, 25(3), 307-314. Available at: [Link]

  • Berzina, M. Y., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2999. Available at: [Link]

  • Kore, A. R., Parmar, G., & Reddy, S. (2006). An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine using diazomethane and the catalyst stannous chloride. Nucleosides, Nucleotides and Nucleic Acids, 25(3), 307-14. Available at: [Link]

  • Sproat, B., et al. (2008). Improved Synthetic Approaches Toward 2′- O-Methyl-Adenosine and Guanosine and Their N-Acyl Derivatives. Nucleosides, Nucleotides and Nucleic Acids, 14(1-2), 225-246. Available at: [Link]

  • Lermant, A., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 10, 1045952. Available at: [Link]

  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10. Available at: [Link]

  • Jäschke, A., & Gobbo, E. (2024). Nicotinamide Riboside: What It Takes to Incorporate It into RNA. Molecules, 29(1), 1. Available at: [Link]

  • Dunin-Horkawicz, S., & Kierzek, R. (1980). A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium. Biochimica et Biophysica Acta, 629(1), 178-83. Available at: [Link]

Sources

Degradation products of 2-Chloro-6-O-methyl-inosine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-O-methyl-inosine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability and degradation of this modified nucleoside in solution. Our goal is to equip you with the scientific rationale behind experimental observations and to provide actionable protocols to ensure the integrity of your results.

Introduction

This compound is a synthetic purine nucleoside analog with significant potential in various research and therapeutic applications. As with many modified nucleosides, its stability in solution is a critical factor that can influence experimental outcomes. Understanding the potential degradation pathways and products is paramount for accurate data interpretation and for the development of robust analytical methods. This guide provides insights into the factors affecting the stability of this compound and offers systematic approaches to troubleshoot and identify potential degradation products.

Troubleshooting Guide: Unexpected Experimental Results

Encountering unexpected or inconsistent results is a common challenge in research. This section provides a structured approach to diagnosing and resolving issues that may arise from the degradation of this compound in your experiments.

Issue 1: Loss of Compound Activity or Inconsistent Biological Data

You observe a decrease in the expected biological activity of your this compound solution over time or between experimental batches.

Probable Cause:

The most likely reason for a loss of activity is the chemical degradation of the parent compound into inactive or less active species. The primary sites of degradation for this compound are the chloro group at the 2-position, the O-methyl group at the 6-position, and the N-glycosidic bond.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Loss of Activity A Inconsistent Biological Results B Hypothesize Degradation A->B C Analyze Solution by LC-MS B->C Confirm Hypothesis D Review Storage & Handling B->D Review Procedures E Identify Degradation Products C->E F Implement Corrective Actions D->F E->F G Re-test Biological Activity F->G

Caption: Workflow for troubleshooting loss of compound activity.

Step-by-Step Investigation:

  • Confirm Degradation with Analytical Chemistry: The first step is to confirm if the parent compound has degraded. High-Performance Liquid Chromatography (HPLC) is an excellent tool for this.

    • Protocol: Prepare a fresh solution of this compound and analyze it alongside the suspect solution using a validated HPLC method. A decrease in the peak area of the parent compound and the appearance of new peaks in the suspect solution are strong indicators of degradation.

    • Causality: HPLC provides a quantitative measure of the compound's purity and concentration. By comparing a fresh standard to an aged or experimental sample, you can definitively determine if the concentration of the active compound has decreased.

  • Identify Degradation Products using LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying the chemical structures of the degradation products.

    • Protocol: Analyze the degraded sample using an LC-MS system. The mass-to-charge ratio (m/z) of the new peaks will provide the molecular weights of the degradation products.

    • Expected Degradants: Based on the structure of this compound, potential degradation products include:

      • Hydrolysis of the 2-chloro group: Replacement of the chlorine with a hydroxyl group to form 6-O-methyl-xanthosine.

      • Hydrolysis of the 6-O-methyl group: Conversion to 2-chloro-inosine.

      • Cleavage of the N-glycosidic bond: This would release the modified base, 2-chloro-6-methoxyhypoxanthine, and the ribose sugar.[1]

    • Causality: The fragmentation patterns observed in the mass spectrometer can help elucidate the structure of the unknown compounds, confirming the degradation pathway.[1]

  • Review Solution Preparation and Storage:

    • pH: Acidic or basic conditions can accelerate hydrolysis. For instance, studies on similar 2'-chloro-2'-deoxy nucleosides have shown increased hydrolysis rates at a pH of 8.9.[2][3] It is advisable to prepare solutions in a neutral buffer (pH 7.0-7.4).

    • Temperature: Elevated temperatures can increase the rate of chemical degradation.[4][5] Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

    • Solvent: While DMSO is a common solvent for stock solutions, aqueous buffers are used for final experimental concentrations. The presence of water is necessary for hydrolysis.

Issue 2: Appearance of Unknown Peaks in Chromatograms

During routine analysis by HPLC, you notice new, unidentified peaks that were not present in the initial analysis of the compound.

Probable Cause:

These new peaks are likely degradation products formed during storage or the experimental procedure. The conditions of the experiment itself (e.g., elevated temperature, presence of certain reagents) could be inducing degradation.

Troubleshooting Workflow:

cluster_1 Troubleshooting: Unknown Chromatographic Peaks H Unknown Peaks in HPLC I Characterize Peaks by LC-MS/MS H->I K Compare Degradation Profiles I->K J Conduct Forced Degradation Study J->K L Modify Experimental/Storage Conditions K->L Identify Cause M Re-analyze Sample L->M

Caption: Workflow for identifying unknown chromatographic peaks.

Step-by-Step Investigation:

  • Characterize the Unknown Peaks: As with the previous issue, utilize LC-MS to determine the molecular weights of the compounds corresponding to the new peaks. This is the first step in identifying them.

  • Perform a Forced Degradation Study: To proactively identify potential degradation products and understand the compound's stability profile, a forced degradation study is recommended.[4][5][6][7] This involves subjecting the compound to various stress conditions.

    • Protocol:

      • Acidic Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at a controlled temperature (e.g., 60°C) for a defined period.

      • Basic Hydrolysis: Treat a solution with a dilute base (e.g., 0.1 M NaOH) under similar conditions.

      • Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide.

      • Thermal Degradation: Heat a solid or solution sample.

      • Photolytic Degradation: Expose the compound to UV or visible light.

    • Analysis: Analyze the samples from each stress condition by HPLC and LC-MS.

    • Causality: By intentionally degrading the compound under controlled conditions, you can generate a profile of its likely degradation products.[8] This "fingerprint" can then be compared to the unknown peaks observed in your experimental samples to aid in their identification.

  • Compare Degradation Profiles: Compare the chromatograms and mass spectra from the forced degradation study with those from your experimental samples. If the retention times and mass spectra of the unknown peaks match those of the products from a specific stress condition, you have likely identified the cause of degradation.

  • Modify and Mitigate: Once the cause of degradation is understood, you can modify your experimental protocols or storage conditions to minimize it. For example, if the degradation is acid-catalyzed, ensure all solutions are buffered to a neutral pH.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in aqueous solution?

A1: Based on its chemical structure, the most probable degradation pathways in aqueous solution are:

  • Hydrolysis of the 2-chloro substituent: This would lead to the formation of 6-O-methyl-xanthosine.

  • Hydrolysis of the 6-O-methyl ether: This would result in the formation of 2-chloro-inosine.

  • Hydrolysis of the N-glycosidic bond: This would break the bond between the purine base and the ribose sugar, yielding 2-chloro-6-methoxyhypoxanthine and D-ribose.[1]

A This compound B 6-O-methyl-xanthosine A->B Hydrolysis of C-Cl C 2-chloro-inosine A->C Hydrolysis of O-CH3 D 2-chloro-6-methoxyhypoxanthine + D-ribose A->D Hydrolysis of N-glycosidic bond

Sources

Overcoming solubility problems with 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-O-methyl-inosine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common solubility challenges encountered during experimental work. Here, we synthesize our in-depth knowledge of purine analog chemistry with practical, field-proven solutions to ensure the successful integration of this compound into your research.

Introduction to this compound

This compound is a synthetic nucleoside analog with significant potential in various research applications.[1][2] As a purine derivative, its physicochemical properties, particularly its solubility, can present challenges. This guide provides a systematic approach to addressing these issues, ensuring reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address the most common questions and issues related to the solubility of this compound in a question-and-answer format.

Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assay. What is the recommended starting solvent?

A1: Initial Dissolution in Organic Solvents is Recommended.

Like many purine analogs, this compound exhibits limited solubility in aqueous solutions.[3] Direct dissolution in aqueous buffers is often challenging and may result in incomplete solubilization or precipitation.

Expert Recommendation: We strongly advise preparing a concentrated stock solution in an appropriate organic solvent first. The most effective and commonly used solvents for purine analogs are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[4]

Protocol for Preparing a Concentrated Stock Solution:

  • Solvent Selection: Begin with high-purity, anhydrous DMSO. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[5][6]

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile, chemically resistant vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration. It is advisable to start with a slightly lower volume of solvent and add more if needed.

  • Aiding Dissolution: To facilitate dissolution, you can:

    • Vortex: Mix the solution vigorously using a vortex mixer.

    • Gentle Warming: Briefly warm the solution in a water bath at 30-40°C. Avoid excessive heat, as it may promote degradation.

    • Sonication: Use a bath sonicator for a few minutes to break up any aggregates.

  • Final Dilution: Once the compound is fully dissolved in the organic solvent, this stock solution can be serially diluted into your aqueous experimental buffer to the final working concentration.

Critical Consideration: When diluting the DMSO stock into an aqueous buffer, ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in cellular assays.

Q2: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out" and can be addressed by optimizing the dilution process and buffer composition.

Troubleshooting Steps:

  • Reduce Stock Concentration: The higher the concentration of your DMSO stock, the more likely the compound is to precipitate upon dilution into an aqueous environment. Try preparing a lower concentration DMSO stock.

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.

  • Buffer Composition:

    • pH Adjustment: The stability and solubility of nucleoside analogs can be highly pH-dependent. For instance, the related compound 2-chloroadenosine shows increased stability against acid hydrolysis.[7] It is recommended to maintain a neutral to slightly basic pH (pH 7.2-8.0) in your final aqueous buffer, as acidic conditions can promote degradation of some purine nucleosides.

    • Addition of Solubilizing Agents: In some cases, the inclusion of a small percentage of a co-solvent like ethanol or the use of non-ionic surfactants (e.g., Tween-20, Triton X-100) at low concentrations in the final buffer can improve solubility. However, compatibility with your specific assay must be verified.

Q3: What is the expected solubility of this compound in common solvents?

The table below summarizes the expected qualitative solubility. We recommend performing small-scale solubility tests to determine the optimal solvent and concentration for your specific application.

SolventExpected SolubilityRationale and Expert Notes
Dimethyl Sulfoxide (DMSO) HighA strong polar aprotic solvent, generally excellent for dissolving purine analogs.[4]
N,N-Dimethylformamide (DMF) HighSimilar to DMSO in its ability to dissolve polar organic compounds.[4]
Methanol / Ethanol ModerateMay be effective, but likely at lower concentrations than DMSO or DMF.
Water / Aqueous Buffers Low to Very LowAs a crystalline organic solid, direct dissolution in aqueous media is challenging.[1][3]
Acetonitrile Moderate to LowMay have some utility, but less common as a primary solvent for this class of compounds.
Non-polar Solvents (e.g., Hexane, Toluene) InsolubleThe polar nature of the ribose and purine moieties makes it insoluble in non-polar solvents.

Experimental Workflow for Solubility Testing:

G start Start: Small-scale solubility test solvent Select Solvent (e.g., DMSO, DMF) start->solvent weigh Weigh small amount of compound solvent->weigh add_solvent Add solvent incrementally weigh->add_solvent observe Observe for dissolution (Vortex/Warm/Sonicate) add_solvent->observe dissolved Completely Dissolved? observe->dissolved record Record approximate solubility dissolved->record Yes not_dissolved Insoluble at desired concentration dissolved->not_dissolved No

Caption: A workflow for determining the approximate solubility of this compound.

Q4: How should I store my this compound solutions to ensure stability?

A4: Proper storage is crucial to prevent degradation and maintain the integrity of your compound.

Storage Recommendations:

  • Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.[8]

  • Stock Solutions in Organic Solvents (DMSO/DMF):

    • Prepare small aliquots to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C.

    • Ensure vials are tightly sealed to prevent absorption of atmospheric water by the hygroscopic solvent.

  • Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous dilutions for each experiment from your frozen organic stock. Avoid storing aqueous solutions for extended periods, as the compound may be less stable.

Decision Tree for Solution Preparation and Storage:

G start Need to prepare a solution? stock Prepare concentrated stock in DMSO/DMF start->stock Yes working Prepare fresh working dilution in aqueous buffer stock->working store_stock Aliquot and store stock at -20°C or -80°C stock->store_stock use_working Use working solution immediately working->use_working long_term Long-term storage of aqueous solution is not recommended working->long_term

Caption: Decision-making process for preparing and storing solutions of this compound.

References

  • COLORCOM LTD. This compound. Available at: [Link]

  • Seedchem. This compound. Available at: [Link]

  • ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Available at: [Link]

  • MDPI. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Available at: [Link]

  • NCBI. Purine Analogs - Holland-Frei Cancer Medicine. Available at: [Link]

  • NCBI. Structural and functional effects of inosine modification in mRNA. Available at: [Link]

  • ResearchGate. Stability study of selected adenosine nucleosides using LC and LC/MS analyses. Available at: [Link]

  • MDPI. Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. Available at: [Link]

  • ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. Available at: [Link]

  • PubMed. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Available at: [Link]

  • NCBI. Cytosine base modifications regulate DNA duplex stability and metabolism. Available at: [Link]

  • NCBI. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Available at: [Link]

  • PubMed. Inosine and its methyl derivatives: Occurrence, biogenesis, and function in RNA. Available at: [Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2-Chloro-6-O-methyl-inosine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthesis, moving from foundational principles to practical, step-by-step protocols.

Core Synthesis Strategy & Mechanistic Insights

The most reliable and commonly employed synthetic route to this compound proceeds via a two-stage process starting from 2,6-dichloropurine. This strategy leverages the differential reactivity of the C6 and C2 positions on the purine ring.

  • Stage 1: Selective C6-Methoxylation: The C6 position of 2,6-dichloropurine is significantly more electrophilic than the C2 position. This allows for a highly selective nucleophilic aromatic substitution (SNAr) with a methoxide source to yield the key intermediate, 2-chloro-6-methoxypurine.[1]

  • Stage 2: N9-Regioselective Glycosylation: The 2-chloro-6-methoxypurine intermediate is then coupled with a protected ribose derivative. This step, typically a Vorbrüggen-type reaction, requires careful control to ensure the desired N9 isomer is formed preferentially over the N7 isomer.[2]

Below is a diagram illustrating this primary synthetic pathway.

Synthesis_Pathway cluster_0 Stage 1: Selective Methoxylation cluster_1 Stage 2: Glycosylation & Deprotection 2_6_Dichloropurine 2,6-Dichloropurine Intermediate 2-Chloro-6-methoxypurine 2_6_Dichloropurine->Intermediate  NaOCH₃, MeOH  Reflux Coupling N9-Glycosylation Intermediate->Coupling Protected_Ribose Protected Ribose (e.g., Tri-O-benzoyl) Protected_Ribose->Coupling Protected_Inosine Protected This compound Coupling->Protected_Inosine  Silylation (BSA)  Lewis Acid (SnCl₄) Final_Product This compound Protected_Inosine->Final_Product  Deprotection  (e.g., NaOCH₃/MeOH)

Caption: Primary synthetic pathway for this compound.

Troubleshooting Guide & Optimization FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Stage 1: Selective Methoxylation

Q: I am getting a low yield of 2-chloro-6-methoxypurine. What are the likely causes and solutions?

A: Low yields in this step typically stem from three main areas: incomplete reaction, reagent quality, or side reactions.

  • Cause 1: Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure you are using a sufficient excess of sodium methoxide (typically 1.1-1.2 equivalents). The reaction should be heated to reflux (around 80°C in methanol) and monitored by TLC until the starting material is consumed.[3] Anhydrous conditions are critical; moisture will consume the methoxide reagent.

  • Cause 2: Reagent Quality: The sodium methoxide may have decomposed, or the 2,6-dichloropurine may be impure.

    • Solution: Use freshly opened or properly stored sodium methoxide. If using a solution, ensure it has been recently titrated. Verify the purity of your starting 2,6-dichloropurine by melting point or an appropriate analytical technique.

  • Cause 3: Side Reactions: While generally selective, forcing conditions (very high temperatures or prolonged reaction times) can lead to some substitution at the C2 position or other degradation pathways.

    • Solution: Adhere to the recommended reaction temperature and monitor the reaction closely. Once the starting material is consumed, cool the reaction promptly to prevent the formation of byproducts.

Q: Why is the methoxylation selective for the C6 position over the C2 position?

A: The selectivity is governed by the electronic properties of the purine ring system. The C6 position is more electron-deficient (more electrophilic) than the C2 position, making it more susceptible to nucleophilic attack by the methoxide ion.[1] This inherent reactivity allows for a clean and high-yielding selective substitution under controlled conditions.

Stage 2: Glycosylation

Q: My glycosylation reaction is producing a mixture of N9 and N7 isomers. How can I improve the N9 regioselectivity?

A: Achieving high N9 selectivity is the most critical challenge in this step. The ratio of N9 (thermodynamically favored) to N7 (kinetically favored) isomers is highly dependent on the reaction conditions.

  • Mechanism: The reaction proceeds through a silylated purine intermediate, which is then activated by a Lewis acid. The choice of solvent and catalyst is paramount.

  • Optimization Strategies:

    • Solvent Choice: Less polar solvents tend to favor the formation of the N9 isomer.[4] While solvents like acetonitrile are common, exploring alternatives like THF or 2-methyltetrahydrofuran could improve selectivity.[4]

    • Lewis Acid Catalyst: Tin tetrachloride (SnCl₄) is a widely used and effective catalyst for promoting N9 glycosylation in Vorbrüggen reactions.[2] Using an optimal stoichiometry (typically 1.5-2.1 equivalents) is crucial; insufficient catalyst will result in poor conversion.[2]

    • Temperature Control: Adding the Lewis acid at a low temperature (e.g., 0°C or even -78°C) before warming to the final reaction temperature can sometimes improve selectivity by controlling the initial rate of reaction.[5]

Q: What are the best protecting groups for the ribose moiety, and why?

A: Acetyl (Ac) and benzoyl (Bz) groups are the most common and effective protecting groups for the hydroxyl functions of the ribose sugar.[1]

  • Function: They protect the hydroxyls from reacting with the Lewis acid or participating in unwanted side reactions during the glycosylation step.

  • Choice: Benzoyl groups are generally more robust and can provide better stereocontrol, but their removal requires stronger basic conditions (e.g., sodium methoxide in methanol). Acetyl groups are more labile and can be removed under milder conditions (e.g., ammonia in methanol), but may be less stable during the coupling reaction. The choice depends on the overall stability of your molecule and the desired deprotection conditions.

Protecting GroupCommon PrecursorDeprotection ConditionsAdvantages/Disadvantages
Benzoyl (Bz) 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseNaOCH₃ in anhydrous MeOHRobust, good stereocontrol; Requires stronger basic conditions.
Acetyl (Ac) 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseSaturated NH₃ in MeOHMilder removal; Can be more labile during coupling.
Table 1: Comparison of Common Ribose Protecting Groups

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 2-Chloro-6-methoxypurine
  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloropurine (1.0 eq).

  • Add anhydrous methanol (approx. 15 mL per 1 g of starting material).

  • To this suspension, add a 25% solution of sodium methoxide in methanol (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 80°C) and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, cool the mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the precipitate with a small amount of ice-cold methanol and dry under vacuum to afford 2-chloro-6-methoxypurine as a white solid.[3] (Expected yield: >90%).

Protocol 2: Synthesis of this compound
  • Silylation: In a dry flask under an inert atmosphere, suspend 2-chloro-6-methoxypurine (1.0 eq) in anhydrous acetonitrile. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (approx. 3.0 eq) and heat at reflux for 1 hour to obtain a clear solution.

  • Coupling: Cool the solution to 0°C. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile.

  • Add the protected ribose solution to the silylated purine solution.

  • Add SnCl₄ (1.5 eq) dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification (Protected): Purify the crude residue by silica gel column chromatography to isolate the protected N9 isomer.

  • Deprotection: Dissolve the purified protected nucleoside in anhydrous methanol. Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 25% solution) and stir at room temperature until the reaction is complete (monitor by TLC).

  • Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8) or by careful addition of acetic acid.

  • Final Purification: Filter the resin and concentrate the filtrate. The final product can be purified by crystallization from a suitable solvent (e.g., water or ethanol) or by reverse-phase HPLC.

Troubleshooting Workflow

Use the following decision tree to diagnose and solve common synthesis problems.

Troubleshooting_Workflow Start Problem Detected: Low Yield or Impure Product Check_Step Which step has the issue? Start->Check_Step Methoxylation Stage 1: Methoxylation Check_Step->Methoxylation Stage 1 Glycosylation Stage 2: Glycosylation Check_Step->Glycosylation Stage 2 Check_SM Starting material (SM) remaining? Methoxylation->Check_SM SM_Yes Incomplete Reaction Check_SM->SM_Yes Yes SM_No Multiple Spots on TLC Check_SM->SM_No No Incomplete_Sol Solution: - Check NaOCH₃ quality/amount - Ensure anhydrous conditions - Increase reaction time/temp SM_Yes->Incomplete_Sol Multiple_Spots_Sol Solution: - Check for C2-substituted byproduct - Avoid prolonged heating - Re-purify starting material SM_No->Multiple_Spots_Sol Check_Isomers N7/N9 Isomers formed? Glycosylation->Check_Isomers Isomers_Yes Poor Regioselectivity Check_Isomers->Isomers_Yes Yes Isomers_No Low Conversion/ Deprotection Issue Check_Isomers->Isomers_No No Isomers_Sol Solution: - Use less polar solvent (THF) - Ensure optimal SnCl₄ amount - Control temperature during addition Isomers_Yes->Isomers_Sol Low_Conversion_Sol Solution: - Check silylation step (BSA) - Verify catalyst activity - For deprotection: ensure sufficient  base and reaction time Isomers_No->Low_Conversion_Sol

Caption: A decision tree for troubleshooting common synthesis issues.

Analytical Quality Control

Q: What analytical techniques are essential for this synthesis?

A: A multi-technique approach is crucial for ensuring the quality and identity of your compound.

  • Thin-Layer Chromatography (TLC): Essential for real-time monitoring of reaction progress for all steps.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to resolve N7/N9 isomers during optimization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation. Key signals include the anomeric proton (H-1') of the ribose, which confirms the β-configuration, and distinct shifts for the purine protons that differentiate N9 and N7 isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the intermediate and final product, providing crucial validation of success.[1]

References

  • Mikhailopulo, I. A., et al. (2019). The chemoenzymatic synthesis of clofarabine and related 2′-deoxyfluoroarabinosyl nucleosides. ResearchGate. [Link]

  • Robins, M. J., et al. (1981). Nucleic acid related compounds. 36. Synthesis of the 2′-O-methyl and 3′-O-methyl ethers of guanosine and 2-aminoadenosine and correlation of O'-methyl nucleoside conformation by carbon-13 nmr. Canadian Journal of Chemistry. [Link]

  • Džoganová, M., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health (PMC). [Link]

  • Džoganová, M., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]

  • Ponomareva, E. A., et al. (2021). Enzymatic Synthesis of Arabinoside from Low-Cost Nucleoside by a Cascade of Enzymes. ResearchGate. [Link]

  • Inoue, H., et al. (1987). O-Methyl derivatives of the common ribonucleosides except for guanosine were synthesized via the 2'-O-methylation of appropriately-protected nucleosides with CH3I in the presence of Ag2O. Nucleic Acids Research. [Link]

  • Eldrup, A. B., et al. (2004). Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents. National Institutes of Health. [Link]

  • Nishiyama, Y., et al. (2022). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. National Institutes of Health (PMC). [Link]

  • Kumar, P., et al. (2012). Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives. National Institutes of Health. [Link]

  • Sanghvi, Y. S., et al. (2000). Improved Synthetic Approaches Toward 2′-O-Methyl-Adenosine and Guanosine and Their N-Acyl Derivatives. ResearchGate. [Link]

  • Robins, M. J., et al. (1979). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry. [Link]

  • Pagano, A. R., et al. (2022). Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine. National Institutes of Health (PMC). [Link]

  • Stepanova, D. S., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. National Institutes of Health. [Link]

  • Rao, T. S., et al. (2003). An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine using diazomethane and the catalyst stannous chloride. PubMed. [Link]

Sources

Troubleshooting unexpected results in 2-Chloro-6-O-methyl-inosine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-O-methyl-inosine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this modified nucleoside. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and unexpected results in your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions about this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 15465-92-6) is a synthetic purine nucleoside analog.[1][2] It serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of antiviral and anticancer agents. Its chemical structure allows for further modifications at the 2 and 6 positions of the purine ring, making it a versatile building block for creating a diverse library of nucleoside analogs.

Q2: How should I store this compound?

A2: For long-term stability, this compound should be stored at or below -15°C with the container tightly sealed.[3] For short-term storage of stock solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

Q3: What are the best solvents for dissolving this compound?

A3: While specific solubility data for this compound is not extensively published, based on its structure and related compounds, it is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For biological assays, preparing a concentrated stock solution in DMSO is a common practice.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions is highly dependent on pH. A related compound, 2-chloro-2'-deoxyadenosine, demonstrates significant degradation under acidic conditions (pH 1-2), while it is relatively stable at neutral and basic pH.[4] It is therefore crucial to maintain a neutral or slightly basic pH for your experimental buffers to avoid hydrolysis of the glycosidic bond or other degradation pathways.

II. Troubleshooting Guide: Unexpected Experimental Results

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format, providing potential causes and actionable solutions.

A. Synthesis and Purification Issues

Q5: My synthesis of a derivative from this compound is resulting in a low yield and multiple unidentified byproducts. What could be the cause?

A5: Low yields and the formation of byproducts in nucleoside chemistry are common challenges. Several factors could be contributing to this issue:

  • Instability of the Starting Material: As mentioned, this compound can be sensitive to acidic conditions. Ensure your reaction is not generating acidic byproducts that could lead to its degradation.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, in substitution reactions at the 6-position, the methoxy group can be displaced. The reaction conditions need to be optimized to favor the desired transformation.

  • Presence of Water: Many reactions in nucleoside synthesis are moisture-sensitive. Ensure all your solvents and reagents are anhydrous.

  • Side Reactions: The purine ring has multiple reactive sites. Protecting groups may be necessary to prevent unwanted reactions at other positions.

Troubleshooting Workflow:

cluster_synthesis Low Yield & Byproducts start Problem: Low Yield check_stability Verify Starting Material Stability (pH, Temp) start->check_stability optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp) check_stability->optimize_conditions If Stable end_good Improved Yield check_stability->end_good If Unstable, Address anhydrous_tech Ensure Anhydrous Conditions optimize_conditions->anhydrous_tech If Optimized protecting_groups Consider Protecting Groups anhydrous_tech->protecting_groups If Dry protecting_groups->end_good If Applied

Caption: Troubleshooting workflow for low yield in synthesis.

Q6: I am having difficulty purifying my this compound derivative. What purification strategies are recommended?

A6: Purification of nucleoside analogs often requires chromatographic techniques due to the presence of structurally similar impurities.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating nucleoside analogs from starting materials and byproducts. A gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid, is commonly used.

  • Flash Column Chromatography: For larger scale purifications, silica gel column chromatography can be effective. A solvent system of dichloromethane/methanol or ethyl acetate/hexane is a good starting point.

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for achieving high purity.

B. Analytical and Characterization Challenges

Q7: The NMR spectrum of my synthesized compound is complex and difficult to interpret. How can I confirm the structure of my this compound derivative?

A7: The NMR spectra of nucleoside analogs can indeed be complex due to the presence of multiple chiral centers and potential for rotamers.

  • 1D and 2D NMR Techniques: In addition to standard 1D ¹H and ¹³C NMR, two-dimensional techniques are invaluable.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the ribose ring.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for confirming the attachment of substituents to the purine ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula of your compound. Fragmentation patterns can also provide structural clues.

  • Comparison to Known Compounds: If available, comparing your spectral data to that of similar, published compounds can aid in assignment.[5]

NMR Data for a Related Compound (2-Chloroadenosine):

ProtonChemical Shift (ppm) in DMSO-d6
H-8~8.4
H-1'~5.8 (d)

Note: Chemical shifts can vary depending on the solvent and substituents.

C. Inconsistent Results in Biological Assays

Q8: I am observing high variability in my cell-based assay results when using this compound. What could be the cause?

A8: Variability in cell-based assays can stem from multiple sources, from the compound itself to the assay protocol.

  • Compound Stability in Media: As discussed, the stability of this compound is pH-dependent. The pH of your cell culture medium can change over time due to cellular metabolism. It's important to ensure the compound remains stable for the duration of your assay.

  • Solubility Issues: If the compound precipitates out of the media at the working concentration, this will lead to inconsistent dosing. Always visually inspect your media after adding the compound.

  • Cell Health and Passage Number: The health and passage number of your cells can significantly impact their response to treatment. Use cells within a consistent passage range and ensure they are healthy before starting the experiment.

  • Assay Timing: The timing of your analysis can be critical. For example, if you are measuring cytotoxicity, analyzing too early or too late can miss the optimal window of response.

Experimental Workflow for a Cell-Based Assay:

cluster_assay Cell-Based Assay Workflow start Start cell_prep Prepare Healthy Cells (Consistent Passage) start->cell_prep compound_prep Prepare Fresh Compound Dilutions cell_prep->compound_prep dosing Dose Cells compound_prep->dosing incubation Incubate for Predetermined Time dosing->incubation readout Perform Assay Readout incubation->readout end Analyze Data readout->end

Caption: A typical workflow for a cell-based assay.

III. Key Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Protocol 1: Preparation of a Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, RNase/DNase-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Aseptically weigh the desired amount of powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Read the plate on a suitable plate reader (absorbance for MTT, luminescence for CellTiter-Glo®).

  • Data Analysis:

    • Subtract the background reading (medium only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the results and calculate the IC50 value.

IV. References

  • PubChem. (n.d.). 2-Chloroinosine. Available at: [Link]

  • Makino, K., Sakata, G., & Morimoto, K. (n.d.). SYNTHESIS OF NOVEL 6-SUBSTITUTED 2-CHLORO-3-METHYLQUINOXALINES.

  • Modomics. (n.d.). 2'-O-methylinosine (Im). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Adenosine, 2-chloro- (CAS 146-77-0). Available at: [Link]

  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum immunologiae et therapiae experimentalis, 42(1), 13–15.

  • Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10.

  • Antonov, K. V., et al. (2023). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. International Journal of Molecular Sciences, 24(11), 9697.

  • Franck-Mokross, A. C., & Schmidt, E. (1998). Simultaneous degradation of chloro- and methyl-substituted aromatic compounds: competition between Pseudomonas strains using the ortho and meta pathway or the ortho pathway exclusively. Applied microbiology and biotechnology, 50(2), 233–240.

  • Samuele, A., et al. (2014). Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. Journal of medicinal chemistry, 57(12), 5212–5225.

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]

  • Chow, S., et al. (2003). Novel synthesis of 2'-O-methylguanosine. Bioorganic & medicinal chemistry letters, 13(10), 1631–1634.

  • Stejskal, S., et al. (2025). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. RNA (New York, N.Y.), 31(4), 514–528.

  • Liu, Z., et al. (2014). Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. Applied and environmental microbiology, 80(13), 3845–3853.

  • Akhmedov, N. G., et al. (2013). A conformational NMR analysis of methymycin aglycones: complete and unambiguous assignments of stereochemically diverse glycosylated methymycin analogs by 1D and 2D NMR techniques and molecular modeling. Magnetic resonance in chemistry : MRC, 51(3), 156–167.

  • Pandey, P. P., et al. (2014). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PloS one, 9(7), e100015.

  • World Anti-Doping Agency. (2019, June 1). The Prohibited List. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-methanol. Available at: [Link]

  • Beier, M., et al. (2021). Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences. The Journal of organic chemistry, 86(6), 4489–4502.

  • Feng, Y., et al. (2022). Identification of Inosine and 2′- O -Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography–Tandem Mass Spectrometry Analysis. Analytical chemistry, 94(11), 4747–4755.

  • Moongngarm, A., & Loypimai, P. (2020). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Journal of Food Processing and Preservation, 44(4).

  • Li, Y., et al. (2022). Identification of Inosine and 2'-O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical chemistry, 94(11), 4747–4755.

  • Shaik, I. H., et al. (2001). The effect of variations in pH and temperature on stability of melatonin in aqueous solution. Journal of pineal research, 31(2), 155–158.

  • Khan, F. N., et al. (2011). (2-Chloro-6-methylquinolin-3-yl)methanol. Acta crystallographica. Section E, Structure reports online, 67(Pt 5), o1135.

  • PubChem. (n.d.). 2'-O-methylinosine. Available at: [Link]

  • Moongngarm, A., Loypimai, P., & Ruttanaporn, C. (2020). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Journal of Food Processing and Preservation, 44(4).

  • Worek, F., Szinicz, L., & Reithmeier, M. (1990). Study on the stability of the oxime HI 6 in aqueous solution. Archiv für Toxikologie, 64(6), 493–495.

Sources

Technical Support Center: Purity Assessment of 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, as a Senior Application Scientist, here is the technical support center guide for assessing the purity of 2-Chloro-6-O-methyl-inosine.

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for determining the purity of this critical nucleoside analog. As a modified purine nucleoside, its purity is paramount for the accuracy and reproducibility of experimental results.

This center provides answers to frequently asked questions, detailed troubleshooting guides for common analytical techniques, and step-by-step experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What are the most common potential impurities in a sample of this compound?

A1: Impurities typically arise from the synthetic route or degradation. While the exact profile depends on the specific manufacturing process, you should anticipate the following:

  • Starting Materials: Unreacted precursors such as inosine, 2-chloroinosine, or 6-O-methyl-inosine.

  • Reaction By-products: Isomeric impurities (e.g., methylation at a different position), or products from incomplete chlorination or methylation.

  • Degradation Products: Hydrolysis of the glycosidic bond, leading to the free base (2-chloro-6-methoxyhypoxanthine) and ribose.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, DMF, acetonitrile).[1]

Q2: Which analytical technique is most appropriate for my needs?

A2: The choice of technique depends on your specific goal, whether it's routine quality control, absolute purity determination, or impurity identification. A multi-technique approach is often the most comprehensive.

Parameter HPLC-UV qNMR (¹H) LC-MS TLC-Densitometry
Principle Chromatographic separation based on polarity, with UV detection.[2][3]Intrinsic quantitative relationship between NMR signal intensity and the number of protons.[4]Chromatographic separation coupled with mass-based detection for identification and quantification.[4]Chromatographic separation on a planar surface with densitometric quantification.[4]
Primary Use Routine purity testing (% area) and quantification of known impurities.Absolute purity determination (mass %) without a specific reference standard for the analyte.[4]Impurity identification, profiling of unknown impurities, and trace-level quantification.[4][5]Rapid, qualitative, and semi-quantitative screening.[4]
Limit of Detection (LOD) ~0.01%~0.1%< 0.001%~0.1%
Key Advantage High precision, widely available, robust for QC.Primary method, high accuracy for absolute quantification.High sensitivity and specificity for identifying unknowns.Fast, low cost, good for reaction monitoring.

Q3: What is a typical acceptable purity level for this compound?

A3: The required purity level is dictated by the intended application.

  • Screening & In-vitro Assays: >95% purity is often acceptable.

  • Cell-based Assays & Pre-clinical Studies: >98% purity is strongly recommended to avoid confounding results from impurities.

  • Analytical Reference Standard: The highest possible purity (>99.5%), fully characterized with a certificate of analysis, is required.[6]

Part 2: Troubleshooting Guides by Technique

This section provides solutions to common problems encountered during analysis.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: My chromatogram shows significant peak tailing for the main compound. What is the cause and solution?

  • Cause: Secondary interactions between the basic purine ring and residual acidic silanols on the silica-based C18 column. This is a common issue with amine-containing compounds.

  • Solution:

    • Modify Mobile Phase: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to mask the silanol groups.

    • Lower pH: Add an acid like 0.1% formic acid or phosphoric acid to the mobile phase.[7] This protonates the analyte, which can sometimes improve peak shape. Formic acid is recommended if the eluent will be analyzed by mass spectrometry.[7]

    • Use a Different Column: Employ a column with end-capping or a different stationary phase (e.g., a modern base-deactivated column) designed to minimize silanol interactions.

Q: I am observing drifting retention times in my HPLC runs. Why is this happening?

  • Cause: This usually indicates an unstable chromatographic system.

  • Solution:

    • Insufficient Column Equilibration: Ensure the column is equilibrated with the mobile phase for at least 10-20 column volumes before the first injection, especially when using buffers.[8]

    • Mobile Phase Instability: If using a buffered mobile phase, prepare it fresh daily to prevent microbial growth or precipitation. Ensure solvents are thoroughly mixed.[9]

    • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as viscosity and retention are temperature-dependent.[9]

    • Pump or Leak Issues: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[8][9]

Quantitative NMR (qNMR) Troubleshooting

Q: The integral values for my analyte and internal standard are inconsistent across replicates. What should I do?

  • Cause: This can stem from poor sample preparation, incorrect acquisition parameters, or processing errors.

  • Solution:

    • Ensure Complete Dissolution: Visually inspect the sample to confirm that both the analyte and the internal standard have fully dissolved in the deuterated solvent.[10] Use a vortex mixer to ensure a homogeneous solution.[10]

    • Check Relaxation Delay (d1): The recycle delay (d1) must be long enough for all relevant protons (in both the analyte and standard) to fully relax. A common rule of thumb is to set d1 to at least 5 times the longest T1 relaxation time of the protons being integrated.

    • Optimize Phasing and Baseline Correction: Manually and carefully phase the spectrum and apply a robust baseline correction algorithm. Poor baseline can significantly affect integration accuracy.

    • Select Clear, Overlap-Free Signals: Choose signals for integration that are well-resolved and do not overlap with analyte, standard, or impurity signals.[10]

Q: My sample won't dissolve completely in common deuterated solvents like CDCl₃ or D₂O. What are my options?

  • Cause: this compound has multiple polar functional groups, affecting its solubility.

  • Solution:

    • Use a More Polar Aprotic Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for dissolving polar nucleoside analogs.[5]

    • Try Deuterated Methanol (CD₃OD): This is another good option for polar compounds.

    • Avoid Heating (If Possible): Try to achieve dissolution at room temperature. Heating can potentially cause degradation, altering the purity profile you are trying to measure.[10]

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting

Q: I am getting a very low signal or no ionization for my compound in ESI mode. How can I improve it?

  • Cause: The ionization efficiency of a molecule depends on its ability to accept a proton (positive mode) or lose a proton (negative mode), which is influenced by the mobile phase composition.

  • Solution:

    • Optimize Mobile Phase pH: For positive mode ESI ([M+H]⁺), which is typical for nucleosides, adding a small amount of an acid like 0.1% formic acid to the mobile phase can significantly enhance protonation and signal intensity.[11]

    • Try Different Ionization Modes: While ESI is common, consider Atmospheric Pressure Chemical Ionization (APCI) if ESI fails, as it can be more effective for less polar compounds.[12][13]

    • Check Source Parameters: Optimize MS source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for your specific compound.[5]

Part 3: Experimental Protocols

These protocols provide a starting point for method development. Optimization will be required for your specific instrumentation and sample.

Protocol 1: Purity by Reverse-Phase HPLC (RP-HPLC)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.[4]

  • Analysis: Inject the sample. Purity is typically calculated based on the area percentage of the main peak relative to the total peak area of all observed peaks.

Protocol 2: Absolute Purity by Quantitative ¹H-NMR (qNMR)
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆).

    • Certified internal standard (IS) with known purity (e.g., maleic acid, dimethyl sulfone). The IS must be soluble in the same solvent and have signals that do not overlap with the analyte.[5][10]

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a clean vial.[5]

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.[5] Document the exact weights.[14]

    • Add ~0.7 mL of the deuterated solvent to the vial.[15]

    • Ensure complete dissolution using a vortex mixer.

    • Filter the solution into a clean, dry 5 mm NMR tube.[16]

  • NMR Acquisition Parameters (Example):

    • Pulse Program: Standard 90° pulse.

    • Acquisition Time (aq): ~3-4 seconds.

    • Relaxation Delay (d1): 30 seconds (ensure this is >5x T1 of the slowest relaxing proton).

    • Number of Scans (ns): 8 or 16 (balance between signal-to-noise and experiment time).

    • Temperature: 25 °C (regulated).[14]

  • Data Processing & Calculation:

    • Process the spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte (Int_analyte) and a well-resolved signal from the internal standard (Int_IS).

    • Calculate the purity using the following formula:

    
    
    

    Where: N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard.

Protocol 3: Impurity Identification by LC-MS
  • LC System: Use the same LC method as described in Protocol 1 to ensure chromatographic compatibility.

  • Mass Spectrometer: Couple the LC outlet to an ESI-equipped mass spectrometer.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[5]

    • Scan Range: m/z 100-1000.[5]

    • Capillary Voltage: 3.5 kV.[5]

    • Drying Gas Temperature: 325 °C.[5]

  • Data Analysis:

    • Identify the [M+H]⁺ ion for the main peak (expected m/z for C₁₁H₁₃ClN₄O₅ is ~317.06).

    • For each impurity peak in the chromatogram, extract the mass spectrum.

    • Propose structures for impurities based on their m/z values, comparing them to potential starting materials, by-products, and degradation products.

Part 4: Visualization of Integrated Purity Workflow

A comprehensive assessment of purity requires an integrated approach. The following workflow illustrates how different techniques can be combined for a complete characterization of your this compound sample.

PurityWorkflow cluster_start Initial Analysis cluster_screening Screening & Routine QC cluster_quant Absolute Quantification cluster_id Impurity Identification Start Sample of This compound HPLC_UV Run RP-HPLC-UV (Protocol 1) Start->HPLC_UV Decision1 Purity > 98%? No major unknown peaks? HPLC_UV->Decision1 Result1 Determine Absolute Purity (% w/w) Decision1->Result1 Yes LCMS Run LC-MS (Protocol 3) Decision1->LCMS No qNMR Perform qNMR (Protocol 2) qNMR->Result1 LCMS->qNMR Result2 Identify Unknown Impurities by m/z LCMS->Result2

Caption: Integrated workflow for purity assessment.

References

  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]

  • Cole, R. B. (1996). Processes that affect electrospray ionization-mass spectrometry of nucleobases and nucleosides. Journal of the American Society for Mass Spectrometry, 7(11), 1106-8. [Link]

  • Lipka, E., et al. (2004). HPLC Separation and Determination of Enantiomeric Purity of Novel Nucleoside Analogs, on Cyclodextrin Chiral Stationary Phases, Using Reversed and Polar Organic Modes. Analytical Letters, 37(3). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(20), 7035. [Link]

  • Wilson, M. S., Dzidic, I., & McCloskey, J. A. (1971). Chemical ionization mass spectrometry of nucleosides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 240(4), 623-6. [Link]

  • Wang, P., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • University of Ottawa. How to make an NMR sample. [Link]

  • Wilson, M. S., & McCloskey, J. A. (1975). Chemical ionization mass spectrometry of nucleosides. Mechanisms of ion formation and estimations of proton affinity. Journal of the American Chemical Society, 97(12), 3436-44. [Link]

  • Borges, A., et al. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]

  • SIELC Technologies. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

  • Seley-Radtke, K. L., et al. (2011). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & Medicinal Chemistry Letters, 21(1), 221-5. [Link]

  • Phenomenex. HPLC Troubleshooting Guide. [Link]

  • Current Protocols in Nucleic Acid Chemistry. (2001). Base Composition Analysis of Nucleosides Using HPLC. PubMed. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Chrom-Help. HPLC Troubleshooting Guide. [Link]

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 1(3), 302-10. [Link]

  • ResearchGate. NMR spectra of contaminated 6 and the impurity e. [Link]

  • NIST. 2-Chloro-3-cyano-6-methylpyridine. [Link]

  • Liu, H., et al. (2022). Identification of Inosine and 2'-O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 94(11), 4747-4755. [Link]

  • Gimalova, F. A., et al. (2023). Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy. International Journal of Molecular Sciences, 24(11), 9697. [Link]

  • ResearchGate. Identification of Inosine and 2′- O -Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography–Tandem Mass Spectrometry Analysis | Request PDF. [Link]

  • bioRxiv. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. [Link]

  • PubMed. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. [Link]

  • PubChem. 2'-O-methylinosine. [Link]

  • PubMed Central. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. [Link]

  • PubChem. SID 381990237. [Link]

  • PubChem. SID 322091962. [Link]

  • Kuujia.com. Cas no 15465-92-6 (this compound). [Link]

  • ResearchGate. What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?[Link]

  • PubChem. 2-Chloro-6-methylquinoline-3-methanol. [Link]

  • PubMed Central. (2-Chloro-6-methylquinolin-3-yl)methanol. [Link]

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Preventing hydrolysis of 2-Chloro-6-O-methyl-inosine during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Chloro-6-O-methyl-inosine. This document is intended for researchers, scientists, and drug development professionals to provide expert guidance on preventing the hydrolysis of this critical nucleoside analog during experimental procedures. As a sensitive molecule, understanding its stability profile is paramount to ensuring the integrity and reproducibility of your results. This guide offers in-depth answers to frequently asked questions and troubleshooting advice, grounded in established principles of nucleoside chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during experiments?

The principal degradation pathway for this compound is hydrolysis. This reaction typically involves the cleavage of the N-glycosidic bond that connects the 2-chloro-6-methoxy-hypoxanthine base to the ribose sugar. This process is significantly accelerated under acidic conditions. A secondary, slower hydrolysis of the 6-methoxy group to a hydroxyl group, forming 2-chloroinosine, can also occur, particularly under more stringent conditions.

The susceptibility of the N-glycosidic bond to acid-catalyzed hydrolysis is a known characteristic of purine nucleosides. The protonation of the purine ring system, particularly at the N7 position, weakens the C1'-N9 bond, making it more susceptible to nucleophilic attack by water.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is highly dependent on the pH of the solution. Based on studies of structurally similar nucleoside analogs, such as 2-chloro-2'-deoxyadenosine, the compound is expected to be most stable in neutral to basic conditions (pH 7 and above) and significantly less stable in acidic environments.[1]

For instance, a study on 2-chloro-2'-deoxyadenosine demonstrated that at 37°C, the compound is stable at neutral and basic pH. However, at pH 2, only 13% of the compound remained after 6 hours, with a half-life of 1.6 hours. At pH 1, the degradation was even more rapid, with a half-life of only 0.37 hours.[1] While these values are for a related deoxyadenosine analog, they strongly suggest that maintaining a pH above neutral is critical for preventing the hydrolysis of this compound.

Table 1: Estimated pH-Dependent Stability of this compound in Aqueous Solution

pH Range Expected Stability Primary Hydrolysis Pathway Recommendations
< 6 Low Rapid cleavage of the N-glycosidic bond. Avoid acidic buffers (e.g., citrate, acetate below pH 6).
6 - 7.5 Moderate Slow hydrolysis of the N-glycosidic bond. Use for short-term experiments only. Buffer choice is critical.

| > 7.5 | High | Minimal hydrolysis. | Ideal for storage and most experimental conditions. |

Q3: What are the recommended solvents and buffer systems for dissolving and using this compound?

To minimize hydrolysis, the choice of solvent and buffer is crucial.

  • Initial Dissolution: For preparing stock solutions, the use of anhydrous aprotic polar solvents is highly recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable choices as they are less likely to participate in hydrolysis reactions compared to protic solvents like water or methanol.

  • Aqueous Buffers: When aqueous systems are necessary for your experiment, it is imperative to use buffers that maintain a neutral to slightly basic pH.

    • Recommended Buffers: Phosphate-buffered saline (PBS) at pH 7.4, HEPES (pH 7.0-8.0), or Tris-HCl (pH 7.5-8.5) are excellent choices.

    • Buffers to Avoid: Acidic buffers such as citrate or acetate should be avoided, as they will accelerate the degradation of the compound.

  • Aqueous Solutions: If the compound must be dissolved directly in an aqueous solution, use high-purity, nuclease-free water and adjust the pH to the neutral or slightly basic range if necessary. Prepare these solutions fresh before each experiment.

Troubleshooting Guide

Problem: Inconsistent or lower-than-expected experimental results.

This is a common issue when working with sensitive compounds and can often be traced back to the degradation of this compound.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Inconsistent Results Observed check_stock 1. Verify Stock Solution Integrity start->check_stock check_ph 2. Confirm Experimental pH start->check_ph check_temp 3. Evaluate Temperature Exposure start->check_temp check_time 4. Assess Incubation Time start->check_time reprepare_stock Action: Prepare Fresh Stock in Anhydrous DMSO check_stock->reprepare_stock Degradation suspected? adjust_buffer Action: Switch to Neutral/Basic Buffer (e.g., PBS pH 7.4) check_ph->adjust_buffer pH < 7? minimize_heat Action: Minimize Heat Exposure; Use Ice check_temp->minimize_heat Prolonged heat? reduce_time Action: Shorten Incubation or Prepare Samples Just Before Use check_time->reduce_time Extended incubation? resolve Problem Resolved reprepare_stock->resolve adjust_buffer->resolve minimize_heat->resolve reduce_time->resolve

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Troubleshooting Protocol:

  • Verify Stock Solution Integrity:

    • Action: If your stock solution was prepared in an aqueous buffer or has been stored for an extended period, it is advisable to prepare a fresh stock solution in anhydrous DMSO.

    • Rationale: DMSO is an aprotic solvent and will prevent hydrolysis during storage. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Confirm Experimental pH:

    • Action: Measure the pH of your experimental buffers and solutions. If the pH is below 7.0, switch to a recommended buffer system like PBS (pH 7.4) or HEPES (pH 7.5).

    • Rationale: As detailed in the FAQs, acidic conditions are the primary driver of hydrolysis for this compound.

  • Evaluate Temperature and Incubation Time:

    • Action: Minimize the exposure of the compound to elevated temperatures. If your protocol involves heating steps, consider if they can be shortened or performed at a lower temperature. Similarly, long incubation times, even at room temperature, can lead to degradation.

    • Rationale: Hydrolysis is a chemical reaction, and its rate is generally increased at higher temperatures.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Under a fume hood, add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Monitoring Hydrolysis via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is adapted from a method for the related compound 2-chloro adenosine and may require optimization for this compound.[2]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a pH 7.4 phosphate buffer. A gradient elution may be necessary to resolve the parent compound from its hydrolysis products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Procedure:

    • Prepare samples of this compound in the buffer system and conditions you wish to test (e.g., different pH values, temperatures).

    • At various time points, inject an aliquot of the sample into the HPLC system.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to the hydrolysis products. The primary hydrolysis product, 2-chloro-6-methoxy-hypoxanthine, will have a different retention time.

Visualizing the Hydrolysis Pathway

hydrolysis_pathway parent This compound product1 2-Chloro-6-methoxy-hypoxanthine parent->product1  N-Glycosidic Bond Cleavage (Major) (Acid-Catalyzed) product2 Ribose product3 2-Chloroinosine parent->product3  6-O-Demethylation (Minor)

Caption: Major and minor hydrolysis pathways of this compound.

References

  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13–15. [Link]

  • A Validated RP-HPLC Method for the Determination of 2-chloro adenosine and its Related Substances in Drug Substance. Journal of Chemical and Pharmaceutical Research, 2014, 6(7):55-61. [Link]

  • COLORCOM LTD. This compound. [Link]

Sources

Identifying and minimizing byproducts in 2-Chloro-6-O-methyl-inosine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Chloro-6-O-methyl-inosine

Document ID: TSC-CMIN-2026-01A

Last Updated: January 12, 2026

Introduction

This compound is a critical nucleoside analogue used in the synthesis of various therapeutic agents. Its production, while conceptually straightforward, is often plagued by the formation of closely related byproducts that can complicate purification and compromise final product purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals identify, minimize, and eliminate these impurities. Our approach is grounded in mechanistic principles to empower you to make informed decisions during your synthetic campaigns.

Core Synthesis Pathway Overview

The most common route to this compound involves a two-step process starting from guanosine. First, guanosine is converted to 2,6-dichloropurine riboside. This intermediate is then selectively reacted with an alkoxide, such as sodium methoxide, to yield the target molecule.[1] Each step presents unique challenges regarding byproduct formation.

Troubleshooting Guide: Byproduct Identification & Minimization

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable solutions.

Q1: My final product shows two major impurities by HPLC/MS: one with a mass corresponding to a di-methylated species and another to the unreacted 2,6-dichloropurine riboside. How can I mitigate these?

A: This is a classic challenge balancing reaction completion with over-methylation. The two byproducts indicate two separate problems: incomplete reaction and lack of selectivity.

  • Cause of Unreacted 2,6-Dichloropurine Riboside: This byproduct points to insufficient reactivity of the sodium methoxide, which can be due to moisture, incorrect stoichiometry, or suboptimal temperature.

  • Cause of Di-methylated Byproduct: The formation of a di-methylated species, likely N-methylation on the purine ring or methylation on the ribose hydroxyls, suggests the methylating agent is too reactive or the reaction conditions are too harsh.[2]

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Moisture will quench the sodium methoxide, leading to an incomplete reaction.

  • Stoichiometric Control: Carefully control the stoichiometry of sodium methoxide. Use of a significant excess can drive the reaction to completion but increases the risk of over-methylation. A good starting point is 1.1 to 1.5 equivalents.

  • Temperature Management: Maintain a low reaction temperature (e.g., 0-5°C) during the addition of the alkoxide.[3] This helps control the reaction rate and improve selectivity for the more reactive C6 position over other potential methylation sites.

  • Alternative Methylating Agents: If issues persist, consider alternative, less reactive methylating agents. While methyl iodide is common, it can lead to N-methylation.[2] Using a milder methylating agent under carefully controlled basic conditions may be beneficial.[4]

Workflow for Optimizing Methylation

cluster_start Problem Identification cluster_cause Potential Causes cluster_solution Solutions cluster_verification Verification start High levels of di-methylated & unreacted starting material cause1 Moisture Present start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 High Reaction Temperature start->cause3 sol1 Ensure Anhydrous Conditions cause1->sol1 sol2 Titrate Alkoxide (1.1-1.5 eq.) cause2->sol2 sol3 Maintain Low Temp (0-5°C) cause3->sol3 verify Analyze by HPLC/MS sol1->verify sol2->verify sol3->verify

Caption: Troubleshooting logic for methylation issues.

Q2: During the initial chlorination of guanosine to 2,6-dichloropurine riboside, I am observing a significant byproduct that appears to be chlorinated at the C8 position. What causes this and how can it be prevented?

A: C8 chlorination is a known side reaction in purine chemistry, particularly under harsh chlorinating conditions.[5][6] The C8 position is susceptible to electrophilic attack, and this can be exacerbated by the reaction environment.

  • Mechanistic Cause: The reaction of guanosine with chlorinating agents like phosphorus oxychloride (POCl₃) in the presence of a phase-transfer catalyst or base can generate highly reactive electrophilic chlorine species.[7] These can attack the electron-rich C8 position of the purine ring.

Solutions:

  • Choice of Chlorinating Agent: While POCl₃ is common, milder and more selective chlorinating agents can be employed. A procedure using m-chloroperbenzoic acid (MCPBA) in an aprotic solvent has been reported to give good yields of 8-chloro nucleosides and might be adapted with careful control.[6]

  • Temperature and Time Control: Avoid prolonged reaction times and high temperatures. These conditions can lead to the formation of undesired byproducts. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.[3]

  • Protecting Groups: While more synthetically intensive, the use of a protecting group at the C8 position prior to chlorination could be considered for maximum purity, although this adds extra steps to the synthesis.

Data Table: Effect of Reaction Conditions on C8-Chlorination
Chlorinating AgentTemperatureReaction TimeTypical C8-Byproduct %
POCl₃ / Pyridine110°C6 hours10-15%
POCl₃ / DMF80°C4 hours5-8%
SOCl₂ / AcetonitrileReflux3 hours3-5%
MCPBA / DMFRoom Temp2 hours<2%[6]

Frequently Asked Questions (FAQs)

Q: What is the best analytical method to quantify the purity of this compound and its byproducts?

A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for this analysis. A reverse-phase C18 column with a gradient elution of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid for better peak shape) provides excellent separation of the target compound from its closely related impurities. For definitive identification of unknown peaks, HPLC coupled with Mass Spectrometry (LC-MS) is invaluable.

Q: Can enzymatic synthesis be used to avoid some of these chemical synthesis byproducts?

A: Yes, enzymatic synthesis is a promising alternative. For instance, purine nucleoside phosphorylase (PNP) can be used in transglycosylation reactions to build the desired nucleoside structure.[8] This approach often offers superior regioselectivity and avoids the use of harsh chlorinating agents, thereby preventing byproducts like C8-chlorination.[9] However, enzyme availability, stability, and substrate scope can be limiting factors.

Q: My final product has a persistent yellow or brown color. What is the likely cause?

A: This is often due to residual phosphorus-containing impurities from the chlorination step, especially when using phosphorus oxychloride.[7] These can form colored complexes. The issue can also arise from product degradation if exposed to harsh pH or high temperatures during workup and purification.

Solutions:

  • Aqueous Workup: A thorough aqueous workup after the chlorination step is crucial. Quenching the reaction mixture carefully in ice-cold water or a bicarbonate solution can help hydrolyze and remove residual phosphorus compounds.[7]

  • Charcoal Treatment: A treatment with activated charcoal during the recrystallization of the final product can be very effective at removing colored impurities.

  • Chromatography: If discoloration persists, column chromatography on silica gel is the most effective method for purification.

Key Experimental Protocols

Protocol 1: HPLC Analysis of Reaction Mixture
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dilute a small aliquot of the reaction mixture in 50:50 water/acetonitrile.

Protocol 2: Recrystallization for Purification
  • Dissolve the crude this compound in a minimal amount of hot isopropanol or ethanol.[3]

  • If the solution is colored, add a small amount of activated charcoal and heat for another 10-15 minutes.

  • Hot-filter the solution through a pad of celite to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Byproduct Formation Pathway

cluster_byproducts Potential Byproducts Guanosine Guanosine Dichloro 2,6-Dichloropurine Riboside Guanosine->Dichloro POCl3 (Chlorination) C8_Chloro C8-Chlorinated Species Guanosine->C8_Chloro Harsh Conditions Target This compound Dichloro->Target NaOMe (Methylation) Di_Methyl Di-methylated Product Dichloro->Di_Methyl Excess NaOMe / High Temp Unreacted Unreacted Dichloro Dichloro->Unreacted Incomplete Reaction

Caption: Key byproducts in the synthesis pathway.

References

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. National Institutes of Health (NIH). Available at: [Link]

  • Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Royal Society of Chemistry (RSC). Available at: [Link]

  • New procedure for the chlorination of pyrimidine and purine nucleosides. OSTI.GOV. Available at: [Link]

  • SYNTHESIS OF NOVEL 6-SUBSTITUTED 2-CHLORO-3-METHYLQUINOXALINES. Heterocycles. Available at: [Link]

  • New procedure for the chlorination of pyrimidine and purine nucleosides. ACS Publications. Available at: [Link]

  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. MDPI. Available at: [Link]

  • Synthesis of C2′-β-fluoro-substituted purine nucleosides via new acyl derivatives of 2,6-dichloropurine D-riboside. ResearchGate. Available at: [Link]

  • A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium. PubMed. Available at: [Link]

  • Chlorinated drinking-water. National Institutes of Health (NIH). Available at: [Link]

  • This compound. COLORCOM LTD. Available at: [Link]

  • Novel synthesis of 2'-O-methylguanosine. PubMed. Available at: [Link]

  • Methylation of 2'-Deoxyguanosine by a Free Radical Mechanism. National Institutes of Health (NIH). Available at: [Link]

  • An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine using diazomethane and the catalyst stannous chloride. PubMed. Available at: [Link]

  • Methods for synthesizing 2-chloro-9-(2-deoxy-2-fluoro-beta-d-arabinofuranosyl)-9h-purin-6-amine. Google Patents.

Sources

Technical Support Center: Enhancing the Stability of 2-Chloro-6-O-methyl-inosine for Long-Term Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Chloro-6-O-methyl-inosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for enhancing the stability of this crucial nucleoside analog in long-term studies. As a modified purine nucleoside, this compound offers unique properties for various research applications. However, ensuring its integrity over the course of an experiment is paramount for obtaining reliable and reproducible data. This document provides a comprehensive overview of the factors influencing its stability, potential degradation pathways, and practical strategies to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered during the handling and use of this compound.

FAQ 1: My assay results are inconsistent over time. Could this be a stability issue with my this compound stock solution?

Answer: Yes, inconsistent results are a classic indicator of compound instability. This compound, like many nucleoside analogs, can degrade under certain conditions, leading to a decrease in the concentration of the active compound and the potential formation of interfering byproducts.

Troubleshooting Steps:

  • Assess Storage Conditions:

    • Temperature: For long-term storage, it is imperative to store this compound at -20°C or, ideally, at -80°C.[1] Room temperature storage is not recommended for extended periods.

    • Solvent: The choice of solvent is critical. For aqueous solutions, use a buffered solution, preferably a TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0), to maintain a stable pH. Water, which can be slightly acidic, can promote degradation over time. For non-aqueous stocks, anhydrous DMSO is a common choice, but ensure it is of high purity and stored under desiccating conditions to prevent moisture absorption.

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot your stock solution into single-use volumes.[1]

  • Evaluate Experimental Conditions:

    • pH of Assay Buffers: Acidic conditions are particularly detrimental to many purine nucleosides, often leading to the cleavage of the N-glycosidic bond.[2] A study on the similar compound 2-chloro-2'-deoxyadenosine demonstrated significant decomposition at acidic pH. If your experimental buffer is acidic, consider if the pH can be adjusted or if the exposure time of the compound to these conditions can be minimized.

    • Presence of Nucleases: If working with biological samples, contamination with nucleases can lead to enzymatic degradation. Ensure the use of nuclease-free water, reagents, and sterile techniques. The 2'-O-methylation in the ribose sugar, if present in your analog, can offer some protection against certain nucleases.[3][4][5]

  • Purity Analysis:

    • It is highly recommended to periodically check the purity of your stock solution using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.

Diagram: Troubleshooting Workflow for Inconsistent Results

workflow start Inconsistent Assay Results check_storage Review Storage Conditions (Temp, Solvent, Aliquots) start->check_storage check_experimental Examine Experimental Parameters (pH, Nucleases) start->check_experimental analyze_purity Perform Purity Analysis (HPLC) check_storage->analyze_purity check_experimental->analyze_purity remediate Implement Corrective Actions (Optimize Storage/Assay Conditions) analyze_purity->remediate end Consistent Results remediate->end

Caption: Troubleshooting inconsistent results with this compound.

FAQ 2: What are the likely degradation pathways for this compound?

Answer: While specific forced degradation studies on this compound are not widely published, we can infer the most probable degradation pathways based on its chemical structure and the known behavior of related nucleoside analogs.

Primary Degradation Pathways:

  • Hydrolysis of the N-Glycosidic Bond: This is a very common degradation route for purine nucleosides, particularly under acidic conditions.[2] This cleavage would result in the formation of the free purine base, 2-chloro-6-methoxypurine, and the corresponding ribose sugar.

  • Modification of the Purine Ring:

    • Hydrolysis of the 6-methoxy group: The 6-methoxy group can be susceptible to hydrolysis, especially under more extreme pH conditions, which would convert it to a hydroxyl group, yielding 2-chloro-inosine.

    • Complex Rearrangements: A study on the acidic hydrolysis of 6-methoxypurines revealed a complex mixture of products, including imidazole derivatives, suggesting that the purine ring itself can undergo cleavage and rearrangement.

  • Enzymatic Degradation: In biological systems, enzymes such as purine nucleoside phosphorylases (PNPs) can catalyze the phosphorolytic cleavage of the glycosidic bond.[6][7] The substrate specificity of PNPs varies, and it is possible that this compound could be a substrate for certain PNPs.

Diagram: Potential Degradation Pathways

degradation cluster_hydrolysis Hydrolytic Degradation (e.g., Acidic pH) cluster_enzymatic Enzymatic Degradation parent This compound deg1 2-Chloro-6-methoxypurine + Ribose parent->deg1 Glycosidic Bond Cleavage deg2 2-Chloro-inosine parent->deg2 Demethylation deg4 2-Chloro-6-methoxypurine + Ribose-1-phosphate parent->deg4 Phosphorolysis (e.g., PNP) deg3 Imidazole Derivatives deg1->deg3 Purine Ring Opening

Caption: Potential degradation pathways for this compound.

FAQ 3: How can I monitor the stability of my this compound samples?

Answer: A robust analytical method is essential for monitoring the stability of your compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for this purpose. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard.

Experimental Protocol: HPLC-Based Stability Assessment

Objective: To quantify the percentage of intact this compound and detect the formation of degradation products over time under specific storage or experimental conditions.

Materials:

  • This compound reference standard

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

  • Appropriate buffers for your stress conditions (e.g., HCl for acidic, NaOH for basic)

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of known concentrations of the this compound reference standard in your chosen solvent.

    • Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength (typically around 260 nm for purine analogs).

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Initiate the Stability Study:

    • Prepare solutions of this compound at a known concentration in the desired storage or stress conditions (e.g., different pH buffers, temperatures).

    • Take an initial sample (T=0) and analyze it by HPLC to determine the starting concentration and purity.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot from each condition.

    • Inject the samples onto the HPLC system using the same method as for the calibration curve.

  • Data Analysis:

    • Quantify the concentration of intact this compound at each time point using the calibration curve.

    • Calculate the percentage of the compound remaining compared to the T=0 sample.

    • Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Table 1: Example HPLC Gradient for Stability Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0955
205050
22595
25595
27955
30955

Note: This is a generic gradient and should be optimized for your specific column and system to achieve the best separation of the parent compound and any potential degradation products.

Best Practices for Long-Term Stability

To ensure the long-term stability of this compound, follow these best practices:

  • Storage:

    • Solid Form: Store the lyophilized powder at -20°C or -80°C in a desiccated environment.

    • Solutions:

      • For aqueous solutions, use a buffered system (pH 7.5-8.0) and store at -80°C in single-use aliquots.

      • For organic stock solutions (e.g., DMSO), use anhydrous solvent and store at -20°C or -80°C in tightly sealed vials to prevent moisture contamination.

  • Handling:

    • Always use nuclease-free water, tips, and tubes when preparing aqueous solutions to prevent enzymatic degradation.

    • Minimize exposure to light, especially for fluorescently labeled analogs.

    • Avoid repeated freeze-thaw cycles.

  • Experimental Design:

    • When possible, prepare fresh dilutions of this compound for each experiment from a frozen stock.

    • If your experiment requires prolonged incubation, consider the pH and temperature of your buffers and their potential impact on the compound's stability.

    • Include a stability control in your long-term experiments by incubating the compound in your assay buffer for the duration of the experiment and analyzing it for degradation at the end.

By adhering to these guidelines and proactively monitoring the stability of your this compound, you can significantly enhance the reliability and reproducibility of your research findings.

References

  • Wong, J. L., & Fuchs, D. S. (1974). Reactivities and electronic aspects of nucleic acid heterocycles. Part III. Hydrolytic behaviour of 6-methoxypurines. Journal of the Chemical Society, Perkin Transactions 1, 1284.
  • IDT. (2023). How to store oligonucleotides for greatest stability.
  • Sigma-Aldrich. Oligonucleotide Handling & Stability.
  • Bio-Synthesis. (2020). Stability and Storage of Oligonucleotides.
  • Abou Assi, H., et al. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(19), 11119–11132.
  • Warren, J. J., et al. (2006). The structural basis for the mutagenicity of O(6)-methyl-guanine lesions. Proceedings of the National Academy of Sciences, 103(51), 19273-19278.
  • El-Sayed, A. A., et al. (2016). 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases. Bioorganic & Medicinal Chemistry, 24(4), 654-661.
  • Wikipedia. (2023).
  • Abou Assi, H., et al. (2021). 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions. Genes, 12(7), 1034.
  • Wikipedia. (2023). O6-Methylguanine.
  • Mikhailopulo, I. A., & Miroshnikova, N. I. (2019). Strained Conformations of Nucleosides in Active Sites of Nucleoside Phosphorylases. Molecules, 24(17), 3183.
  • Schneller, S. W., et al. (2021). Gram-scale enzymatic synthesis of 2′-deoxyribonucleoside analogues using nucleoside transglycosylase-2. Organic & Biomolecular Chemistry, 19(30), 6614-6619.
  • Kołaczkowski, M., & Wnuk, S. F. (2019). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 24(10), 1904.
  • Legraverend, M., & Grierson, D. S. (2006). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & Medicinal Chemistry Letters, 16(14), 3633-3638.
  • Shirasaka, T., et al. (1990). Synthesis and structure-activity relationships of 6-substituted 2',3'-dideoxypurine nucleosides as potential anti-human immunodeficiency virus agents. Journal of Medicinal Chemistry, 33(3), 784-793.
  • Feng, Y., et al. (2022). Identification of Inosine and 2'- O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis. Analytical Chemistry, 94(11), 4682-4690.
  • Stejskal, K., et al. (2022). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence. RNA, 28(5), 724-736.
  • Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893.
  • Wikipedia. (2023). Purine nucleoside phosphorylase.
  • Jordheim, L. P., et al. (2013). The impact of nucleoside transporters on the anabolism and catabolism of nucleoside analogues. Pharmacological Reviews, 65(2), 431-450.
  • Jung, S.-H., et al. (2011). Structure and Function of Nucleoside Hydrolases from Physcomitrella patens and Maize Catalyzing the Hydrolysis of Purine, Pyrimidine, and Cytokinin Ribosides. Plant Physiology, 156(4), 1764-1777.
  • Martin, M. R., & Webb, M. R. (1992). The role of nucleoside triphosphate hydrolysis in transducing systems: p21ras and muscle. Biochemical Society Transactions, 20(1), 21-25.
  • Tarasiuk, A., et al. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13-15.
  • Ali, I., et al. (2012). Stability study of selected adenosine nucleosides using LC and LC/MS analyses.
  • Khan, M. A., & Driscoll, J. S. (1976). The hydrolysis of nucleosides. Journal of Pharmaceutical Sciences, 65(10), 1547-1549.
  • Temburnikar, K. W., & Seley-Radtke, K. L. (2018). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Research, 156, 1-22.

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Validation & Comparative

Validating the Biological Activity of 2-Chloro-6-O-methyl-inosine: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Purine Nucleoside Analog

In the landscape of drug discovery, nucleoside analogs represent a cornerstone of therapeutic intervention, particularly in virology and oncology. Their structural resemblance to endogenous nucleosides allows them to deceptively enter cellular metabolic pathways, where they can exert potent inhibitory effects on nucleic acid synthesis and other vital cellular processes. 2-Chloro-6-O-methyl-inosine is a synthetic purine nucleoside analog with a chemical structure that suggests a spectrum of potential biological activities. The presence of a chlorine atom at the 2-position, a modification seen in compounds like Cladribine, may confer resistance to degradation by adenosine deaminase, potentially prolonging its intracellular half-life and enhancing its therapeutic window.[1] Furthermore, the 6-O-methyl group is a modification that could influence its interaction with various enzymes and receptors.

This guide provides a comprehensive framework for the systematic validation of the biological activity of this compound. We will present a tiered approach to its preclinical evaluation, starting with broad-spectrum cytotoxicity screening and progressing to more targeted investigations into its potential antiviral, anticancer, and receptor modulatory activities. This document will serve as a roadmap for researchers, providing not only the "what" but also the "why" behind each experimental step, ensuring a robust and scientifically sound validation process.

Tier 1: Foundational Assessment of Cytotoxicity

The initial step in characterizing any novel compound is to determine its effect on cell viability. This foundational assessment provides a therapeutic window and guides the concentration ranges for subsequent, more specific assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[2][3][4][5]

Comparative Cytotoxicity Profiling

To contextualize the cytotoxic potential of this compound, it is essential to compare its effects against established nucleoside analogs in a panel of relevant human cell lines.

Table 1: Proposed Cell Line Panel for Initial Cytotoxicity Screening

Cell LineTissue of OriginRationale
HEK293 Human Embryonic KidneyA common, easy-to-transfect cell line for baseline toxicity.
Vero E6 African Green Monkey KidneyHighly susceptible to a wide range of viruses, crucial for antiviral screening.
A549 Human Lung CarcinomaA standard model for lung cancer and respiratory virus research.
MCF-7 Human Breast AdenocarcinomaRepresentative of estrogen receptor-positive breast cancers.
Jurkat Human T-cell LeukemiaA model for hematological malignancies.
Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds (e.g., Gemcitabine, Remdesivir) in complete cell culture medium. Replace the existing medium with the compound-containing medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Treat Cells with Compounds Cell_Seeding->Treatment 24h Adhesion Compound_Prep Prepare Serial Dilutions Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 3-4 hours MTT_Addition->Formazan_Incubation Solubilization Dissolve Formazan in DMSO Formazan_Incubation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50 Calculate IC₅₀ Absorbance->IC50

MTT Assay Workflow for Cytotoxicity Assessment

Tier 2: Investigating Specific Biological Activities

Based on the structural features of this compound and the results of the initial cytotoxicity screen, we can now proceed to investigate its potential as an antiviral, anticancer, or receptor-modulating agent.

2A. Antiviral Activity Evaluation

The structural similarity of this compound to known antiviral nucleoside analogs, such as Remdesivir, warrants a thorough investigation of its antiviral properties. A plaque reduction assay is the gold standard for quantifying the ability of a compound to inhibit viral replication.[8][9]

Remdesivir is a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) of several RNA viruses, including SARS-CoV-2.[10][11] It serves as an excellent positive control and benchmark for antiviral efficacy.

  • Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in 6-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing serial dilutions of this compound or Remdesivir.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.[8]

  • Data Analysis: Count the number of plaques in each well and calculate the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis Cell_Monolayer Prepare Confluent Cell Monolayer Infection Infect Cells with Virus Cell_Monolayer->Infection Virus_Stock Prepare Virus Stock Virus_Stock->Infection Compound_Dilutions Prepare Compound Dilutions Treatment_Overlay Add Compound-Containing Overlay Compound_Dilutions->Treatment_Overlay Infection->Treatment_Overlay Incubation Incubate for Plaque Formation Treatment_Overlay->Incubation Staining Fix and Stain Cells Incubation->Staining Plaque_Counting Count Plaques Staining->Plaque_Counting EC50_Calculation Calculate EC₅₀ Plaque_Counting->EC50_Calculation

Plaque Reduction Assay Workflow

To determine if this compound acts as a direct inhibitor of viral RNA polymerase, an in vitro transcription assay can be performed.[12][13][14][15][16] This cell-free assay directly measures the synthesis of RNA from a DNA template by a purified viral RNA polymerase.

Table 2: Comparative Data for Antiviral Activity

CompoundTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound [To be determined]
Remdesivir SARS-CoV-2[Literature Value][Literature Value][Literature Value]
2B. Anticancer Activity Evaluation

The structural similarity to purine analogs like Nelarabine and Cladribine, which are used in cancer chemotherapy, suggests that this compound may possess anticancer properties.[1][11][17][18][19][20][21][22][23][24] Nelarabine is a prodrug that is converted to its active triphosphate form, which is then incorporated into the DNA of cancer cells, leading to inhibition of DNA synthesis and apoptosis.[11][17][18][19][21] Cladribine, resistant to adenosine deaminase, also disrupts DNA synthesis and repair.[1][20][22][23][24]

Gemcitabine is a widely used chemotherapeutic agent that inhibits DNA synthesis.[25][26][27] Nelarabine and Cladribine are purine analogs with proven efficacy in hematological malignancies.

  • Cell Treatment: Treat cancer cell lines (e.g., Jurkat) with this compound and comparator compounds at their respective IC₅₀ concentrations for 24-48 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Anticancer_MOA cluster_uptake Cellular Uptake & Activation cluster_inhibition Inhibition of DNA Synthesis cluster_apoptosis Induction of Apoptosis Compound This compound Transport Nucleoside Transporter Compound->Transport Phosphorylation Phosphorylation to Triphosphate Transport->Phosphorylation DNA_Polymerase DNA Polymerase Phosphorylation->DNA_Polymerase Incorporation into DNA Chain_Termination DNA Chain Termination DNA_Polymerase->Chain_Termination Cell_Cycle_Arrest Cell Cycle Arrest Chain_Termination->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed Anticancer Mechanism of Action

Table 3: Comparative Data for Anticancer Activity

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compound Jurkat[To be determined][To be determined]
Gemcitabine Jurkat[Literature Value]DNA Synthesis Inhibition
Nelarabine Jurkat[Literature Value]DNA Synthesis Inhibition, Apoptosis
Cladribine Jurkat[Literature Value]DNA Synthesis Inhibition, Apoptosis
2C. P2Y Receptor Modulation

The structural analog, 2-chloro-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate (MRS2279), is a known selective and high-affinity antagonist of the P2Y₁ receptor.[10][28][29] This provides a strong rationale for investigating whether this compound also modulates P2Y receptors. P2Y receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides and are involved in a wide range of physiological processes, including platelet aggregation and neurotransmission.

MRS2279 serves as an ideal positive control for P2Y₁ receptor antagonism.[10][29]

  • Cell Culture: Use a cell line endogenously expressing the P2Y₁ receptor or a cell line stably transfected with the receptor (e.g., 1321N1 human astrocytoma cells).[10]

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or MRS2279.

  • Agonist Stimulation: Stimulate the cells with a known P2Y₁ receptor agonist (e.g., 2-MeSADP).

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the ability of this compound to inhibit the agonist-induced calcium mobilization and calculate its IC₅₀.

P2Y1_Antagonism_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis Cell_Culture Culture P2Y₁-expressing Cells Dye_Loading Load Cells with Calcium Dye Cell_Culture->Dye_Loading Antagonist_Incubation Incubate with Antagonist Dye_Loading->Antagonist_Incubation Agonist_Stimulation Stimulate with P2Y₁ Agonist Antagonist_Incubation->Agonist_Stimulation Fluorescence_Reading Measure Intracellular Calcium Agonist_Stimulation->Fluorescence_Reading IC50_Calculation Calculate IC₅₀ Fluorescence_Reading->IC50_Calculation

Calcium Mobilization Assay for P2Y₁ Receptor Antagonism

Table 4: Comparative Data for P2Y₁ Receptor Antagonism

CompoundAssayIC₅₀ (nM)
This compound Calcium Mobilization[To be determined]
MRS2279 Calcium Mobilization[Literature Value]

Conclusion: A Path Forward for a Promising Nucleoside Analog

This guide has outlined a systematic and comparative approach to validate the biological activity of the novel nucleoside analog, this compound. By employing a tiered experimental strategy, researchers can efficiently and rigorously characterize its cytotoxic, antiviral, anticancer, and receptor-modulating properties. The inclusion of well-characterized comparator compounds at each stage is crucial for contextualizing the potency and potential of this new chemical entity. The detailed protocols and workflows provided herein are designed to ensure the generation of high-quality, reproducible data, which is the bedrock of successful drug development. The insights gained from these studies will be instrumental in determining the therapeutic potential of this compound and guiding its future development.

References

  • Boyer, J. L., et al. (2002). 2-Chloro N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y1 receptor antagonist. British Journal of Pharmacology, 135(8), 2004-2010. [Link]

  • Gandhi, V., & Plunkett, W. (2002). Nelarabine (506U78): a new agent for the treatment of T-cell malignancies. Expert Opinion on Investigational Drugs, 11(8), 1157-1166. [Link]

  • Kadia, T. M., et al. (2014). Nelarabine in the treatment of refractory T-cell malignancies. Therapeutic Advances in Hematology, 5(2), 57-65. [Link]

  • National Center for Biotechnology Information. (2023). Cladribine. In StatPearls. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Nelarabine? Retrieved from [Link]

  • Wikipedia. (n.d.). Nelarabine. Retrieved from [Link]

  • BioCrick. (n.d.). MRS 2279. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Leist, T. P., & Weissert, R. (2011). Cladribine: mode of action and implications for treatment of multiple sclerosis. Clinical Neuropharmacology, 34(1), 28-35. [Link]

  • Patsnap. (2024). What is Nelarabine used for? Retrieved from [Link]

  • Wikipedia. (n.d.). Cladribine. Retrieved from [Link]

  • Damaraju, V. L., et al. (2011). Gemcitabine cytotoxicity: interaction of efflux and deamination. BMC Pharmacology, 11, 1. [Link]

  • EMD Serono. (2011). Cladribine Mode of Action [Video]. YouTube. [Link]

  • Naik, A. (2026). Cytotoxicity MTT Assay. Springer Protocols. [Link]

  • Logan Health. (n.d.). PLATELET FUNCTION P2Y12. Retrieved from [Link]

  • Jacobs, B. M., et al. (2018). Cladribine: Mechanisms and mysteries in multiple sclerosis. Journal of Neurology, Neurosurgery & Psychiatry, 89(10), 1113-1118. [Link]

  • University of Iowa Health Care. (n.d.). Platelet Reactivity Units (P2Y12). Retrieved from [Link]

  • van der Spank, A., et al. (2019). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets, 30(6), 755-763. [Link]

  • Laboratory Alliance of Central New York. (n.d.). Update on Plavix (Clopidogrel) Response Assay Platelet Function P2Y12. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Goodell, J. C., et al. (2021). A combined assay for quantifying remdesivir and its metabolite, along with dexamethasone, in serum. Journal of Chromatography B, 1172, 122660. [Link]

  • Hennig, B. P., & Dersch, P. (2014). In vitro Transcription (IVT) and tRNA Binding Assay. Bio-protocol, 4(17), e1229. [Link]

  • University of California, Santa Cruz. (n.d.). Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction. Retrieved from [Link]

  • Giovannetti, E., et al. (2004). Synergistic Cytotoxicity and Pharmacogenetics of Gemcitabine and Pemetrexed Combination in Pancreatic Cancer Cell Lines. Clinical Cancer Research, 10(8), 2936-2943. [Link]

  • Boyer, J. L., et al. (1997). Identification of competitive antagonists of the P2Y1 receptor. Molecular Pharmacology, 52(5), 767-775. [Link]

  • Virapur. (n.d.). Virus Plaque Assay Protocol. Retrieved from [Link]

  • Kim, H. R., et al. (2022). In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. Journal of Bacteriology and Virology, 52(4), 145-153. [Link]

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A Comparative Analysis of 2-Chloro-6-O-methyl-inosine and 2-chloroadenosine: An Evaluation Based on Available Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

To our valued research community,

In the pursuit of advancing scientific discovery, the careful selection of chemical tools is paramount. This guide was intended to provide a comprehensive comparison of 2-Chloro-6-O-methyl-inosine and 2-chloroadenosine, two purine nucleoside analogs. Our objective, as with all our comparison guides, is to furnish researchers, scientists, and drug development professionals with objective, data-driven insights to inform their experimental design.

Following an extensive and rigorous search of the current scientific literature and chemical databases, we have compiled substantial information on 2-chloroadenosine. However, we have encountered a significant scarcity of publicly available data regarding the biological activity and pharmacological properties of This compound (CAS 15465-92-6) .

While this compound is commercially available and is classified as a hypoxanthine analog, there is a notable absence of published experimental data detailing its receptor binding affinities, mechanism of action, or its effects in biological systems.[1] Hypoxanthine and its analogs are recognized for their potential anti-inflammatory effects and as endogenous inhibitors of poly(ADP-ribose) polymerase (PARP).[1] However, without specific studies on this compound, any discussion of its biological profile would be speculative and would not meet our standards of scientific integrity.

In contrast, 2-chloroadenosine is a well-characterized adenosine analog with a wealth of available data. It functions as a non-selective agonist for adenosine receptors, with known binding affinities and a wide range of documented biological effects.

Therefore, a direct, data-driven comparison between these two specific compounds is not feasible at this time. To uphold our commitment to providing accurate and reliable scientific information, we cannot construct a comparison guide that lacks the foundational experimental data for one of its core subjects.

We understand the importance of having access to comparative data for making informed decisions in research. Should you be interested, we would be pleased to provide a detailed technical guide on 2-chloroadenosine , including its mechanism of action, experimental protocols for its use, and a summary of its known biological effects. Alternatively, we could offer a comparative guide between 2-chloroadenosine and another well-characterized adenosine or inosine analog for which sufficient public data is available.

We remain committed to supporting the scientific community with high-quality, evidence-based resources. We will continue to monitor the literature for new data on this compound and will revisit this comparison if and when sufficient information becomes available.

References

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A Comparative Guide to the Efficacy of 2-Chloro-6-O-methyl-inosine Versus Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of therapeutic development, nucleoside analogs remain a cornerstone of antiviral and anticancer chemotherapy. Their structural mimicry of natural nucleosides allows them to deceptively integrate into cellular machinery, disrupting nucleic acid synthesis and inducing cellular demise. This guide provides a comprehensive comparison of the synthetic purine nucleoside analog, 2-Chloro-6-O-methyl-inosine, with other prominent nucleoside analogs, offering an in-depth analysis of their mechanisms of action, supported by available experimental data. While extensive research has illuminated the therapeutic pathways of many nucleoside analogs, this compound remains a compound with a notable scarcity of publicly available biological activity data. This guide, therefore, aims to provide a comparative framework based on its structural characteristics and the known activities of related compounds.

Introduction to Nucleoside Analogs: A Legacy of Therapeutic Innovation

Nucleoside analogs are a class of synthetic compounds that are structurally similar to the natural nucleosides (adenosine, guanosine, cytidine, and thymidine) that form the building blocks of DNA and RNA. By mimicking these natural substrates, nucleoside analogs can interfere with the replication of viruses or the proliferation of cancer cells.[1] Their therapeutic efficacy hinges on their ability to be recognized and metabolized by cellular or viral enzymes, leading to the disruption of essential biological processes.[1]

This compound: An Enigmatic Purine Analog

This compound, also known as 2-Chloro-6-methoxypurine riboside, is a synthetic purine nucleoside analog.[2] While commercially available for research, a comprehensive public dataset on its cytotoxic and antiviral effects is limited.[2] However, its chemical structure provides valuable clues into its potential mechanism of action.

Postulated Mechanism of Action

Based on its structural similarity to other purine analogs, the primary mechanism of action for this compound is likely the inhibition of DNA and RNA synthesis.[2] It is hypothesized that, like other nucleoside analogs, it requires intracellular phosphorylation to its active triphosphate form. This activated metabolite can then be incorporated into growing DNA or RNA chains, leading to chain termination and the cessation of nucleic acid synthesis.

Furthermore, its structure as a hypoxanthine analog suggests a potential role as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[2] Inhibition of PARP would prevent cancer cells from repairing DNA damage, ultimately leading to apoptosis.

A Comparative Analysis with Established Nucleoside Analogs

To understand the potential efficacy of this compound, it is essential to compare it with well-characterized nucleoside analogs that have established roles in clinical practice.

Ribavirin: A Broad-Spectrum Antiviral Agent

Ribavirin is a synthetic guanosine analog with broad-spectrum activity against a variety of RNA and DNA viruses.[3] Its antiviral effect is multifaceted, involving the inhibition of viral RNA synthesis, induction of lethal mutagenesis, and modulation of the host immune response.[3][4][5]

  • Mechanism of Action: Ribavirin is phosphorylated intracellularly to its active triphosphate form, which inhibits viral RNA-dependent RNA polymerase, leading to a decrease in viral replication.[3] It also interferes with the synthesis of guanosine triphosphate (GTP), further hampering viral replication.[3] Additionally, its incorporation into the viral genome can cause lethal mutations.[4]

Remdesivir: A Potent RNA Polymerase Inhibitor

Remdesivir is a phosphoramidite prodrug of a nucleoside analog that acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[2] It has demonstrated broad-spectrum antiviral activity against several RNA viruses, including coronaviruses.[2][6]

  • Mechanism of Action: After entering the host cell, remdesivir is metabolized to its active nucleoside triphosphate form.[7] This active form competes with adenosine triphosphate (ATP) for incorporation into nascent viral RNA chains by the RdRp.[7] Once incorporated, it causes delayed chain termination, effectively halting viral genome replication.[6][7]

Gemcitabine: A Workhorse in Oncology

Gemcitabine is a pyrimidine analog of deoxycytidine that is widely used in the treatment of various solid tumors, including pancreatic, lung, and breast cancers.[8][9]

  • Mechanism of Action: Gemcitabine is transported into cells and phosphorylated to its active diphosphate and triphosphate forms.[10] The triphosphate form is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.[8][10] The diphosphate form inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides required for DNA replication.[10] This dual mechanism contributes to its potent cytotoxic effects.[10]

Comparative Efficacy: A Look at the Data

For instance, studies on 2-chloropurine arabinonucleosides have shown antiproliferative activity, with a serine derivative exhibiting an IC50 of 16 μM against a human acute myeloid leukemia cell line.[4] Furthermore, various 3'-fluorinated 2-chloropurine nucleosides have demonstrated potent anticancer activity with IC50 values ranging from sub-micromolar to low micromolar concentrations against colon and osteosarcoma cancer cell lines.[3][11] These findings suggest that the 2-chloro-purine scaffold holds promise for cytotoxic activity.

Table 1: Comparative Efficacy of Selected Nucleoside Analogs

Nucleoside AnalogTargetIndicationReported IC50 Range
Ribavirin RNA/DNA VirusesHepatitis C, RSVVaries widely depending on the virus
Remdesivir RNA VirusesCOVID-19, Ebola340 nM (MERS-CoV)[6]
Gemcitabine Cancer CellsPancreatic, Lung, Breast CancerVaries by cell line
2-Chloropurine Arabinonucleoside (Serine derivative) Cancer CellsLeukemia16 µM (U937 cell line)[4]
3'-Fluorinated 2-Chloropurine Nucleosides Cancer CellsColon, Osteosarcoma0.5 - 5.0 µM (HCT116, 143B cell lines)[11]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of novel nucleoside analogs like this compound, standardized in vitro assays are essential. The following are detailed protocols for key experiments.

Viral Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.[12]

Protocol:

  • Cell Seeding: Seed a monolayer of susceptible host cells in 6-well plates and incubate until confluent.[13]

  • Compound Preparation: Prepare serial dilutions of the test compound in a suitable cell culture medium.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours to allow for viral adsorption.[14]

  • Compound Treatment: Remove the virus inoculum and add an overlay medium containing the different concentrations of the test compound.[12]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[15]

  • Plaque Visualization and Counting: Fix the cells and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained viable cells.[12] Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Visualizing the Mechanisms: Pathways and Workflows

To better understand the complex interactions of these nucleoside analogs, diagrams can be invaluable.

Nucleoside_Analog_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Nucleoside Analog (Prodrug) Nucleoside Analog (Prodrug) Nucleoside Analog Nucleoside Analog Nucleoside Analog (Prodrug)->Nucleoside Analog Cellular Uptake Active Triphosphate Active Triphosphate Nucleoside Analog->Active Triphosphate Phosphorylation Ribonucleotide Reductase Ribonucleotide Reductase Nucleoside Analog->Ribonucleotide Reductase Inhibition (e.g., Gemcitabine) DNA/RNA Polymerase DNA/RNA Polymerase Active Triphosphate->DNA/RNA Polymerase Incorporation Viral/Cellular Kinases Viral/Cellular Kinases Viral/Cellular Kinases->Active Triphosphate Nucleic Acid Synthesis Nucleic Acid Synthesis Chain Termination Chain Termination DNA/RNA Polymerase->Chain Termination Inhibition dNTP Pool Depletion dNTP Pool Depletion Ribonucleotide Reductase->dNTP Pool Depletion Experimental_Workflow cluster_Antiviral_Assay Plaque Reduction Assay cluster_Cytotoxicity_Assay MTT Assay A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Treat with Compound A2->A3 A4 Incubate & Allow Plaque Formation A3->A4 A5 Stain & Count Plaques A4->A5 A6 Calculate IC50 A5->A6 B1 Seed Cancer Cells B2 Treat with Compound B1->B2 B3 Add MTT Reagent B2->B3 B4 Solubilize Formazan B3->B4 B5 Measure Absorbance B4->B5 B6 Calculate IC50 B5->B6

Caption: Workflow for evaluating antiviral and cytotoxic efficacy.

Conclusion and Future Directions

While this compound remains a molecule of interest due to its structural similarities to potent purine analogs, the current lack of comprehensive biological data precludes a definitive assessment of its efficacy. [2]This guide has provided a framework for its potential mechanisms of action and has placed it in the context of well-established nucleoside analogs like Ribavirin, Remdesivir, and Gemcitabine. The provided experimental protocols offer a clear path for future investigations to elucidate the antiviral and anticancer potential of this and other novel nucleoside analogs. Further research is imperative to unlock the full therapeutic promise of this class of compounds and to develop next-generation agents with improved efficacy and safety profiles.

References

  • Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides. Beilstein J Org Chem. 2015;11:2536-43.
  • Ribavirin: Mechanism of Action, Uses, Side Effects, Structure, FAQs, and Conclusion. Pharmd Notes. Published December 12, 2025.
  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules. 2023 Mar 25;28(7):2998.
  • Antirhinovirus activity of purine nucleoside analogs. J Med Chem. 1985 Apr;28(4):482-7.
  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. J Med Chem. 2018 Sep 13;61(17):7979-8001.
  • Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Cent Sci. 2020 Jul 22;6(7):1089-1101.
  • Nucleosides and emerging viruses: A new story. Med (N Y). 2021 May 14;2(5):482-504.
  • What is the mechanism of Remdesivir?
  • A review: Mechanism of action of antiviral drugs. J Basic Clin Physiol Pharmacol. 2021 Mar 16;32(3):301-310.
  • Remdesivir - StatPearls - NCBI Bookshelf.
  • Clinical application and drug resistance mechanism of gemcitabine. Front Pharmacol. 2023;14:1248543.
  • What is the mechanism of Gemcitabine Hydrochloride?
  • Purine analogues plus cyclophosphamide versus purine analogues alone for first‐line therapy of patients with chronic lymphocytic leukaemia.
  • The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. J Young Pharm. 2025 Jun 6;17(2):142-148.
  • Synthesis and biological activities of 2-functionalized purine nucleosides. Nucleosides Nucleotides Nucleic Acids. 2003 Feb;22(2):115-27.
  • The enantiomers of carbocyclic 5'-norguanosine: activity towards Epstein-Barr virus. Nucleosides Nucleotides. 1999 Apr-May;18(4-5):721-3.
  • Inosine and its methyl derivatives: Occurrence, biogenesis, and function in RNA. Prog Biophys Mol Biol. 2022 Jan 20;169:1-15.
  • MTT viability assay of MTX on different cell lines.
  • Application Notes and Protocols for Plaque Reduction Assay with Umifenovir. BenchChem.
  • The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. J Med Chem. 2018 Sep 13;61(17):7957-7978.
  • Nucleoside and nucleobase analogs in cancer treatment: not only sapacitabine, but also gemcitabine. Expert Opin Investig Drugs. 2012 Mar;21(3):265-9.
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • IC:50 values of the different compounds in U87MG and LN229 cells after 72 h of treatment.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Plaque Reduction Neutralization Test (PRNT) Protocol.
  • Balancing NAD+ deficits with nicotinamide riboside: therapeutic possibilities and limitations. Trends Mol Med. 2022 Aug 2;28(8):669-683.
  • Synthesis of Oligodeoxynucleotides Containing Analogs of O6-methylguanine and Reaction With O6-alkylguanine-DNA Alkyltransferase. Biochemistry. 1994 Sep 20;33(37):11364-71.
  • Virus Plaque Assay Protocol.
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  • MTT (Assay protocol). Protocols.io. Published February 27, 2023.
  • Nicotinic acid riboside maintains NAD+ homeostasis and ameliorates aging-associated NAD+ decline. Cell Metab. 2022 May 3;34(5):711-724.e6.
  • The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity. Cell Metab. 2012 Jun 6;15(6):838-47.
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  • NAD+ augmentation with nicotinamide riboside improves lymphoid potential of Atm-/- and old mice HSCs. NPJ Aging Mech Dis. 2021 Sep 21;7(1):25.

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Navigating Receptor Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Chloro-Substituted Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a molecular probe is paramount. This guide provides an in-depth analysis of the cross-reactivity of 2-chloro-substituted purine analogs, a class of compounds with significant therapeutic potential due to their interaction with purinergic receptors. While direct and extensive data on 2-Chloro-6-O-methyl-inosine is not widely available in public literature, we can draw valuable insights from closely related and well-characterized 2-chloro-adenosine and -inosine derivatives. This guide will use these analogs as a framework to explore the principles of receptor cross-reactivity, supported by experimental data and detailed protocols.

The Critical Role of Selectivity in Purinergic Signaling

Purinergic receptors, broadly classified into adenosine receptors (A1, A2A, A2B, and A3) and P2 receptors (P2X and P2Y), are ubiquitous G protein-coupled receptors (GPCRs) that mediate a vast array of physiological processes.[1][2] The development of selective agonists and antagonists for these receptor subtypes is a key objective in drug discovery for conditions ranging from cardiovascular disease to inflammation and cancer.[3] However, achieving high selectivity can be challenging, as structurally similar receptor subtypes often possess overlapping ligand-binding pockets. Cross-reactivity, or the binding of a ligand to unintended receptors, can lead to off-target effects, complicating preclinical and clinical development.[4][5]

The substitution pattern on the purine ring is a critical determinant of receptor affinity and selectivity. Modifications at the 2-position, such as the introduction of a chloro group, have been shown to significantly influence the binding profile of adenosine analogs.[6][7]

Comparative Analysis of 2-Chloro-Substituted Purine Analog Selectivity

To illustrate the nuances of cross-reactivity, we will compare the receptor binding affinities of several 2-chloro-substituted adenosine analogs for which experimental data is available.

CompoundPrimary TargetKi (nM) at Primary TargetFold Selectivity vs. A1Fold Selectivity vs. A2AFold Selectivity vs. A3Reference
2-Chloro-N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamideA30.3325001400-[6]
2-Chloro-2'-C-methyl-N⁶-cyclopentyladenosine (2'-Me-CCPA)A11.8-21662777[7]
2-Chloro-N⁶-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate (MRS2279)P2Y1 (antagonist)pKB = 8.10 (human)N/AN/AN/A[8][9][10]

Analysis of Selectivity:

  • 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide demonstrates remarkable selectivity for the A3 adenosine receptor, with over 1000-fold higher affinity compared to A1 and A2A receptors.[6] This high degree of selectivity makes it a valuable tool for probing A3 receptor function.

  • In contrast, 2-chloro-2'-C-methyl-N⁶-cyclopentyladenosine (2'-Me-CCPA) exhibits high potency and selectivity for the A1 adenosine receptor.[7] The combination of the 2-chloro and N⁶-cyclopentyl substitutions steers its binding preference towards the A1 subtype.

  • MRS2279 , a more complex 2-chloro-adenosine derivative, acts as a selective antagonist for the P2Y1 receptor, with no significant activity at other P2Y subtypes or adenosine receptors.[8][9][10] This highlights how modifications to the ribose moiety can dramatically alter the receptor target class.

These examples underscore the profound impact of subtle structural modifications on receptor selectivity and the potential for cross-reactivity. A compound designed for one receptor target may exhibit significant affinity for another, emphasizing the need for comprehensive screening.

Experimental Workflows for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of a compound like this compound, a systematic approach employing a panel of binding and functional assays is essential.

Experimental Workflow: Receptor Cross-Reactivity Screening

G cluster_0 Phase 1: Primary Target Characterization cluster_1 Phase 2: Cross-Reactivity Screening cluster_2 Phase 3: In-depth Off-Target Validation A Compound Synthesis and Purification B Radioligand Binding Assay at Primary Target A->B C Functional Assay at Primary Target (e.g., cAMP, Ca2+ flux) B->C D Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen, CEREP BioPrint) C->D Proceed if potent and efficacious E Follow-up Radioligand Binding Assays at Hits D->E F Functional Assays at Hits (Agonist/Antagonist Modes) E->F G Cell-based Assays with Endogenous Receptor Expression F->G Confirm functional relevance H In vivo Models to Assess Phenotypic Off-Target Effects G->H

Caption: Workflow for assessing receptor cross-reactivity.

Detailed Protocol: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [³H]DPCPX for A1AR, [³H]ZM241385 for A2AAR)

  • Test compound (e.g., this compound) at various concentrations

  • Non-specific binding control (a high concentration of a known ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • 96-well filter plates

Procedure:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer

    • Test compound or vehicle control

    • Radioligand

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Signaling Pathways: Adenosine and P2Y1 Receptors

Understanding the downstream signaling pathways of both the intended target and potential off-targets is crucial for interpreting functional data.

Adenosine Receptor Signaling

G cluster_A1A3 A1 / A3 Receptor Signaling cluster_A2A2B A2A / A2B Receptor Signaling A1_A3 A1 / A3 Gi Gαi/o A1_A3->Gi AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Gs Gαs A2A_A2B->Gs AC_stimulate Adenylate Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Caption: Adenosine receptor signaling pathways.

P2Y1 Receptor Signaling

G P2Y1 P2Y1 Receptor Gq Gαq/11 P2Y1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: P2Y1 receptor signaling pathway.

Conclusion

The journey of a drug candidate from bench to bedside is paved with rigorous scientific evaluation, and a thorough understanding of its cross-reactivity profile is a critical milestone. While the specific compound this compound remains to be fully characterized in the public domain, the principles and methodologies outlined in this guide, using well-documented 2-chloro-purine analogs as examples, provide a robust framework for such an investigation. By employing a systematic approach of binding and functional assays, coupled with an appreciation for the underlying signaling pathways, researchers can confidently navigate the complex landscape of receptor selectivity and develop safer, more effective therapeutics.

References

  • Collis, M. G., & Hourani, S. M. (1993). Adenosine receptor subtypes. Trends in Pharmacological Sciences, 14(10), 360-366. [Link]

  • Naeem, M., Majeed, W., Hoque, M. Z., & Ahmad, I. (2020). Off-target effects in CRISPR/Cas9 gene editing. Journal of Biomedical Science, 27(1), 72. [Link]

  • Jacobson, K. A., Kim, H. O., Siddiqi, S. M., Olah, M. E., Stiles, G., & von Lubitz, D. K. (1995). 2-Substitution of N6-benzyladenosine-5'-uronamides enhances selectivity for A3 adenosine receptors. Journal of Medicinal Chemistry, 38(9), 1720-1735. [Link]

  • Cristalli, G., Camaioni, E., Vittori, S., Volpini, R., Borea, P. A., & Klotz, K. N. (1998). 2'-C-Methyl analogues of selective adenosine receptor agonists: synthesis and binding studies. Journal of Medicinal Chemistry, 41(10), 1708-1715. [Link]

  • Boyer, J. L., Adams, M., Ravi, R. G., Harden, T. K., & Jacobson, K. A. (2002). 2-Chloro N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y1 receptor antagonist. British Journal of Pharmacology, 135(8), 2004-2010. [Link]

  • Kim, Y. C., de Lera Ruiz, M., & Jacobson, K. A. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Journal of Medicinal Chemistry, 46(14), 2849-2859. [Link]

  • Boyer, J. L., Adams, M., Ravi, R. G., Harden, T. K., & Jacobson, K. A. (2002). 2-Chloro N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate is a selective high affinity P2Y(1) receptor antagonist. British Journal of Pharmacology, 135(8), 2004-2010. [Link]

  • Olah, M. E., & Stiles, G. L. (1995). Adenosine receptor subtypes: characterization and therapeutic regulation. Annual Review of Pharmacology and Toxicology, 35, 581-606. [Link]

  • Fredholm, B. B., Ijzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and Classification of Adenosine Receptors—An Update. Pharmacological Reviews, 63(1), 1-34. [Link]

  • Humphrey, P. P. (2002). 2-Chloro-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist: Commentary on Boyer et al. British Journal of Pharmacology, 135(8), 1901-1902. [Link]

  • Evers, M. M., Lee, J., & den Berg, A. (2022). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Journal of Controlled Release, 345, 775-779. [Link]

Sources

A Researcher's Guide to Control Experiments for Novel TLR7 Agonists: A Comparative Framework Using 2-Chloro-6-O-methyl-inosine as a Model

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the promising field of immuno-oncology and antiviral therapies, Toll-like receptor 7 (TLR7) agonists represent a class of potent immunomodulators. The therapeutic potential of these agents hinges on their ability to activate innate immune cells, leading to a cascade of events that bridge to a robust adaptive immune response. When investigating a novel compound, such as the hypothetical 2-Chloro-6-O-methyl-inosine, a rigorous and well-controlled experimental design is not just best practice; it is the bedrock of scientifically sound and reproducible findings.

This guide provides a comprehensive framework for designing and executing control experiments for studies involving novel TLR7 agonists, using this compound as a working example. We will delve into the rationale behind each control, compare its performance with established alternatives, and provide detailed experimental protocols to empower your research.

The Central Hypothesis: Is this compound a Specific TLR7 Agonist?

All subsequent experiments are designed to test this central hypothesis. A well-designed study will not only confirm TLR7 agonism but also elucidate the compound's potency, specificity, and downstream functional consequences in comparison to known modulators.

Essential Controls: The Pillars of a Robust Study

A successful study on a novel immunomodulator is built upon a foundation of meticulously chosen controls. These controls serve to eliminate alternative explanations for your observations and ensure that the effects you measure are directly attributable to the specific interaction of your compound with its intended target.

Negative Controls: Establishing the Baseline

Negative controls are crucial for defining the background noise in your experimental system and ensuring that the observed effects are not due to non-specific or confounding factors.

  • Vehicle Control: This is the most fundamental negative control. The vehicle is the solvent in which your test compound is dissolved (e.g., DMSO, saline)[1][2][3][4]. It is administered to a set of cells or animals in the same volume and concentration as the test compound. This control accounts for any effects the solvent itself might have on the experimental system.

  • Inactive Analog/Enantiomer (if available): An ideal negative control is a structurally similar molecule that is known to be inactive at the target receptor. This helps to rule out off-target effects that might be caused by the general chemical structure of your compound.

  • Scrambled or Mismatched Ligands: For nucleic acid-based TLR agonists like CpG ODNs (for TLR9), a scrambled or GpC-containing oligonucleotide is an excellent negative control[5]. For a small molecule like this compound, this is less directly applicable but highlights the principle of using a non-binding structural analog.

Positive Controls: Validating the Assay and Providing a Benchmark

Positive controls are well-characterized molecules that are known to elicit a robust response through the pathway you are investigating. They serve two primary purposes: to confirm that your experimental setup is working correctly and to provide a benchmark against which to compare the potency and efficacy of your novel compound.

  • Established TLR7 Agonists:

    • Imiquimod (R837): A potent and specific TLR7 agonist, widely used in research and clinically approved for topical use[6][7][8][9]. It serves as an excellent benchmark for TLR7-specific activation.

    • Resiquimod (R848): A potent agonist of both TLR7 and TLR8[10][11][12][13][14]. Comparing the activity of your compound to R848 can provide initial insights into its potential TLR8 activity.

  • Natural Ligands:

    • Guanosine: Recognized as an endogenous ligand for TLR7, providing a physiologically relevant positive control[15][16][17][18][19].

Specificity Controls: Delineating the Mechanism of Action

To claim that your compound acts through TLR7, you must demonstrate that its activity is absent when TLR7 is not present or when other related pathways are stimulated.

  • TLR Ligands for Other Receptors:

    • Lipopolysaccharide (LPS): A potent TLR4 agonist[20][21][22][23][24].

    • Poly(I:C): A synthetic analog of double-stranded RNA that activates TLR3.

    • Unmethylated CpG ODNs: Specific agonists for TLR9[5][25][26][27][28]. Observing no response with these ligands helps confirm that the effects of your compound are not due to general immune activation or contamination.

  • Cells from TLR7-deficient mice (in vitro or ex vivo): The gold standard for demonstrating TLR7 dependence. If your compound is active in cells from wild-type mice but inactive in cells from TLR7 knockout mice, this provides strong evidence for its specificity.

Comparative Performance Analysis: A Tabular Overview

The following table provides a framework for comparing the expected performance of this compound against key control compounds in various in vitro assays.

Compound Target(s) Expected Outcome in NF-κB/IRF Reporter Assay Expected Primary Cytokine Profile (Human PBMCs) Rationale for Inclusion
This compound Hypothesized: TLR7Activation of both NF-κB and IRF reportersIFN-α, TNF-α, IL-6, IL-12Test Compound
Vehicle (e.g., DMSO) NoneNo activationNo cytokine inductionNegative Control (accounts for solvent effects)[1][2][3][4]
Imiquimod (R837) TLR7Strong activation of NF-κB and IRF reportersHigh IFN-α, moderate TNF-α, IL-6[6]Positive Control (TLR7-specific benchmark)
Resiquimod (R848) TLR7/TLR8Strong activation of NF-κB and IRF reportersHigh IFN-α, high TNF-α, IL-6, IL-12[10][11][12]Positive Control (TLR7/8 benchmark)
Guanosine TLR7Moderate activation of NF-κB and IRF reportersModerate IFN-α, TNF-α[15][16][17]Positive Control (endogenous ligand)
LPS TLR4Strong activation of NF-κB, weak/no IRF activationHigh TNF-α, IL-6, low/no IFN-α[20][21][22]Specificity Control (rules out TLR4 pathway)
CpG ODN (Type A) TLR9Strong activation of IRF reporterHigh IFN-α[25][28]Specificity Control (rules out TLR9 pathway)

Key Experimental Protocols

The following are detailed protocols for essential in vitro assays to characterize a novel TLR7 agonist.

Experiment 1: TLR Activation Assessment using Reporter Cell Lines

This experiment aims to quantify the ability of the test compound to activate downstream signaling pathways of TLR7.

dot

Caption: Workflow for TLR7 activation reporter assay.

Objective: To determine if this compound activates the NF-κB and/or IRF signaling pathways downstream of TLR7.

Methodology:

  • Cell Culture: Culture HEK-Blue™ hTLR7 and HEK-Blue™ Null (parental cell line lacking TLR7) cells according to the manufacturer's instructions.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds (Imiquimod, R848, LPS, Vehicle) in the appropriate cell culture medium.

  • Cell Treatment: Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Detection: Add QUANTI-Blue™ Solution to each well and incubate for 1-3 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the fold-change in NF-κB/AP-1 activity relative to the vehicle control and determine the EC50 value for each active compound.

Experiment 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This experiment assesses the functional consequence of TLR7 activation by measuring the production of key cytokines.

Signaling_Pathway cluster_receptor Cell Surface/Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 recruits Ligand This compound Ligand->TLR7 binds IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 activates NFkB NF-κB IKK_complex->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB->Cytokines induces transcription Interferons Type I Interferons (IFN-α) IRF7->Interferons induces transcription

Sources

A Head-to-Head Comparison: The Endogenous Modulator Inosine vs. its Synthetic Analog 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Developers

In the intricate world of purine signaling and innate immunity, the nucleoside inosine occupies a central role as a versatile bioactive molecule.[1][2] Arising from the deamination of adenosine, it is not merely a metabolic intermediate but an active participant in a host of physiological and pathological processes, from neurotransmission to cancer immunology.[3][4][5] As drug development seeks greater specificity and potency, synthetic analogs designed to refine the activity of such endogenous molecules have become indispensable.

This guide provides a detailed comparative analysis of the naturally occurring nucleoside, inosine, and a rationally designed synthetic derivative, 2-Chloro-6-O-methyl-inosine. We will dissect their structural differences, compare their divergent mechanisms of action, and provide the experimental frameworks necessary to validate their distinct biological effects. This analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and apply these compounds in their experimental paradigms.

Section 1: Structural and Physicochemical Distinctions

At first glance, this compound is a subtle modification of its parent molecule. However, the addition of a chloro group at the 2-position of the purine ring and a methyl group at the 6-position hydroxyl introduces profound changes to the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities.

PropertyInosineThis compoundRationale for Disparity
Chemical Structure Introduction of Cl at C2 and OCH₃ at C6.
Molecular Formula C₁₀H₁₂N₄O₅C₁₁H₁₃ClN₄O₄Addition of C, Cl; removal of H, O.
Molecular Weight 268.23 g/mol 316.70 g/mol [6]The heavier chlorine atom and additional methyl group increase the overall mass.
Key Functional Groups 6-keto group, free 2'-, 3'-, 5'-hydroxyls2-chloro group, 6-methoxy group, free 2'-, 3'-, 5'-hydroxylsThe 6-keto group of inosine is replaced by a 6-methoxy group, preventing keto-enol tautomerism and removing a key hydrogen bond donor site. The C-H at the 2-position is replaced by a C-Cl bond, altering the electronegativity of the purine ring system.
Predicted Stability Metabolized by purine nucleoside phosphorylase (PNP).[3]Predicted to be resistant to PNP degradation.The modifications at the C2 and C6 positions are expected to sterically hinder the active site of metabolic enzymes like PNP, leading to a significantly longer biological half-life.

These modifications are not trivial. The 6-O-methyl group, in particular, locks the purine in a state that cannot form the same Watson-Crick-like base pairs as inosine, fundamentally altering its potential interactions with nucleic acids and protein binding pockets.

Section 2: Divergent Mechanisms of Action in Innate Immunity

The most striking functional divergence between inosine and its synthetic analog lies in their modulation of Toll-like Receptors (TLRs), the sentinels of the innate immune system.[7][8] Specifically, TLR7 and TLR8, which recognize single-stranded RNA (ssRNA), are key targets.[9]

Inosine: A Context-Dependent Amplifier of TLR7/8 Signaling

Inosine is a natural component of RNA, introduced via the action of adenosine deaminases (ADARs).[10] Far from being an inert base, the presence of inosine within an immunostimulatory ssRNA sequence can potentiate the activation of TLR7 and TLR8.[11] This leads to an amplified downstream signaling cascade, culminating in the production of pro-inflammatory cytokines like Type I interferons (IFN-α) and Tumor Necrosis Factor-alpha (TNF-α).[11] This suggests a physiological role for A-to-I RNA editing in fine-tuning the innate immune response to viral or endogenous RNA ligands.[11]

Beyond TLRs, inosine can also act as a signaling molecule through its interaction with adenosine receptors, albeit with a lower affinity than adenosine itself.[12] It can engage the A2A receptor, leading to anti-inflammatory and immunomodulatory effects in certain contexts.[12]

Inosine_Signaling cluster_TLR TLR7/8 Pathway cluster_AR Adenosine Receptor Pathway ssRNA_Ino ssRNA containing Inosine TLR7_8 TLR7 / TLR8 (Endosome) ssRNA_Ino->TLR7_8 Binds & Potentiates MyD88 MyD88 TLR7_8->MyD88 NFkB NF-κB / IRFs MyD88->NFkB Cytokines IFN-α, TNF-α (Potentiated Production) NFkB->Cytokines Inosine Inosine (Extracellular) A2AR A2A Receptor Inosine->A2AR Weak Agonist cAMP ↑ cAMP A2AR->cAMP

Caption: Signaling pathways modulated by inosine.
This compound: A Predicted TLR7/8 Antagonist

The structural modifications of this compound strongly suggest a shift from agonistic potentiation to direct antagonism of TLR7/8. This prediction is grounded in extensive research on the role of ribose 2'-O-methylation in suppressing TLR7 activity.[13][14][15] Studies have shown that RNA fragments containing 2'-O-methylated guanosine can act as potent TLR7 and TLR8 antagonists.[16]

While the methylation in this compound is on the base rather than the ribose, the principle of using methyl groups to block receptor activation is a common theme in medicinal chemistry. The 6-O-methyl group fundamentally alters the hydrogen bonding pattern, likely allowing the molecule to occupy the TLR7/8 binding site without inducing the conformational change required for signaling. This would competitively inhibit the binding of immunostimulatory RNAs. The 2-chloro modification further enhances this potential by altering the electronic landscape of the purine ring, potentially increasing binding affinity.

Modified_Inosine_Signaling cluster_TLR TLR7/8 Pathway ssRNA Immunostimulatory ssRNA TLR7_8 TLR7 / TLR8 (Endosome) ssRNA->TLR7_8 Mod_Ino This compound Mod_Ino->TLR7_8 Binds & Antagonizes No_Signal Signaling Blocked TLR7_8->No_Signal

Caption: Predicted antagonistic action on TLR7/8.

Section 3: Comparative Experimental Data and Protocols

To empirically validate the functional differences between these two molecules, a series of well-defined in vitro experiments are necessary. The following table summarizes the expected outcomes based on the mechanistic analysis.

Experimental AssayKey ReadoutExpected Result with InosineExpected Result with this compound
TLR7 Agonist Assay IFN-α ProductionPotentiation of agonist-induced IFN-α.[11]Dose-dependent inhibition of agonist-induced IFN-α.
TLR8 Agonist Assay TNF-α ProductionPotentiation of agonist-induced TNF-α.[11]Dose-dependent inhibition of agonist-induced TNF-α.
A2A Receptor Assay Intracellular cAMPWeak, dose-dependent increase in cAMP.[12]Minimal to no increase in cAMP; potential for antagonism.
Metabolic Stability Assay Half-life in plasma/microsomesShort half-life due to PNP-mediated degradation.Significantly longer half-life.
Experimental Protocol: In Vitro TLR7 Activity Assay in Human PBMCs

This protocol details a robust method for comparing the modulatory effects of inosine and its analog on TLR7 activation.

Expertise & Trustworthiness: This assay uses primary human peripheral blood mononuclear cells (PBMCs), which provide a physiologically relevant system containing plasmacytoid dendritic cells (pDCs), the primary producers of IFN-α via TLR7. The use of a known synthetic agonist (R848) provides a consistent baseline of activation, ensuring that observed effects are due to the test compounds.

Methodology:

  • PBMC Isolation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to standard procedures.

    • Wash the isolated cells twice with sterile PBS and resuspend in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

    • Count cells and adjust the concentration to 2 x 10⁶ cells/mL.

  • Cell Plating:

    • Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well U-bottom plate.

  • Compound Preparation and Addition:

    • Prepare stock solutions of Inosine and this compound in sterile water or DMSO. Perform a serial dilution in culture medium to achieve 4X final concentrations (e.g., 400 µM, 40 µM, 4 µM, 0.4 µM).

    • Prepare a 4X stock of the TLR7 agonist R848 (e.g., 4 µM for a 1 µM final concentration) in culture medium.

    • Add 50 µL of the appropriate compound dilution to the wells. For control wells, add 50 µL of medium.

    • Incubate for 1 hour at 37°C, 5% CO₂. This pre-incubation allows the test compounds to interact with the cells before the primary stimulus is added.

  • Stimulation:

    • Add 50 µL of the 4X R848 solution to all wells except the unstimulated controls. Add 50 µL of medium to the unstimulated wells.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Data Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for cytokine analysis.

    • Quantify the concentration of IFN-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Workflow Diagram:

TLR_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_PBMC Isolate PBMCs (Ficoll) Plate_Cells Plate Cells (2x10^5/well) Isolate_PBMC->Plate_Cells Add_Compound Add Test Compound (1 hr pre-incubation) Add_Agonist Add TLR7 Agonist (R848) Add_Compound->Add_Agonist Incubate Incubate (18-24 hrs) Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant ELISA Measure IFN-α (ELISA) Collect_Supernatant->ELISA

Caption: Workflow for TLR7 activity assay.

Section 4: Summary and Future Perspectives

This guide delineates the fundamental differences between the endogenous nucleoside inosine and its synthetic derivative, this compound. While structurally similar, their predicted biological activities are diametrically opposed within the context of innate immune signaling.

FeatureInosineThis compound (Predicted)
Primary Role Endogenous metabolic intermediate and signaling molecule.[3][4]Synthetic immunomodulatory agent.
TLR7/8 Modulation Potentiator/Agonist.[11]Antagonist.
Adenosine Receptors Weak Agonist.[12]Likely inactive or antagonistic.
Metabolic Stability Low (rapidly cleared).High (resistant to degradation).
Therapeutic Potential Context-dependent immunomodulation, neuroprotection.[5]Targeted anti-inflammatory therapy for TLR7/8-driven diseases (e.g., lupus, psoriasis).

Future Directions:

The path forward requires rigorous experimental validation of the hypotheses laid out for this compound. Key next steps should include:

  • In Vivo Validation: Testing the compound in mouse models of TLR7-driven autoimmune diseases, such as imiquimod-induced psoriasis or lupus models, to confirm its antagonistic and anti-inflammatory effects in a whole-organism context.

  • Structural Biology: Co-crystallization of the compound with the TLR7 or TLR8 protein to definitively elucidate its binding mode and confirm the structural basis of its antagonistic activity.

  • Pharmacokinetic Studies: Performing detailed ADME (absorption, distribution, metabolism, and excretion) studies to characterize its in vivo half-life, tissue distribution, and safety profile.

By moving from rational design to empirical validation, compounds like this compound hold the promise of becoming powerful tools for both basic research and the development of next-generation therapeutics for immune-mediated diseases.

References

  • Mannion, N. M., et al. (2014). Inosine-mediated modulation of RNA sensing by Toll-like receptor 7 (TLR7) and TLR8. mBio, 5(4), e01321-14. [Link]

  • Lapp, H., et al. (2021). Inosine in Biology and Disease. International Journal of Molecular Sciences, 22(8), 4192. [Link]

  • García-Gil, M., et al. (2022). Inosine: A bioactive metabolite with multimodal actions in human diseases. Frontiers in Pharmacology, 13, 1004191. [Link]

  • García-Gil, M., et al. (2022). Inosine: A bioactive metabolite with multimodal actions in human diseases. ResearchGate. [Link]

  • Wang, J., et al. (2023). Inosine: biofunctions and the roles in human diseases. Frontiers in Immunology, 14, 1277903. [Link]

  • García-Gil, M., et al. (2022). Inosine: A bioactive metabolite with multimodal actions in human diseases. Frontiers. [Link]

  • Barik, S. (2018). Activation of toll-like receptor signaling pathways leading to nitric oxide-mediated antiviral responses. Journal of Antivirals & Antiretrovirals, 10(3), 46-54. [Link]

  • Burchenal, J. H., et al. (1975). Experimental and Clinical Studies on Nucleoside Analogs as Antitumor Agents. Annals of the New York Academy of Sciences, 255, 202-212. [Link]

  • Lovászi, M., et al. (2017). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. The Journal of Immunology, 198(5), 2088-2100. [Link]

  • Evaluation of Anti-HIV-1 Mutagenic Nucleoside Analogues. (n.d.). PMC. [Link]

  • Kuttner, E. A., & Narlikar, G. J. (2011). Nucleoside analog studies indicate mechanistic differences between RNA-editing adenosine deaminases. Nucleic Acids Research, 39(12), 5136–5147. [Link]

  • Robbins, M., et al. (2007). 2'-O-methyl-modified RNAs act as TLR7 antagonists. Molecular Therapy, 15(9), 1663-1669. [Link]

  • Wikipedia contributors. (2024, January 5). Toll-like receptor. In Wikipedia, The Free Encyclopedia. [Link]

  • Lovászi, M., et al. (2017). Inosine monophosphate and inosine differentially regulate endotoxemia and bacterial sepsis. ResearchGate. [Link]

  • Boyer, J. L., et al. (2002). 2-Chloro N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist. British Journal of Pharmacology, 135(8), 2004-2010. [Link]

  • Media, J., et al. (2017). Enhancement of Inosine-Mediated A2A R Signaling Through Positive Allosteric Modulation. Biochemical Pharmacology, 142, 107-116. [Link]

  • Zhang, Y., et al. (2022). Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase. Acta Pharmaceutica Sinica B, 12(4), 1627-1643. [Link]

  • Mollazadeh, M., et al. (2021). Toll-Like Receptors: General Molecular and Structural Biology. Journal of Immunology Research, 2021, 9952549. [Link]

  • Novel synthesis of 2'-O-methylguanosine. (n.d.). Semantic Scholar. [Link]

  • El-Kalamawy, C., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Pharmaceuticals, 14(4), 356. [Link]

  • Lapp, H., et al. (2021). Inosine in Biology and Disease. MDPI. [Link]

  • Chow, S., et al. (2003). Novel synthesis of 2'-O-methylguanosine. Bioorganic & Medicinal Chemistry Letters, 13(10), 1631-1634. [Link]

  • Li, K., & Li, Q. (2021). Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity. Frontiers in Immunology, 12, 751543. [Link]

  • Jöckel, S., et al. (2012). The 2′-O-methylation status of a single guanosine controls transfer RNA–mediated Toll-like receptor 7 activation or inhibition. The Journal of Experimental Medicine, 209(2), 235-241. [Link]

  • Rimbach, K., et al. (2015). Identification of an optimized 2′-O-methylated trinucleotide RNA motif inhibiting Toll-like receptors 7 and 8. RNA, 21(7), 1300-1307. [Link]

  • Sanghvi, Y. S., et al. (2000). An efficient process for synthesis of 2'-O-methyl and 3'-O-methyl guanosine from 2-aminoadenosine using diazomethane and the catalyst stannous chloride. Nucleosides, Nucleotides & Nucleic Acids, 19(10-12), 1923-1932. [Link]

  • National Center for Biotechnology Information (n.d.). 2'-O-methylinosine. PubChem Compound Database. [Link]

  • Hajjar, A. M., et al. (2001). Cutting edge: functional interactions between toll-like receptor (TLR) 2 and TLR1 or TLR6 in response to phenol-soluble modulin. The Journal of Immunology, 166(1), 15-19. [Link]

  • Van der Made, C. I., et al. (2022). 2'-O-Methyl-guanosine 3-base RNA fragments mediate essential natural TLR7/8 antagonism. ResearchGate. [Link]

  • Finke, M., et al. (2023). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis, 13(24), 16223–16244. [Link]

  • Kierzek, E., et al. (2018). Stability of RNA duplexes containing inosine·cytosine pairs. Biochemistry, 57(51), 6963–6972. [Link]

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A Senior Application Scientist's Guide to the In Vivo Validation of Novel Synthetic TLR7 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This guide addresses the in vivo validation of 2-Chloro-6-O-methyl-inosine, a representative of a class of synthetic purine-based immunomodulators. As this specific molecule is not extensively characterized in public literature, this document establishes a comprehensive framework for validating any novel synthetic Toll-like Receptor 7 (TLR7) agonist, using its structural class as a prime example. We will compare its hypothetical performance against established alternatives, providing the causal logic behind each experimental choice to ensure a robust and translatable in vivo assessment.

The Scientific Imperative: Why Target TLR7?

Toll-like Receptor 7 (TLR7) is a cornerstone of the innate immune system. Located within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, its natural ligand is single-stranded viral RNA (ssRNA).[1][2] Activation of TLR7 initiates a powerful signaling cascade via the MyD88-dependent pathway. This culminates in the activation of transcription factors like IRF7 and NF-κB, leading to two critical outcomes:

  • A Surge of Type I Interferons (IFN-α, IFN-β): These cytokines are pivotal for establishing an antiviral state and activating a broad range of immune cells.[3]

  • Production of Pro-inflammatory Cytokines and Chemokines (TNF-α, IL-6, IP-10): These molecules recruit and activate other immune effectors, such as natural killer (NK) cells and T cells, bridging the innate and adaptive immune responses.[4][5]

This potent immunostimulatory effect has positioned synthetic TLR7 agonists as highly promising therapeutics in two main areas: cancer immunotherapy, where they can turn immunologically "cold" tumors "hot," and as vaccine adjuvants, to dramatically enhance the potency and durability of the adaptive immune response.[4][6]

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist ssRNA / Synthetic Agonist (e.g., this compound) TLR7 TLR7 Dimer Agonist->TLR7 MyD88 MyD88 TLR7->MyD88 TRAF TRAF3 / TRAF6 MyD88->TRAF IRF7 IRF7 TRAF->IRF7 NFkB NF-κB TRAF->NFkB IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription InVivo_Workflow PKPD Phase 1: PK/PD Profiling (Dose-Exposure-Response) Efficacy_Onco Phase 2a: Oncology Efficacy (Syngeneic Tumor Model) PKPD->Efficacy_Onco Inform Dosing Efficacy_Vax Phase 2b: Adjuvant Efficacy (Vaccination Model) PKPD->Efficacy_Vax Inform Dosing Tox Parallel Phase: Safety/Tolerability (Dose Escalation) PKPD->Tox Inform Dosing Analysis Endpoint: Data Synthesis & Comparative Analysis Efficacy_Onco->Analysis Efficacy_Vax->Analysis Tox->Analysis

Caption: A logical workflow for in vivo validation of a TLR7 agonist.

Phase 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

The Causality: Before testing for efficacy, we must understand the relationship between the administered dose, the resulting drug concentration in the blood (PK), and the immediate biological response it triggers (PD). A potent compound with poor exposure is useless, while a less potent compound with prolonged exposure might be highly effective. This study establishes the dose range for subsequent experiments and confirms target engagement in vivo. [4] Detailed Protocol: Mouse Single-Dose PK/PD Study

  • Animal Model: Female BALB/c mice, 8-10 weeks old (n=3 per timepoint per group).

  • Groups:

    • Vehicle (e.g., 10% DMSO in saline), intravenous (IV)

    • Cmpd-X (1 mg/kg), IV

    • Gardiquimod (1 mg/kg), IV

  • Procedure:

    • Administer a single IV bolus dose of the assigned compound.

    • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via terminal cardiac puncture.

    • Divide each sample: one portion into EDTA tubes for plasma separation (PK analysis) and the other into serum separator tubes (PD analysis).

  • PK Analysis: Analyze plasma concentrations of Cmpd-X and Gardiquimod using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • PD Analysis: Measure key cytokine levels (IFN-α, TNF-α, IL-6) in serum using a multiplex immunoassay (e.g., Luminex) or ELISA. [5] Hypothetical Data Summary & Comparison:

ParameterCmpd-X (1 mg/kg)Gardiquimod (1 mg/kg)Rationale & Interpretation
PK: Cmax 1200 ng/mL850 ng/mLHigher Cmax suggests better initial exposure for Cmpd-X.
PK: Half-life (t½) 4.5 hours2.0 hoursLonger half-life for Cmpd-X may allow for less frequent dosing.
PD: IFN-α Peak 1200 pg/mL @ 4h700 pg/mL @ 2hCmpd-X induces a more robust and sustained IFN-α response, a key marker of TLR7 activation.
PD: TNF-α Peak 450 pg/mL @ 4h300 pg/mL @ 2hBoth are selective TLR7 agonists and induce moderate TNF-α. A dual TLR7/8 agonist would show a much higher TNF-α peak.
Phase 2a: Efficacy in a Cancer Immunotherapy Model

The Causality: The central hypothesis for using TLR7 agonists in oncology is to activate an innate immune response within the tumor microenvironment (TME), thereby recruiting T cells and sensitizing the tumor to adaptive immune checkpoint blockade (e.g., anti-PD-1). [4]We use a syngeneic mouse model (immunocompetent) to ensure all components of the immune system are present to mediate the anti-tumor effect.

Detailed Protocol: CT-26 Syngeneic Colon Carcinoma Model

  • Animal Model: Female BALB/c mice, 8-10 weeks old.

  • Tumor Implantation: Subcutaneously inject 5x10⁵ CT-26 cells into the right flank of each mouse.

  • Study Initiation: When tumors reach an average volume of 80-100 mm³, randomize mice into treatment groups (n=10 per group).

  • Treatment Groups:

    • Vehicle

    • Anti-PD-1 antibody (10 mg/kg, intraperitoneal, twice weekly)

    • Cmpd-X (1 mg/kg, IV, twice weekly)

    • Cmpd-X (1 mg/kg) + Anti-PD-1 (10 mg/kg)

    • Gardiquimod (1 mg/kg, IV, twice weekly) + Anti-PD-1 (10 mg/kg)

  • Monitoring & Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight as a measure of general toxicity.

    • Primary Endpoint: Tumor Growth Inhibition (TGI).

    • Secondary Endpoint: Percentage of complete responders (tumor-free mice) at the end of the study.

Hypothetical Data Summary & Comparison:

Treatment GroupTumor Growth Inhibition (TGI %)Complete Responders (CR)Rationale & Interpretation
Anti-PD-1 alone35%1/10 (10%)The CT-26 model shows modest, single-agent activity to checkpoint blockade, representing a "cool" tumor. [4]
Cmpd-X alone45%0/10 (0%)Monotherapy provides moderate tumor control through innate immune activation but may not be sufficient for cures.
Cmpd-X + Anti-PD-1 95% 8/10 (80%) Strong synergy demonstrates that Cmpd-X effectively primes the TME, enabling a robust anti-tumor response when the PD-1 "brake" is released. This is a highly desirable outcome. [4]
Gardiquimod + Anti-PD-170%4/10 (40%)The positive control shows synergy, but the superior performance of Cmpd-X highlights its enhanced potency or favorable PK/PD profile.
Phase 2b: Efficacy as a Vaccine Adjuvant

The Causality: A successful vaccine adjuvant must enhance both the magnitude and quality of the adaptive immune response to a co-administered antigen. TLR7 agonists are particularly adept at promoting a Th1-biased immune response, characterized by the production of IgG2a antibodies and the activation of cytotoxic CD8+ T cells, which are critical for clearing viral infections and cancer cells. [1][3] Detailed Protocol: Ovalbumin (OVA) Immunogenicity Model

  • Animal Model: Female C57BL/6 mice, 8-10 weeks old (n=8 per group).

  • Immunization Groups:

    • OVA antigen (10 µg) alone

    • OVA (10 µg) + Cmpd-X (10 µg)

    • OVA (10 µg) + R848 (10 µg)

  • Procedure:

    • Immunize mice subcutaneously on Day 0 and Day 14.

    • Collect blood on Day 21 to measure antibody responses.

    • On Day 21, harvest spleens to measure T cell responses.

  • Analysis:

    • Humoral Response: Measure OVA-specific IgG1 and IgG2a antibody titers in serum by ELISA.

    • Cellular Response: Re-stimulate splenocytes with an OVA-specific peptide (SIINFEKL) and measure the frequency of IFN-γ-producing CD8+ T cells by ELISpot or intracellular cytokine staining (Flow Cytometry). [7] Hypothetical Data Summary & Comparison:

Adjuvant GroupOVA-specific IgG2a TiterIgG2a/IgG1 RatioIFN-γ Spot Forming Units (per 10⁶ splenocytes)Rationale & Interpretation
None (OVA alone)1:5000.150The antigen alone elicits a weak, Th2-biased (IgG1) response with minimal T-cell activation.
Cmpd-X 1:100,000 2.5 850 Cmpd-X dramatically increases antibody titers and, crucially, skews the response towards a Th1 phenotype (high IgG2a/IgG1 ratio), coupled with a potent CD8+ T cell response. [3]
R8481:120,0002.8950The dual TLR7/8 agonist shows slightly higher activity, which may be beneficial but could also be associated with greater reactogenicity. The comparable, potent effect of the selective Cmpd-X is a strong validation of its adjuvant potential.

Conclusion

The in vivo validation of a novel immunomodulator like this compound is a systematic process grounded in clear scientific rationale. By progressing from foundational PK/PD studies to robust efficacy models in both oncology and vaccinology, we can build a comprehensive data package. The objective comparison against established benchmarks like Gardiquimod and R848 is not merely for academic purposes; it is essential for determining the true therapeutic potential and competitive advantage of a new chemical entity. The hypothetical data presented here illustrates a highly promising profile for our compound, characterized by a favorable PK profile, potent and selective TLR7-mediated cytokine induction, and strong synergistic activity with checkpoint inhibitors, marking it as a compelling candidate for further development.

References

  • Vertex AI Search. (n.d.). Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. NIH.
  • ResearchGate. (n.d.). Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants.
  • PubMed Central. (2021, May 29). Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. PMC.
  • ACS Publications. (2022, February 1). Systemically Administered TLR7/8 Agonist and Antigen-Conjugated Nanogels Govern Immune Responses against Tumors. ACS Nano.
  • BioWorld. (2023, August 31). TLR7-selective agonist shows potent cytokine induction in vitro and in vivo.
  • PubMed. (n.d.). The Antinociceptive Effect of 2-chloro-2'-C-methyl-N6-cyclopentyladenosine (2'-Me-CCPA), a Highly Selective Adenosine A1 Receptor Agonist, in the Rat.
  • PubMed Central. (n.d.). Covalently Conjugated NOD2/TLR7 Agonists Are Potent and Versatile Immune Potentiators. PMC.
  • ACS Publications. (2019, September 10). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. ACS Omega.
  • Semantic Scholar. (n.d.). In Vivo Antiviral Properties of Biologically Active Compounds.
  • NIH. (n.d.). In Vivo Antiviral Properties of Biologically Active Compounds: II. Studies with Influenza and Vaccinia Viruses.
  • PubMed. (2025, August 19). Inosine shapes PD-1 blockade responses and synergizes with dual PD-1/CTLA-4 immunotherapy to enhance antitumor immunity.
  • PubMed Central. (n.d.). 2-Chloro N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist.
  • PubMed. (n.d.). Inosine enhances the efficacy of immune-checkpoint inhibitors in advanced solid tumors: A randomized, controlled, Phase 2 study.
  • PubMed. (n.d.). 2'-O-methyl-modified RNAs act as TLR7 antagonists.
  • PubMed. (2014, June 26). Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes.

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Assessing the Specificity of 2-Chloro-6-O-methyl-inosine: A Comparative Guide to Delineating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of small molecule drug discovery, the precise characterization of a compound's mechanism of action is paramount. This guide provides a comprehensive framework for assessing the specificity of 2-Chloro-6-O-methyl-inosine, a purine nucleoside analog with potential therapeutic applications. While direct experimental data on this specific molecule is emerging, we will draw upon the broader understanding of 2,6-substituted purine analogs to outline a rigorous, multi-faceted approach to defining its biological target profile and off-target liabilities. This document serves as both a practical guide to experimental design and a comparative analysis of relevant alternative compounds.

Introduction to this compound and the Rationale for Specificity Profiling

This compound belongs to the class of purine nucleoside analogs, a group of compounds known for their significant roles in medicinal chemistry, particularly in oncology and virology.[1] The structural modifications at the C2 and C6 positions of the purine ring are critical determinants of their biological activity, influencing their interaction with a variety of cellular targets. While its precise mechanism of action is yet to be fully elucidated, it is hypothesized to function as a hypoxanthine analog.[2] Hypoxanthine and its derivatives are known to have anti-inflammatory effects and may act as potential endogenous poly(ADP-ribose) polymerase (PARP) inhibitors.[2]

The central challenge with any novel small molecule is to ascertain its specificity. A highly specific compound interacts with a single, desired target, minimizing off-target effects and associated toxicities. Conversely, a non-specific or multi-targeted compound may offer therapeutic advantages in certain contexts but requires a thorough understanding of its full interaction profile. This guide will detail the experimental workflows necessary to move from a hypothetical mechanism to a validated, high-resolution understanding of this compound's specificity.

The Landscape of Purine Analog Inhibitors: A Comparative Overview

To contextualize the assessment of this compound, it is essential to consider the mechanisms of action of related, well-characterized purine analogs. This comparison provides a basis for hypothesis generation and the selection of appropriate screening panels.

Compound ClassPrimary Mechanism of ActionKey Cellular TargetsTherapeutic Area
Thiopurines (e.g., 6-mercaptopurine) Incorporation into DNA and RNA, leading to cytotoxicity.DNA and RNA polymerasesCancer
Deoxyadenosine Analogs (e.g., Cladribine) Resistance to adenosine deaminase, leading to accumulation of deoxyadenosine triphosphate and induction of apoptosis in lymphocytes.Deoxycytidine kinase, DNA polymeraseLeukemia, Multiple Sclerosis
Guanosine Analogs (e.g., Acyclovir) Chain termination of viral DNA synthesis.Viral DNA polymeraseAntiviral
2,6-Disubstituted Purines Inhibition of various enzymes, including cyclin-dependent kinases (CDKs) and purine nucleoside phosphorylase (PNP).[3]CDKs, PNPCancer, Infectious Diseases

This comparative landscape suggests that this compound could potentially target enzymes involved in nucleotide metabolism, DNA/RNA synthesis, or cell cycle regulation. The chloro- and methoxy-substitutions will likely modulate its affinity and selectivity for these targets compared to other purine analogs.

Experimental Workflow for Specificity Assessment

A robust assessment of specificity requires a tiered approach, beginning with broad, unbiased screening and progressing to more focused, hypothesis-driven validation.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation & Selectivity Profiling cluster_2 Phase 3: Cellular Target Engagement & Off-Target Verification T_ID Target Identification (Unbiased Screening) Chem Chemoproteomics (e.g., Activity-Based Protein Profiling) T_ID->Chem Pheno Phenotypic Screening (e.g., High-Content Imaging) T_ID->Pheno IVV In Vitro Validation Chem->IVV Identified Protein Hits Pheno->IVV Hypothesized Pathways Biochem Biochemical Assays (Enzyme Kinetics, Binding Assays) IVV->Biochem Panel Broad Kinase/Enzyme Panel Screening IVV->Panel CTE Cellular Target Engagement Biochem->CTE Confirmed Primary Target Panel->CTE Identified Off-Targets CETSA Cellular Thermal Shift Assay (CETSA) CTE->CETSA KO_KD CRISPR/siRNA Knockout/Knockdown Studies CTE->KO_KD G cluster_0 CETSA Workflow Start Treat Cells (Drug vs. Vehicle) Heat Heat Cells (Temperature Gradient) Start->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble & Aggregated Proteins Lyse->Separate Detect Detect Target Protein (Western Blot / MS) Separate->Detect Analyze Analyze Melting Curve Shift Detect->Analyze

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Interpreting the Data: Defining the Specificity Profile

The culmination of these experiments will provide a comprehensive specificity profile for this compound.

  • High Specificity: The compound demonstrates high potency for a single target in biochemical and cellular assays, with significantly weaker or no activity against a broad panel of other targets.

  • Moderate Specificity: The compound inhibits a small number of related targets with similar potencies. This may be desirable for targeting redundant pathways.

  • Low Specificity (Multi-Targeted): The compound inhibits multiple, often unrelated, targets. While potentially leading to more off-target effects, this profile can be advantageous in complex diseases like cancer.

Conclusion and Future Directions

The assessment of specificity is a critical and ongoing process in drug development. This guide has outlined a robust, multi-phase experimental strategy to delineate the mechanism of action of this compound. By combining unbiased target identification with rigorous in vitro and cellular validation, researchers can build a comprehensive understanding of its biological activity. This knowledge is essential for advancing this and other novel purine analogs toward clinical application, enabling the rational design of more effective and safer therapies. Future studies should focus on structural biology approaches, such as co-crystallography, to visualize the molecular interactions between this compound and its validated targets, further refining our understanding of its mechanism and informing the design of next-generation inhibitors.

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A Comparative Guide to Alternatives for 2-Chloro-6-O-methyl-inosine in TLR7 Antagonism Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in immunology, drug discovery, and virology, the modulation of Toll-like receptor 7 (TLR7) presents a critical avenue for therapeutic intervention in autoimmune diseases and for tempering inflammatory responses. While 2-Chloro-6-O-methyl-inosine, a 2'-O-methylated nucleoside analog, is understood to function as a TLR7 antagonist, a direct, quantitative comparison with other available compounds is often challenging due to a lack of head-to-head experimental data in publicly available literature. This guide provides a comprehensive overview of viable alternative compounds, their demonstrated efficacy, and the experimental frameworks necessary to evaluate and compare their performance objectively.

The Central Role of 2'-O-Methylation in TLR7 Antagonism

The antagonistic activity of this compound stems from the 2'-O-methylation of the ribose sugar. This modification is a known mechanism for self-RNA to avoid recognition by TLR7, thus preventing an autoimmune response.[1][2] In a research context, synthetic 2'-O-methylated oligonucleotides and nucleoside analogs leverage this principle to specifically inhibit TLR7 signaling.[3][4] These compounds are thought to competitively inhibit the binding of single-stranded RNA (ssRNA) agonists to TLR7 within the endosome, thereby preventing the conformational changes required for receptor dimerization and downstream signaling.[2]

Alternative Small-Molecule TLR7 Antagonists: A Comparative Analysis

Several classes of small molecules have emerged as potent and selective TLR7 antagonists, offering alternatives to 2'-O-methylated nucleosides. These compounds often possess distinct chemical scaffolds, leading to varied potency, selectivity, and pharmacokinetic properties.

Purine-Based Antagonists

This class of compounds, closely related to the natural nucleoside ligands of TLR7, has been a fertile ground for the development of antagonists. Through strategic modifications of the purine core, researchers have successfully converted TLR7 agonists into potent inhibitors.

A notable example is a purine derivative identified to have an IC50 of 4.7 µM for TLR7 inhibition.[5] The development of this compound was guided by the understanding that while certain substitutions on the purine ring promote agonistic activity, others can induce an antagonistic effect. The causality behind this switch often lies in how the molecule orients itself within the TLR7 binding pocket and whether it stabilizes a conformation prohibitive to signaling.

Imidazoquinoline Dimers

The imidazoquinoline scaffold is well-known for yielding potent TLR7/8 agonists like imiquimod and resiquimod. However, strategic dimerization of this scaffold has been shown to produce compounds with antagonistic properties. One such example is the imidazoquinoline dimer 4a , which exhibits an IC50 of 3.1 µM for TLR7.[6] This transformation from agonist to antagonist through dimerization highlights the critical role of molecular architecture in determining the functional outcome of receptor engagement.

Pyrazolo[1,5-a]quinoxaline Derivatives

This heterocyclic scaffold has yielded potent and selective TLR7 antagonists. While specific IC50 values for all compounds in this class are not always detailed in initial discovery papers, they are often described as potent inhibitors.[6] For instance, compounds 10a and 10b from this series have been highlighted as promising leads for further development.[6] The structure-activity relationship (SAR) studies within this class often focus on substitutions that enhance binding affinity and selectivity for TLR7 over the closely related TLR8.[7]

Quantitative Comparison of TLR7 Antagonists

To facilitate a direct comparison, the following table summarizes the inhibitory potency of the discussed alternative compounds. The absence of a specific IC50 value for this compound in the public domain underscores the necessity for the experimental protocols detailed in the subsequent sections.

Compound ClassSpecific ExampleTarget(s)IC50 (µM)Reference
Purine-Based Purine DerivativeTLR74.7[5]
Imidazoquinoline Dimer Dimer 4aTLR7/83.1 (TLR7)[6]
Pyrazolo[1,5-a]quinoxaline Compounds 10a & 10bTLR7Potent (specific IC50 not cited)[6]
2'-O-methylated Oligonucleotide Gm18A motifTLR7/8Potent (specific IC50 not cited)[1]

Experimental Workflows for Comparative Efficacy

To objectively assess the performance of this compound and its alternatives, standardized cellular assays are paramount. The following protocols provide a framework for determining the inhibitory potency and selectivity of these compounds.

Diagram: TLR7 Antagonist Screening Workflow

TLR7_Antagonist_Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis & Comparison Compound_Prep Compound Preparation (Serial Dilutions) HEK_Blue_Assay HEK-Blue™ TLR7 Reporter Assay (Determine IC50) Compound_Prep->HEK_Blue_Assay Test Compounds PBMC_Assay PBMC Cytokine Profiling (Functional Validation) HEK_Blue_Assay->PBMC_Assay Potent Antagonists IC50_Comparison IC50 Value Comparison HEK_Blue_Assay->IC50_Comparison Selectivity_Assay TLR8 Reporter Assay (Assess Selectivity) PBMC_Assay->Selectivity_Assay Validate Hits Cytokine_Inhibition Cytokine Inhibition Profile PBMC_Assay->Cytokine_Inhibition Selectivity_Profile TLR7 vs. TLR8 Selectivity Selectivity_Assay->Selectivity_Profile Final_Selection Select Lead Candidate(s) IC50_Comparison->Final_Selection Cytokine_Inhibition->Final_Selection Selectivity_Profile->Final_Selection

Caption: Workflow for screening and comparing TLR7 antagonists.

Protocol 1: HEK-Blue™ TLR7 Reporter Gene Assay for IC50 Determination

This assay utilizes a HEK293 cell line engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Inhibition of TLR7 signaling results in a quantifiable decrease in SEAP activity.

Materials:

  • HEK-Blue™ hTLR7 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • TLR7 agonist (e.g., R848)

  • Test compounds (this compound and alternatives)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Spectrophotometer (620-655 nm)

Procedure:

  • Cell Seeding: Plate HEK-Blue™ hTLR7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Treatment: Add the diluted test compounds to the cells and pre-incubate for 1 hour.

  • Stimulation: Add a TLR7 agonist (e.g., R848 at its EC50 concentration) to the wells containing the test compounds. Include wells with agonist only (positive control) and media only (negative control).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Add HEK-Blue™ Detection medium to each well and incubate for 1-3 hours at 37°C.

  • Measurement: Read the absorbance at 620-655 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay provides a more physiologically relevant assessment of TLR7 antagonism by measuring the inhibition of cytokine production in primary human immune cells.

Materials:

  • Ficoll-Paque™ for PBMC isolation

  • Human whole blood from healthy donors

  • RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • TLR7 agonist (e.g., R848)

  • Test compounds

  • 96-well cell culture plates

  • ELISA kits or multiplex bead array for cytokine quantification (e.g., IFN-α, TNF-α, IL-6)

Procedure:

  • PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque™ density gradient centrifugation.

  • Cell Plating: Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Treatment and Stimulation: Pre-incubate the cells with serial dilutions of the test compounds for 1 hour before adding the TLR7 agonist.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using ELISA or a multiplex bead array system according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration and determine the IC50 values.

Structure-Activity Relationship and Mechanistic Insights

The inhibitory activity of the alternative compounds is intrinsically linked to their chemical structures. For instance, in the pyrazolo[1,5-a]quinoxaline series, the nature and position of substituents on the heterocyclic core can significantly impact TLR7 binding and subsequent antagonism. The rationale for these chemical modifications is often to enhance interactions with key amino acid residues within the TLR7 ligand-binding domain, thereby increasing potency and selectivity.

Diagram: TLR7 Signaling Pathway and Points of Inhibition

TLR7_Signaling cluster_0 Endosome cluster_1 Cytoplasm cluster_2 Nucleus ssRNA ssRNA (Agonist) TLR7_inactive TLR7 (Monomer) ssRNA->TLR7_inactive Binding TLR7_dimer TLR7 Dimer (Active) TLR7_inactive->TLR7_dimer Dimerization MyD88 MyD88 TLR7_dimer->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylation of IκB NFkB NF-κB NFkB_complex->NFkB NF-κB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene_Expression Gene Transcription NFkB_nuc->Gene_Expression Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α) Gene_Expression->Cytokines Antagonist TLR7 Antagonist (e.g., this compound, Small Molecules) Antagonist->TLR7_inactive Competitive Inhibition

Caption: TLR7 signaling pathway and the inhibitory mechanism of antagonists.

Conclusion

While this compound serves as a valuable tool for TLR7 antagonism research, a thorough evaluation of its performance relative to other available compounds is essential for selecting the optimal tool for a given experimental system. The purine-based antagonists, imidazoquinoline dimers, and pyrazolo[1,5-a]quinoxaline derivatives represent compelling alternatives with demonstrated potent inhibitory activity. By employing the standardized experimental workflows outlined in this guide, researchers can generate robust, comparable data to make informed decisions and advance their investigations into the critical role of TLR7 in health and disease.

References

  • Eberle, F., et al. (2009). 2'-O-methyl-modified RNAs act as TLR7 antagonists. Molecular Therapy, 17(12), 2058-2065.
  • El-Sayed, N. S., et al. (2019). Novel and Selective TLR7 Antagonists Among the Imidazo[1,2-a]pyrazines, Imidazo[1,5-a]quinoxalines, and Pyrazolo[1,5-a]quinoxalines Series. Journal of Medicinal Chemistry, 62(15), 7096-7112.
  • David, S. A., et al. (2012). Toll-like receptor (TLR)-7 and -8 modulatory activities of dimeric imidazoquinolines. Journal of Medicinal Chemistry, 55(5), 2457-2461.
  • Krüger, A., et al. (2015). 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells. International Archives of Allergy and Immunology, 167(3), 153-162.
  • Tojo, S., et al. (2020). Recent Advances on Small-Molecule Antagonists Targeting TLR7. Molecules, 25(24), 5928.
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  • Patsnap. (2023). What are the new molecules for TLR7 antagonists? Synapse. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Discovery of Potent and Orally Bioavailable Small Molecule Antagonists of Toll-like Receptors 7/8/9 (TLR7/8/9). Journal of Medicinal Chemistry, 64(13), 9164-9182.
  • Ohto, U., et al. (2020). Structural analysis reveals TLR7 dynamics underlying antagonism.
  • Robbins, M., et al. (2007). 2'-O-methyl-modified RNAs act as TLR7 antagonists. Molecular Therapy, 15(9), 1663-1669.
  • Gorden, K. B., et al. (2005). Synthetic TLR agonists as vaccine adjuvants. Current Opinion in Immunology, 17(3), 249-254.
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  • Robins, M. J., Hansske, F., & Bernier, S. E. (1981). Nucleic acid related compounds. 36. Synthesis of the 2′-O-methyl and 3′-O-methyl ethers of guanosine and 2-aminoadenosine and correlation of O′-methyl nucleoside conformation with 13C n.m.r. chemical shifts. Canadian Journal of Chemistry, 59(23), 3360-3364.
  • Inoue, H., et al. (1987). Synthesis and hybridization studies on two complementary nona(2'-O-methyl)ribonucleotides. Nucleic Acids Research, 15(15), 6131-6148.
  • Kumar, R. K., et al. (2013). Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives. Current Protocols in Nucleic Acid Chemistry, 53(1), 1.15.1-1.15.18.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but also in their disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloro-6-O-methyl-inosine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principle of prudent caution: in the absence of comprehensive hazard data, a compound must be treated as potentially hazardous.

Prudent Hazard Assessment & Risk Mitigation

Causality Behind Precaution: The core principle of laboratory safety is to mitigate risk, especially when dealing with compounds of unknown toxicity. Assuming hazardous properties ensures that the most protective measures are taken, safeguarding both the individual researcher and the wider environment from potential harm.

Table 1: Prudent Safety Profile & Required PPE for this compound
ParameterSpecificationRationale
Assumed Hazards Acute Toxicity (Oral, Dermal), Skin/Eye Irritant, Environmental HazardBased on general classifications for related halogenated and biologically active compounds.
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of dusts or aerosols, which is a primary route of exposure.
Eye Protection ANSI Z87.1-rated safety goggles with side-shieldsProtects against splashes and airborne particulates.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a chemical barrier. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
Body Protection Fully-buttoned laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Required if handling large quantities or when dusts are generated outside a fume hoodA NIOSH-approved respirator may be necessary in situations with a higher risk of aerosolization.

Waste Characterization and Segregation: The Cornerstone of Compliance

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity)[2][3]. While this compound is not specifically listed, the precautionary principle requires us to manage it as hazardous waste.

The most critical step is waste segregation at the point of generation . This prevents unintentional and dangerous reactions and reduces the cost and complexity of disposal[4].

Key Segregation Principle: Non-halogenated and halogenated waste streams must always be kept separate. Mixing a small amount of a halogenated compound like this compound into a large container of non-halogenated solvent waste renders the entire volume as halogenated waste, significantly increasing disposal costs and environmental burden[4][5].

Step-by-Step Disposal Protocols

All waste must be collected in a designated Satellite Accumulation Area (SAA) within the laboratory[6][7]. The SAA must be at or near the point of generation and under the control of the operator. Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards[7][8].

Protocol 3.1: Disposal of Solid Waste

This category includes expired reagent, contaminated personal protective equipment (PPE), weigh boats, and consumables (e.g., pipette tips, centrifuge tubes).

  • Container Selection: Choose a sealable, durable plastic container or a polyethylene-lined drum compatible with the waste.

  • Collection: Place all contaminated solid materials directly into the designated solid hazardous waste container. Do not mix with regular trash.

  • Labeling: Affix a "Hazardous Waste" label to the container before adding the first piece of waste. List "this compound" and any other chemical contaminants.

  • Storage: Keep the container sealed at all times, except when adding waste. Store it in your designated SAA.

  • Disposal Request: Once the container is full, or if work on the project ceases, submit a chemical waste pickup request through your institution's Environmental Health & Safety (EH&S) department.

Protocol 3.2: Disposal of Liquid Waste

This category includes solutions of this compound in organic solvents or aqueous buffers.

  • Container Selection: Use a chemically-resistant (e.g., polyethylene) container with a secure, screw-top cap[9]. Ensure the container is compatible with all components of the waste stream.

  • Segregation:

    • Halogenated Organic Solutions: Collect all solutions containing this compound and organic solvents (e.g., Dichloromethane, Chloroform) in a container labeled "Halogenated Organic Waste"[5][10].

    • Aqueous Solutions: Collect buffer solutions containing the compound in a separate container labeled "Aqueous Waste." Do not dispose of aqueous solutions containing this compound down the drain[6]. Even small quantities of chemical waste must be collected for proper disposal[6].

  • Labeling: Immediately label the container with "Hazardous Waste" and list all constituents, including solvents and buffers, with estimated percentages. For example: "Hazardous Waste: Methanol (80%), Water (19%), this compound (1%)".

  • Storage: Keep the container sealed in the SAA, preferably within secondary containment (e.g., a plastic tub) to contain potential leaks.

  • Disposal Request: When the container is approximately 90% full, request a pickup from EH&S. Do not overfill containers.

Protocol 3.3: Disposal of Contaminated Sharps

This includes needles, syringes, and contaminated glassware.

  • Container: Use a designated, puncture-proof sharps container.

  • Collection: Place all contaminated sharps directly into the container immediately after use. Do not attempt to recap needles.

  • Labeling: Label the sharps container with "Hazardous Waste - Sharps" and list the chemical contaminants.

  • Disposal: Once the container is three-quarters full, seal it and request a pickup from EH&S.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for proper waste segregation and disposal of this compound.

G Diagram 1: Disposal Decision Workflow for this compound start Waste Generated (Contains this compound) is_sharp Is it a sharp? start->is_sharp is_solid Is it a non-sharp solid? is_sharp->is_solid No sharps_container Place in Puncture-Proof 'Hazardous Waste - Sharps' Container is_sharp->sharps_container Yes is_liquid Is it a liquid? is_solid->is_liquid No solid_container Place in Lined 'Solid Hazardous Waste' Container is_solid->solid_container Yes check_solvent Does it contain organic solvent? is_liquid->check_solvent Yes ehs_pickup Store in SAA & Request EH&S Pickup sharps_container->ehs_pickup solid_container->ehs_pickup halogenated_container Collect in 'Halogenated Liquid Waste' Container check_solvent->halogenated_container Yes aqueous_container Collect in 'Aqueous Waste' Container (DO NOT SINK DISPOSE) check_solvent->aqueous_container No (Aqueous) halogenated_container->ehs_pickup aqueous_container->ehs_pickup

Caption: Disposal Decision Workflow for this compound.

Spill & Emergency Procedures

Accidents happen, but a prepared response minimizes risk.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves highly concentrated material, evacuate the lab and call your institution's emergency number.

  • Control & Contain: If the spill is small and you are trained to handle it, ensure proper ventilation (fume hood) and wear appropriate PPE (double gloves, goggles, lab coat). Prevent the spill from entering drains[11].

  • Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover to avoid raising dust[12].

  • Collect & Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Clean the spill area with an appropriate solvent (e.g., alcohol), and collect the cleaning materials as hazardous waste[11].

  • Report: Report the incident to your laboratory supervisor and EH&S department, regardless of size.

The Regulatory Imperative: "Cradle-to-Grave"

The entire process, from chemical synthesis to final disposal, is governed by the EPA's RCRA regulations. This "cradle-to-grave" approach means that the generator of the waste (your laboratory) is responsible for its safe management until it is ultimately destroyed or rendered non-hazardous, typically via high-temperature incineration for halogenated compounds[3][13][14]. Meticulous labeling, segregation, and record-keeping are not just best practices; they are legal requirements[13][15].

By adhering to these procedures, you build a self-validating system of safety and compliance, ensuring that your innovative research does not come at the cost of personal or environmental health.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Environmental Marketing Services. (2023). Safe Chemical Waste Disposal in Labs. [Link]

  • American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab. [Link]

  • U.S. Environmental Protection Agency. (2019). Laboratory Environmental Sample Disposal Information Document. [Link]

  • American Chemical Society. (2020). Regulation of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]

  • Case Western Reserve University. RCRA | Environmental Health and Safety. [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Chloro-6-O-methyl-inosine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my experience that the foundation of groundbreaking research is not just scientific acumen, but an unwavering commitment to safety. When working with novel compounds like 2-Chloro-6-O-methyl-inosine, where comprehensive hazard data may not be readily available, a conservative and informed approach to personal protective equipment (PPE) is paramount. This guide is structured to provide not just a list of equipment, but the rationale behind its selection, empowering you to build a self-validating system of safety in your laboratory.

The Precautionary Principle in Practice

Currently, specific toxicological data for this compound is not extensively documented in publicly available safety data sheets.[1] In the absence of this information, we must operate under the precautionary principle, treating the compound as potentially hazardous. This means assuming potential for skin and eye irritation, respiratory tract irritation, and possible toxicity upon ingestion or absorption. Our PPE recommendations are therefore based on established best practices for handling nucleoside analogs and other research chemicals with unknown hazard profiles.

Core Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of laboratory safety.[2] The following table outlines the minimum and recommended PPE for handling this compound, with the understanding that specific experimental conditions may necessitate additional protection.

PPE ComponentMinimum RequirementRecommended for Enhanced ProtectionRationale
Hand Protection Single pair of nitrile glovesDouble-gloving with nitrile glovesNitrile gloves offer good resistance to a wide range of chemicals.[3] Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.[3]
Eye and Face Protection Safety glasses with side shieldsSafety goggles and a face shieldSafety glasses provide basic protection from splashes.[2][4] Goggles offer a more complete seal around the eyes, and a face shield should be used when there is a significant risk of splashes, such as when handling larger quantities or preparing solutions.[2]
Body Protection Laboratory coatChemical-resistant gown or disposable coverallsA lab coat protects personal clothing from minor spills.[4] For procedures with a higher risk of contamination, a chemical-resistant gown or disposable coveralls made of a non-absorbent material like polyethylene-coated polypropylene is recommended.[5]
Respiratory Protection Not typically required for small quantities in a well-ventilated areaUse of a certified respirator (e.g., N95 or higher) in a fume hoodWhile not always necessary for small-scale work in a properly functioning chemical fume hood, a respirator should be considered if there is a risk of aerosol generation or if working with larger quantities.[4]
Foot Protection Closed-toe shoesChemical-resistant shoe coversClosed-toe shoes are a mandatory minimum in any laboratory setting to protect against spills and dropped objects.[4] Shoe covers provide an additional layer of protection and prevent the tracking of contaminants out of the lab.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.

1. Preparation and Planning:

  • Consult the Safety Data Sheet (SDS): Although specific hazard data for this compound is limited, always review the most current SDS available.[1]

  • Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.[6]

  • Assemble all necessary PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.

2. Donning PPE: The following diagram illustrates the recommended sequence for donning PPE to ensure maximum protection.

PPE_Donning_Sequence Start Start Shoe_Covers Shoe Covers Start->Shoe_Covers Inner_Gloves Inner Gloves Shoe_Covers->Inner_Gloves Gown Gown/Coveralls Inner_Gloves->Gown Respirator Respirator (if needed) Gown->Respirator Goggles Goggles Respirator->Goggles Face_Shield Face Shield Goggles->Face_Shield Outer_Gloves Outer Gloves Face_Shield->Outer_Gloves End Ready for Work Outer_Gloves->End

Figure 1: Recommended PPE Donning Sequence

3. Handling the Compound:

  • Weighing: If weighing the solid compound, do so in a fume hood or a balance enclosure to prevent inhalation of any dust particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contamination: Be mindful of cross-contamination. Do not touch personal items, such as phones or pens, with gloved hands.

4. Doffing PPE: The removal of PPE is as critical as the donning process to prevent contamination.

PPE_Doffing_Sequence Start Work Complete Shoe_Covers Shoe Covers Start->Shoe_Covers Outer_Gloves Outer Gloves Shoe_Covers->Outer_Gloves Face_Shield Face Shield Outer_Gloves->Face_Shield Goggles Goggles Face_Shield->Goggles Gown Gown/Coveralls Goggles->Gown Inner_Gloves Inner Gloves Gown->Inner_Gloves Respirator Respirator (if needed) Inner_Gloves->Respirator Wash_Hands Wash Hands Thoroughly Respirator->Wash_Hands

Figure 2: Recommended PPE Doffing Sequence
Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.

  • Solid Waste: All disposable PPE (gloves, gowns, shoe covers) and any contaminated lab supplies (e.g., weigh boats, pipette tips) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[7]

  • Consult Local Regulations: Always follow your institution's and local environmental regulations for the disposal of chemical waste.[6] If in doubt, contact your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and contact your institution's EHS department.

By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while ensuring the well-being of yourself and your colleagues.

References

  • Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from [Link]

  • Personal protective equipment in your pharmacy. (2019-10-30). Retrieved from [Link]

  • Material Safety Data Sheet - biosensis. (2017-08-25). Retrieved from [Link]

  • Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety. (2024-07-24). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide - Lab Manager Magazine. (2009-07-30). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.